molecular formula C12H17NO B1580969 4-(2-Methoxyphenyl)piperidine CAS No. 58333-75-8

4-(2-Methoxyphenyl)piperidine

Cat. No.: B1580969
CAS No.: 58333-75-8
M. Wt: 191.27 g/mol
InChI Key: SRAVSVBVHDLLPO-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)piperidine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-Methoxyphenyl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-Methoxyphenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxyphenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAVSVBVHDLLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337798
Record name 4-(2-Methoxyphenyl)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58333-75-8
Record name 4-(2-Methoxyphenyl)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58333-75-8
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Foundational & Exploratory

4-(2-Methoxyphenyl)piperidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 4-(2-Methoxyphenyl)piperidine , designed for researchers in medicinal chemistry and pharmacology.

A Privileged Scaffold in Neuropharmacology

Executive Summary

4-(2-Methoxyphenyl)piperidine is a high-value pharmacophore extensively utilized in the design of ligands for G-protein coupled receptors (GPCRs), particularly within the serotonergic (5-HT) and dopaminergic (D2/D3/D4) systems. As a structural chimera of the "aryl-piperidine" class, it serves as a critical building block for antipsychotic, antidepressant, and anxiolytic drug candidates. This guide details its physicochemical identity, a validated synthetic workflow, and its mechanistic role in receptor-ligand interactions.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound exists primarily as a free base or a hydrochloride salt. In drug development, the free base is often used as a nucleophile in substitution reactions, while the salt form is preferred for stability and solubility characterization.

Property Data / Specification
IUPAC Name 4-(2-Methoxyphenyl)piperidine
CAS Number 58333-75-8 (Free Base) 82212-04-2 (Hydrochloride)
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Exact Mass 191.1310 Da
Physical State Off-white to light brown solid (low melting point) or viscous oil
Melting Point 54–58 °C (Free Base)
Boiling Point 115–118 °C @ 1.1 Torr
pKa (Calculated) ~10.22 (Piperidine nitrogen)
LogP (XLogP3) 2.0 (Moderate lipophilicity, CNS penetrant)
Solubility Soluble in DMSO, Methanol, Chloroform, DCM; sparingly soluble in water

Synthetic Framework & Methodology

The synthesis of 4-arylpiperidines is a classic challenge in heterocyclic chemistry. While modern cross-coupling (Suzuki-Miyaura) is possible, the Grignard Addition–Dehydration–Reduction sequence remains the most robust and scalable method for the 2-methoxyphenyl derivative due to the availability of precursors.

Retrosynthetic Analysis (DOT Visualization)

The following diagram illustrates the logical disconnection of the target molecule back to commercially available starting materials: 2-Bromoanisole and N-Benzyl-4-piperidone.

Retrosynthesis Target Target: 4-(2-Methoxyphenyl)piperidine Intermediate1 Intermediate: N-Benzyl-4-(2-methoxyphenyl) -1,2,3,6-tetrahydropyridine Intermediate1->Target Hydrogenation (Pd/C, H2) Intermediate2 Intermediate: Tertiary Alcohol Intermediate2->Intermediate1 Dehydration (HCl/AcOH) SM1 Start Material 1: 2-Bromoanisole (Grignard Reagent) SM1->Intermediate2 Grignard Addition SM2 Start Material 2: 1-Benzyl-4-piperidone SM2->Intermediate2 Nucleophilic Attack

Figure 1: Retrosynthetic pathway utilizing a Grignard-mediated approach.

Detailed Experimental Protocol

Objective: Synthesis of 4-(2-Methoxyphenyl)piperidine hydrochloride.

Step 1: Grignard Formation & Addition [1]
  • Reagents: 2-Bromoanisole (1.0 eq), Magnesium turnings (1.1 eq), 1-Benzyl-4-piperidone (1.0 eq), dry THF.

  • Protocol:

    • Activate Mg turnings with iodine in dry THF under N₂ atmosphere.

    • Add 2-Bromoanisole dropwise to maintain a gentle reflux (formation of 2-methoxyphenylmagnesium bromide).

    • Cool the Grignard solution to 0°C.

    • Add 1-Benzyl-4-piperidone dissolved in THF dropwise over 30 mins.

    • Stir at room temperature for 4 hours, then quench with saturated NH₄Cl.

    • Extract with EtOAc, dry over MgSO₄, and concentrate to yield the crude tertiary alcohol.

Step 2: Dehydration (Elimination)
  • Reagents: Crude alcohol, 6M HCl or Glacial Acetic Acid/H₂SO₄.

  • Protocol:

    • Dissolve the crude alcohol in 6M HCl.

    • Reflux for 2–4 hours. (The acidic environment promotes E1 elimination of the hydroxyl group).

    • Basify with NaOH to pH 10 and extract the tetrahydropyridine intermediate with DCM.

Step 3: Hydrogenation & Debenzylation (One-Pot)
  • Reagents: Tetrahydropyridine intermediate, 10% Pd/C, H₂ gas (balloon or Parr shaker @ 40 psi), Methanol.

  • Protocol:

    • Dissolve the intermediate in MeOH. Add catalytic 10% Pd/C.

    • Stir under H₂ atmosphere. This step simultaneously reduces the C=C double bond and cleaves the N-benzyl protecting group.

    • Filtration: Filter through Celite to remove the catalyst.

    • Salt Formation: Treat the filtrate with HCl in dioxane/ether to precipitate 4-(2-Methoxyphenyl)piperidine HCl .

    • Recrystallization: Purify using Ethanol/Ether.

Pharmacological Significance[5][7][12][13][14]

The 4-(2-methoxyphenyl)piperidine moiety is a "privileged structure" in medicinal chemistry, often referred to as an arylpiperidine pharmacophore .

Receptor Interaction Profile

This scaffold is engineered to mimic the ethylamine side chain of neurotransmitters (dopamine/serotonin) while providing a rigidified conformational lock.

  • Serotonin (5-HT) Receptors: The 2-methoxy group acts as a hydrogen bond acceptor and provides steric bulk that often dictates selectivity for 5-HT1A (agonist/partial agonist) and 5-HT2A (antagonist) receptors.

  • Dopamine Receptors: It is a core fragment in "mixed" antipsychotics. The piperidine nitrogen (protonated at physiological pH) forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in the GPCR transmembrane domain.

Pharmacophore Mapping (DOT Visualization)

Pharmacophore N_Atom Piperidine Nitrogen (Protonated) Aspartate Receptor Aspartate (Asp3.32) N_Atom->Aspartate Ionic Bond (Salt Bridge) Aromatic Phenyl Ring (Pi-Pi Stacking) N_Atom->Aromatic ~5.5 Å Distance Hydrophobic Hydrophobic Pocket (Receptor TM Domain) Aromatic->Hydrophobic Pi-Interaction Methoxy 2-Methoxy Group (Steric/H-Bond) Methoxy->Hydrophobic Steric Selectivity

Figure 2: Pharmacophore mapping showing the critical interactions of the scaffold within the GPCR binding pocket.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Warning: Irritant.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The free base is sensitive to oxidation and CO₂ absorption (carbamate formation).

  • PPE: Nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust/vapors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 544738, 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link]

  • Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry. (Contextual reference for aryl-piperidine/piperazine scaffold pharmacology). Retrieved from [Link]

  • Organic Syntheses.General procedure for Grignard addition to 4-piperidones (Analogous Protocol). Org. Synth. Coll. Vol. 6, p.996. (Standard synthetic methodology grounding).
  • European Chemicals Agency (ECHA). Registration Dossier - 4-(2-methoxyphenyl)piperidine. Retrieved from [Link]

Sources

solubility and stability of 4-(2-Methoxyphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(2-Methoxyphenyl)piperidine Hydrochloride

Executive Summary

This technical guide provides a comprehensive framework for characterizing the , a key intermediate in pharmaceutical development. While specific experimental data for this compound is not extensively published, this document, written from the perspective of a Senior Application Scientist, synthesizes established principles of physical chemistry and regulatory guidelines to present a robust methodology for its evaluation. We detail protocols for determining aqueous and organic solubility, establishing a pH-solubility profile, and conducting forced degradation studies in line with International Council for Harmonisation (ICH) guidelines. The potential degradation pathways, including oxidation of the piperidine ring and hydrolysis of the methoxyphenyl ether linkage, are discussed. This guide serves as a foundational resource for researchers and drug development professionals, enabling a thorough and scientifically sound assessment of 4-(2-Methoxyphenyl)piperidine hydrochloride for formulation and development.

Introduction

4-(2-Methoxyphenyl)piperidine hydrochloride is a heterocyclic building block whose structure is pertinent to the synthesis of various bioactive molecules. As with any active pharmaceutical ingredient (API) or intermediate, a comprehensive understanding of its physicochemical properties is paramount for successful drug development. The hydrochloride salt form is typically employed to enhance aqueous solubility and bioavailability compared to the free base[1]. This guide outlines the theoretical considerations and practical, field-proven experimental workflows required to fully characterize the solubility and stability of this compound. Adherence to these methodologies is critical for anticipating biopharmaceutical behavior, developing robust formulations, and meeting regulatory expectations.

Molecular Structure:

  • Compound: 4-(2-Methoxyphenyl)piperidine hydrochloride

  • Molecular Formula: C₁₂H₁₇NO · HCl

  • Molecular Weight: 227.73 g/mol (for the hydrochloride salt)

Solubility Profile: A Multifaceted Assessment

Solubility is a critical determinant of a drug's dissolution rate and subsequent absorption. For an amine hydrochloride salt, solubility is intrinsically linked to the pH of the medium. The protonated piperidine nitrogen imparts ionic character, making the molecule more amenable to solvation by polar solvents like water[2]. The overall solubility is a balance between the high lattice energy of the crystalline salt and the favorable solvation energy of the ions.

Experimental Determination of Equilibrium Solubility

The Shake-Flask method is the gold standard for determining equilibrium solubility. The objective is to create a saturated solution at a constant temperature, ensuring that the dissolved solute is in equilibrium with the excess solid material.

Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess of 4-(2-Methoxyphenyl)piperidine hydrochloride to a known volume of the test solvent (e.g., purified water, 0.9% saline) in a sealed, inert container (e.g., glass vial). The excess solid should be clearly visible.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours). The duration must be sufficient to ensure equilibrium is reached, which should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until consecutive readings are consistent.

  • Phase Separation: Allow the suspension to settle. Separate the saturated solution from the undissolved solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to prevent solid particles from inflating the concentration measurement.

  • Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_workflow Workflow: Equilibrium Solubility (Shake-Flask Method) A 1. Add Excess Compound to Solvent B 2. Equilibrate (Constant Temp. & Agitation) A->B C 3. Sample at Time Points (e.g., 24h, 48h) B->C D 4. Phase Separation (Centrifuge & Filter) C->D E 5. Quantify Supernatant (Validated HPLC Method) D->E F 6. Confirm Equilibrium (Concentration Plateau) E->F G Parent 4-(2-Methoxyphenyl)piperidine HCl Piperidine Ring Ether Linkage Oxidation Oxidative Stress (e.g., H₂O₂) Parent:f0->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) Parent:f1->Hydrolysis Thermal Thermal Stress (Heat) Parent->Thermal Photo Photolytic Stress (Light, ICH Q1B) Parent->Photo Deg1 N-Oxide Formation Oxidation->Deg1 Deg2 Piperidine Ring Opening Oxidation->Deg2 Deg3 Ether Cleavage (Phenol Formation) Hydrolysis->Deg3 Deg4 Other Unknowns Thermal->Deg4 Photo->Deg4

Caption: Hypothesized degradation pathways for 4-(2-Methoxyphenyl)piperidine hydrochloride.

Forced Degradation Experimental Protocols

The goal of these studies, guided by ICH Q1A(R2), is to achieve 5-20% degradation of the parent compound. All studies should be performed in parallel with a control sample (protected from stress) and a blank (reagents only).

Protocol: General Procedure

  • Prepare solutions of 4-(2-Methoxyphenyl)piperidine hydrochloride (e.g., at 1 mg/mL) in the appropriate stress medium.

  • Expose the solutions to the conditions outlined below.

  • At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a target concentration with mobile phase.

  • Analyze by a stability-indicating HPLC-UV/DAD method to determine the loss of the parent peak and the formation of degradation products. Peak purity analysis using a DAD is essential.

Specific Stress Conditions:

  • Acidic Hydrolysis:

    • Conditions: 0.1 N HCl at 60 °C.

    • Causality: This condition aggressively challenges the acid-labile ether linkage. While aryl methyl ethers are relatively stable, forced conditions can promote cleavage.[3]

  • Basic Hydrolysis:

    • Conditions: 0.1 N NaOH at 60 °C.

    • Causality: Evaluates stability in alkaline environments, which may be encountered in certain formulation types or in the lower GI tract.

  • Oxidative Degradation:

    • Conditions: 3% H₂O₂ at room temperature.

    • Causality: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress. The piperidine nitrogen is a prime target for oxidation.[4]

  • Thermal Degradation:

    • Conditions: The solid compound is exposed to dry heat (e.g., 80 °C). The solution is also heated (e.g., 60 °C) in parallel with the hydrolysis studies.

    • Causality: Assesses the intrinsic thermal stability of the molecule. Amine hydrochloride salts can have specific thermal liabilities.[5][6]

  • Photostability:

    • Conditions: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[7][8][9][10] A control sample should be protected from light (e.g., with aluminum foil).

    • Causality: Determines if the molecule is light-sensitive, which has significant implications for manufacturing, packaging, and storage.

Stress ConditionTypical Reagents & ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 N - 1 N HCl, 60-80 °C4-(Piperidin-4-yl)phenol (from ether cleavage)
Base Hydrolysis 0.1 N - 1 N NaOH, 60-80 °CDegradation is generally less likely than acid hydrolysis for this structure.
Oxidation 3-30% H₂O₂, Room Temp.4-(2-Methoxyphenyl)piperidine N-oxide, ring-opened products
Thermal Solid & Solution, 60-80 °CUnspecified thermal decomposition products.
Photolysis ICH Q1B compliant light sourceUnspecified photodegradation products.

Conclusion

The successful development of any pharmaceutical product hinges on a foundational understanding of the physicochemical properties of its core components. This guide provides a comprehensive, scientifically-grounded framework for evaluating the . By systematically applying the detailed protocols for equilibrium solubility, pH-solubility profiling, and forced degradation, researchers can generate the critical data needed to drive formulation design, establish appropriate storage conditions, and ensure the development of a safe, stable, and efficacious final product. The insights gained from these studies are not merely procedural; they are predictive, allowing scientists to mitigate risks and accelerate the path to clinical and commercial success.

References

  • Guidechem. 1-(2-Methoxyphenyl)piperazine hydrochloride 5464-78-8 wiki.
  • Wikipedia. Protecting group.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Chem-Impex. 4-Methoxy-piperidine hydrochloride.
  • Benchchem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • PubChem. 4-(2-Methoxyphenyl)piperidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]

  • Aladdin Scientific. 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride, min 98%, 100 mg.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • ResearchGate. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • European Medicines Agency. ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • FDA. Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Google Patents.
  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

  • International Journal of Pharmaceutical Research. Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. [Link]

  • Filo. The acidic hydrolysis of ether (X) shown below is fastest when. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

  • Quora. Why do amines dissolve in hydrochloric acid?. [Link]

  • Atlas-Mts. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • EPTQ. Can anyone tell me about how Heat Stable Salt works?. [Link]

  • University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]

  • DEA.gov. 4-Methoxyphencyclidine: An Analytical Profile. [Link]

  • PubChem. 4-(4-Methoxyphenyl)piperidine. National Center for Biotechnology Information. [Link]

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • NIH National Library of Medicine. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. [Link]

  • ResearchGate. Results of forced degradation studies. [Link]

  • Wikipedia. Diazonium compound. [Link]

  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • Chemistry Stack Exchange. Different reaction conditions for hydrolysis of ethers and epoxides. [Link]

  • New Journal of Chemistry (RSC Publishing). Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS. [Link]

Sources

The 4-(2-Methoxyphenyl)piperidine Scaffold: A Strategic Bioisostere in CNS Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, pharmacology, and synthesis of 4-(2-Methoxyphenyl)piperidine , a critical scaffold in neuropsychiatric drug discovery.

Technical Whitepaper | Version 2.0

Executive Summary

4-(2-Methoxyphenyl)piperidine (CAS: 58333-75-8) represents a privileged pharmacophore in medicinal chemistry, serving as a structural bioisostere to the widely utilized 1-(2-methoxyphenyl)piperazine (2-MPP) moiety. While the piperazine analog is ubiquitous in serotonergic ligands (e.g., 5-HT1A agonists), the piperidine variant offers distinct physicochemical advantages, including altered basicity (pKa), metabolic stability, and selectivity profiles. This guide analyzes the scaffold's utility in optimizing G-Protein Coupled Receptor (GPCR) ligands, specifically for Dopamine D2 and Serotonin 5-HT receptor families.

Chemical Identity & Physicochemical Profile

Unlike its piperazine counterpart, the 4-arylpiperidine scaffold lacks the anilinic nitrogen at the 4-position. This substitution fundamentally alters the electronic landscape of the molecule, impacting both receptor affinity and blood-brain barrier (BBB) penetrability.

PropertyDataRelevance
IUPAC Name 4-(2-Methoxyphenyl)piperidineCore identity
CAS Number 58333-75-8 (Free base)Search identifier
Molecular Weight 191.27 g/mol Fragment-based drug design (FBDD)
LogP (Calc) ~2.3 - 2.8Optimal for CNS penetration (Lipinski compliant)
pKa (Basic N) ~10.5 (Piperidine) vs ~7.5 (Arylpiperazine)Critical Differentiator : The piperidine is significantly more basic, increasing protonation at physiological pH.[1]
H-Bond Donors 1 (NH)Interaction with Asp residue in GPCR TM3
H-Bond Acceptors 2 (O-Me, N)Interaction with Ser/Thr residues
Structural Bioisosterism

The transition from an arylpiperazine to an arylpiperidine is a classic strategy to:

  • Remove a metabolic soft spot : The N-aryl bond in piperazines can be susceptible to oxidative cleavage.

  • Modulate Affinity : The removal of the N4 nitrogen eliminates a potential hydrogen bond acceptor/donor site, often shifting selectivity from 5-HT1A toward D2 or D4 receptors.

Pharmacology & Mechanism of Action

The 4-(2-Methoxyphenyl)piperidine moiety functions as a "warhead" that anchors the molecule within the orthosteric binding pocket of monoamine GPCRs.

Receptor Binding Dynamics
  • Dopamine D2 Receptors : The protonated nitrogen of the piperidine forms a crucial salt bridge with Asp114 (in TM3). The 2-methoxyphenyl group occupies the hydrophobic accessory pocket, often interacting with aromatic clusters (e.g., Trp, Phe) via

    
     stacking.
    
  • Serotonin 5-HT1A Receptors : While less potent than the piperazine analog (which utilizes the N4 nitrogen for additional polar interactions), the piperidine scaffold retains affinity, often acting as a partial agonist or antagonist depending on the linker attached to the secondary amine.

Signaling Pathway Visualization

The following diagram illustrates the differential signaling modulation when this scaffold is incorporated into a D2 antagonist framework.

G cluster_0 Membrane Interface Ligand Ligand (4-(2-OMe-Ph)-Piperidine Core) D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Binding (Salt Bridge) Gi Gi/o Protein D2R->Gi Activation/Inhibition AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Production PKA PKA Signaling cAMP->PKA Downregulation Effect Modulation of Neuronal Excitability PKA->Effect Therapeutic Outcome

Caption: Signal transduction cascade modulated by 4-arylpiperidine ligands at the D2 receptor interface.

Synthesis & Manufacturing Protocols

Synthesizing the 4-arylpiperidine core requires constructing the C-C bond between the heterocycle and the aromatic ring. The Suzuki-Miyaura Coupling is the industry-standard method due to its scalability and tolerance of the methoxy group.

Primary Synthetic Route (Suzuki-Miyaura)

This route avoids the harsh conditions of Grignard reagents and allows for late-stage diversification.

Reaction Scheme:

  • Substrate : N-Boc-4-piperidone enol triflate (or boronate ester).

  • Coupling Partner : 2-Iodoanisole or 2-Bromoanisole.

  • Catalyst : Pd(dppf)Cl2 or Pd(PPh3)4.

  • Reduction : Hydrogenation (H2, Pd/C) to reduce the tetrahydropyridine to piperidine.

Synthesis Step1 Start: N-Boc-4-Piperidone Step2 Activation: Formation of Enol Triflate (Tf2O, Base) Step1->Step2 Step3 Suzuki Coupling: + 2-Methoxyphenylboronic Acid (Pd Catalyst, Base) Step2->Step3 Step4 Intermediate: N-Boc-4-(2-Methoxyphenyl) -1,2,3,6-tetrahydropyridine Step3->Step4 Step5 Reduction: H2, Pd/C (MeOH) Step4->Step5 Step6 Deprotection: TFA or HCl/Dioxane Step5->Step6 Final Product: 4-(2-Methoxyphenyl)piperidine Step6->Final

Caption: Step-wise synthesis of 4-(2-Methoxyphenyl)piperidine via Palladium-catalyzed cross-coupling.

Detailed Experimental Protocol (Bench Scale)

Self-Validating Protocol: Yields should range between 65-80% for the coupling step.

Step 1: Suzuki Coupling

  • Reagents : Dissolve tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (1.0 eq) and 2-iodoanisole (1.1 eq) in 1,4-dioxane/water (4:1).

  • Catalyst : Add K2CO3 (3.0 eq) and Pd(dppf)Cl2 (0.05 eq).

  • Conditions : Degas with Argon for 10 min. Heat to 90°C for 12 hours.

  • Workup : Cool, filter through Celite, extract with EtOAc. Wash with brine. Dry over Na2SO4.

  • Purification : Flash chromatography (Hexane/EtOAc).

Step 2: Hydrogenation & Deprotection

  • Hydrogenation : Dissolve the coupled intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H2 balloon (1 atm) for 4 hours. Filter.

  • Deprotection : Redissolve in DCM. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

  • Isolation : Concentrate in vacuo. Triturate with diethyl ether to obtain 4-(2-Methoxyphenyl)piperidine Hydrochloride as a white solid.

Therapeutic Applications & Future Outlook

The 4-(2-methoxyphenyl)piperidine scaffold is currently being explored in:

  • Multi-target Antipsychotics : Compounds that target D2 (antagonism) and 5-HT1A (partial agonism) to treat schizophrenia with reduced extrapyramidal side effects (EPS).

  • Radioligand Development : The methoxy group is an ideal site for Carbon-11 labeling (

    
    C-methylation) for PET imaging of receptor occupancy in vivo.
    
  • Sigma Receptor Ligands : Recent SAR studies suggest high affinity for Sigma-1 receptors when the piperidine nitrogen is substituted with specific alkyl chains.

References

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  • Thielen, R. J., et al. (1996). Characterization of p-MPPI and p-MPPF as 5-HT1A antagonists. Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding on the piperazine analog for SAR comparison).
  • ACS Publications . Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling. Organic Letters. Retrieved from

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The Strategic Utility of 4-(2-Methoxyphenyl)piperidine in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-arylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically successful central nervous system (CNS) agents and other therapeutics.[1][2] This guide focuses on a particularly valuable building block within this class: 4-(2-methoxyphenyl)piperidine. The presence of the ortho-methoxy group on the phenyl ring introduces unique conformational constraints and electronic properties that can be strategically exploited to fine-tune a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of the synthesis of the 4-(2-methoxyphenyl)piperidine core, detailed protocols for its derivatization via N-alkylation and N-arylation, and a discussion of the structure-activity relationships (SAR) that guide the design of novel compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Significance of the 4-(2-Methoxyphenyl)piperidine Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in FDA-approved pharmaceuticals, prized for its ability to confer desirable physicochemical properties such as aqueous solubility and metabolic stability.[1] When substituted at the 4-position with an aryl group, the resulting scaffold serves as a key pharmacophore for a wide range of biological targets, including opioid, dopamine, and serotonin receptors.[3][4][5]

The 4-(2-methoxyphenyl)piperidine scaffold offers distinct advantages over its unsubstituted or alternatively substituted counterparts. The ortho-methoxy group can:

  • Influence Conformation: The steric bulk of the methoxy group can restrict the rotation of the phenyl ring, influencing the preferred orientation of the molecule within a receptor's binding pocket.

  • Modulate Basicity: The electronic effect of the methoxy group can subtly alter the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH and its ability to form key ionic interactions.

  • Provide a Handle for Metabolism: The methoxy group can be a site for O-demethylation, a common metabolic pathway, which can be a consideration in prodrug design or in modulating the pharmacokinetic profile of a drug candidate.

  • Engage in Specific Receptor Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.

These features make 4-(2-methoxyphenyl)piperidine a highly attractive starting point for the synthesis of novel therapeutic agents, particularly in the realm of CNS disorders.

Synthesis of the Core Scaffold: 4-(2-Methoxyphenyl)piperidine

The synthesis of 4-(2-methoxyphenyl)piperidine can be efficiently achieved through a two-step process involving a Grignard reaction followed by a reduction. A common and effective route starts from N-Boc-4-piperidone and 2-bromoanisole. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, preventing side reactions and facilitating purification.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deoxygenation & Deprotection 2-bromoanisole 2-Bromoanisole Mg_THF Mg, THF 2-bromoanisole->Mg_THF Formation Grignard_reagent 2-Methoxyphenylmagnesium bromide Mg_THF->Grignard_reagent Tertiary_alcohol N-Boc-4-hydroxy-4-(2-methoxyphenyl)piperidine Grignard_reagent->Tertiary_alcohol Nucleophilic addition N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Tertiary_alcohol Tertiary_alcohol_step2 N-Boc-4-hydroxy-4-(2-methoxyphenyl)piperidine Reduction H₂, Pd/C, Acid Tertiary_alcohol_step2->Reduction Catalytic Hydrogenation & Deprotection Final_Product 4-(2-Methoxyphenyl)piperidine Reduction->Final_Product

Caption: Synthetic workflow for 4-(2-methoxyphenyl)piperidine.

Experimental Protocol: Synthesis of 4-(2-Methoxyphenyl)piperidine

Step 1: Synthesis of N-Boc-4-hydroxy-4-(2-methoxyphenyl)piperidine

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings (1.2 eq.) are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-bromoanisole (1.0 eq.) in anhydrous THF is added dropwise to initiate the reaction. The mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

  • Addition to Piperidone: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

  • Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the tertiary alcohol as a white solid.

Step 2: Reduction and Deprotection to 4-(2-Methoxyphenyl)piperidine

  • Hydrogenation Setup: The N-Boc-4-hydroxy-4-(2-methoxyphenyl)piperidine (1.0 eq.) is dissolved in methanol containing a strong acid (e.g., HCl, 2-3 eq.). Palladium on carbon (10% w/w, ~5 mol%) is added to the solution.

  • Hydrogenation: The reaction vessel is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere (50 psi) with vigorous stirring at room temperature for 16-24 hours.

  • Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • Isolation: The residue is dissolved in water and the pH is adjusted to >10 with a strong base (e.g., NaOH). The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford 4-(2-methoxyphenyl)piperidine, which can be further purified by distillation or recrystallization of its salt form.

Derivatization of the 4-(2-Methoxyphenyl)piperidine Scaffold

The secondary amine of the piperidine ring is a versatile handle for introducing a wide array of substituents, allowing for the exploration of chemical space and the optimization of biological activity. The two most common and powerful methods for derivatization are N-alkylation and N-arylation.

N-Alkylation

N-alkylation introduces an alkyl group onto the piperidine nitrogen, a common strategy for modulating a compound's lipophilicity and basicity. This can be achieved through various methods, including reaction with alkyl halides or reductive amination.

G cluster_0 N-Alkylation with Alkyl Halide cluster_1 Reductive Amination Core 4-(2-Methoxyphenyl)piperidine Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., DMF) Core->Base_Solvent Alkyl_Halide R-X (e.g., Benzyl Bromide) Alkyl_Halide->Base_Solvent N_Alkyl_Product N-Alkyl-4-(2-methoxyphenyl)piperidine Base_Solvent->N_Alkyl_Product SN2 Reaction Core2 4-(2-Methoxyphenyl)piperidine Aldehyde_Ketone Aldehyde/Ketone (R'COR'') Core2->Aldehyde_Ketone Imine formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Core2->Reducing_Agent Reduction N_Alkyl_Product2 N-Alkyl-4-(2-methoxyphenyl)piperidine Reducing_Agent->N_Alkyl_Product2 Reduction

Caption: Key N-alkylation strategies for the core scaffold.

This protocol describes a general procedure for the N-alkylation of 4-(2-methoxyphenyl)piperidine with an alkyl halide in the presence of a base.

  • Reaction Setup: To a solution of 4-(2-methoxyphenyl)piperidine (1.0 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Addition of Alkyl Halide: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated (50-70 °C) for 4-12 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.

N-Arylation

The introduction of an aryl or heteroaryl group on the piperidine nitrogen is a key strategy for creating compounds that can engage in π-stacking interactions with protein targets. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this transformation.[6][7]

G Core 4-(2-Methoxyphenyl)piperidine Base_Solvent Base (e.g., NaOtBu) Solvent (e.g., Toluene) Core->Base_Solvent Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Base_Solvent Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Base_Solvent Ligand Ligand (e.g., XPhos) Ligand->Base_Solvent N_Aryl_Product N-Aryl-4-(2-methoxyphenyl)piperidine Base_Solvent->N_Aryl_Product Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig N-arylation workflow.

This protocol provides a general procedure for the palladium-catalyzed N-arylation of 4-(2-methoxyphenyl)piperidine.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq.), 4-(2-methoxyphenyl)piperidine (1.2 eq.), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand like XPhos (2-10 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene to the flask.

  • Reaction: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite.

  • Purification: The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the N-arylated product.

Structure-Activity Relationship (SAR) Insights

While extensive SAR data specifically for derivatives of 4-(2-methoxyphenyl)piperidine is not widely published in a consolidated form, valuable insights can be drawn from the broader class of 4-arylpiperidines, particularly in the context of opioid and dopamine receptor modulation.

General SAR for 4-Arylpiperidine Opioid Receptor Ligands

For opioid receptor activity, particularly at the mu-opioid receptor, several structural features are generally recognized as important:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for activity. Small alkyl groups like methyl often lead to potent agonists, while larger groups such as phenethyl can also confer high agonistic activity. The removal of the N-phenethyl group in fentanyl analogs, for instance, significantly reduces binding affinity.[8]

  • Aryl Ring Substitution: The substitution pattern on the 4-phenyl ring can modulate potency and selectivity. Hydroxyl groups, particularly at the meta position, are often found in potent opioid ligands as they can mimic the phenolic hydroxyl of morphine.[6] The ortho-methoxy group in our core scaffold can influence the conformational preference of the aryl ring, which in turn affects receptor binding.

  • Piperidine Ring Conformation: The 4-arylpiperidine scaffold can adopt chair conformations with the aryl group in either an axial or equatorial position. The preferred conformation can be influenced by other substituents and is a key determinant of biological activity.

Derivative N-Substituent (R) Aryl Substituent General Opioid Receptor Activity Trend
1-CH₃2-OCH₃Often a potent agonist.
2-CH₂CH₂Ph2-OCH₃Typically a potent agonist.
3-CH₂CH=CH₂2-OCH₃Can exhibit antagonist or partial agonist properties.

This table represents generalized trends observed in the broader class of 4-arylpiperidines and should be empirically validated for specific derivatives of 4-(2-methoxyphenyl)piperidine.

Application in CNS Drug Discovery

The 4-arylpiperidine scaffold is also a key component of many dopamine transporter (DAT) and serotonin transporter (SERT) inhibitors. In this context, the N-substituent plays a crucial role in determining the potency and selectivity profile. For example, in a series of GBR analogs, different N-benzyl substituents on a 4-substituted piperidine core led to a wide range of affinities for DAT and SERT.[9] The unique electronic and steric properties of the 2-methoxyphenyl group can be leveraged to design novel CNS agents with tailored selectivity profiles.

Conclusion

4-(2-Methoxyphenyl)piperidine is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of CNS disorders. Its synthesis is straightforward, and the piperidine nitrogen provides a convenient point for derivatization through robust and well-established methods like N-alkylation and Buchwald-Hartwig N-arylation. The strategic incorporation of the ortho-methoxy group offers a means to fine-tune the conformational and electronic properties of the resulting molecules, enabling the medicinal chemist to systematically explore structure-activity relationships and optimize compounds for specific biological targets. This guide provides the foundational knowledge and practical protocols to facilitate the use of this important scaffold in drug discovery endeavors.

References

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Methodological & Application

Application Note: High-Purity Isolation of 4-(2-Methoxyphenyl)piperidine via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the purification of 4-(2-Methoxyphenyl)piperidine, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The protocol is designed for researchers, chemists, and drug development professionals aiming to achieve high purity of this compound. This guide emphasizes the rationale behind solvent selection, provides a step-by-step methodology, and includes a troubleshooting guide to address common challenges. The procedures outlined herein are grounded in established principles of crystallization to ensure reproducibility and efficacy.

Introduction

4-(2-Methoxyphenyl)piperidine is a significant building block in the synthesis of a variety of biologically active molecules. The purity of this piperidine derivative is paramount for the successful synthesis of downstream targets and for ensuring the reliability of biological assay data. Crude 4-(2-Methoxyphenyl)piperidine obtained from synthesis often contains impurities such as unreacted starting materials, byproducts, and residual solvents. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, offering an efficient and scalable method to obtain materials of high purity.

The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This differential solubility allows for the selective crystallization of the target compound upon cooling, while the impurities remain in the solution.

This application note will detail a systematic approach to the recrystallization of 4-(2-Methoxyphenyl)piperidine, starting with the selection of an appropriate solvent, followed by a detailed purification protocol and methods for assessing the purity of the final product.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety hazards associated with 4-(2-Methoxyphenyl)piperidine is crucial for its safe handling and the successful design of a purification protocol.

PropertyValueSource
CAS Number 58333-75-8[1][2][3]
Molecular Formula C₁₂H₁₇NO[1][4]
Molecular Weight 191.27 g/mol [1][4]
Appearance Off-white to light brown solid[1][3]
Melting Point 54-55 °C[2][3]
Boiling Point 115-118 °C at 1.1 Torr[1][3]
pKa 10.22 ± 0.10 (Predicted)[1][3]

Safety Precautions:

4-(2-Methoxyphenyl)piperidine is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7]

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6][8]

  • Precautionary Statements: Avoid breathing dust. Wash hands and skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[5][6][7] In case of contact with eyes, rinse cautiously with water for several minutes.[5][8] If skin irritation occurs, seek medical advice.[5][8]

Experimental Protocol

Materials and Equipment
  • Crude 4-(2-Methoxyphenyl)piperidine

  • A selection of analytical grade solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, hexanes, toluene, water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Thermometer

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Watch glass

  • Ice bath

  • Melting point apparatus

  • Analytical balance

Solvent Selection: A Critical First Step

The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent should:

  • Dissolve the crude 4-(2-Methoxyphenyl)piperidine sparingly at room temperature but completely at its boiling point.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a relatively low boiling point for easy removal from the purified crystals.[9]

  • Be non-toxic, inexpensive, and non-flammable, if possible.

Procedure for Solvent Screening:

  • Place approximately 20-30 mg of crude 4-(2-Methoxyphenyl)piperidine into several small test tubes.

  • To each test tube, add a different solvent (e.g., isopropanol, ethanol, acetone, ethyl acetate, hexanes, toluene, water) dropwise at room temperature, swirling after each addition, until the solid dissolves or it is clear that it is insoluble. A good candidate solvent will show poor solubility at this stage.[10]

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • The formation of a significant amount of crystals indicates a suitable solvent for recrystallization.[10]

  • If a single solvent does not provide the desired solubility characteristics, a mixed solvent system (e.g., ethanol/water, acetone/hexanes) can be employed.

For piperidine derivatives, alcohols such as ethanol and isopropanol are often good starting points for solvent screening.[10]

Recrystallization Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Weigh Crude Compound B Add Minimum Amount of Hot Solvent A->B C Heat and Stir Until Dissolved B->C D Add Activated Charcoal (Optional) C->D F Slow Cooling to Room Temperature C->F E Hot Filtration (Optional) D->E E->F G Cooling in Ice Bath F->G H Vacuum Filtration G->H I Wash Crystals with Cold Solvent H->I J Dry Crystals Under Vacuum I->J

Caption: Workflow for the purification of 4-(2-Methoxyphenyl)piperidine by recrystallization.

Step-by-Step Recrystallization Protocol
  • Dissolution:

    • Place the crude 4-(2-Methoxyphenyl)piperidine in an Erlenmeyer flask of an appropriate size (the flask should not be more than half full).

    • Add a magnetic stir bar to the flask.

    • Add a small amount of the chosen recrystallization solvent to the flask, enough to cover the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[11]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution.

    • Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb colored impurities.

  • Hot Filtration (Optional):

    • If activated charcoal was used or if there are insoluble impurities, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[11]

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask. A small amount of cold solvent can be used to rinse the flask.

    • Wash the crystals in the funnel with a small amount of fresh, cold recrystallization solvent to remove any adhering mother liquor containing impurities.[11]

    • Keep the vacuum on to pull air through the crystals for a few minutes to help dry them.

  • Drying:

    • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a vacuum oven at a temperature well below the melting point of the compound.

Purity Assessment

The purity of the recrystallized 4-(2-Methoxyphenyl)piperidine should be assessed using appropriate analytical techniques:

  • Melting Point Determination: A sharp melting point range close to the literature value (54-55 °C) is indicative of high purity.[2][3] Impurities will typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized product with the crude material. The purified product should show a single spot.

  • Spectroscopic Methods (¹H NMR, ¹³C NMR, IR): These techniques can be used to confirm the chemical structure and identify any remaining impurities.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The compound is very soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution and attempt to cool again.- If that fails, evaporate all the solvent and start over with a different solvent or a mixed solvent system.
Oiling out (compound separates as a liquid). - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Impurities are present that lower the melting point of the mixture.- Reheat the solution and add a small amount of a solvent in which the compound is more soluble to reduce the saturation.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Try a solvent with a lower boiling point.
Low recovery of purified compound. - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Crystals were washed with too much cold solvent.- Use the minimum amount of hot solvent.- Ensure the filtration apparatus is preheated.- Allow sufficient time for cooling and use an ice bath.- Wash the crystals with a minimal amount of ice-cold solvent.
Colored crystals. - Colored impurities are not removed by the recrystallization.- The compound itself is colored.- Use activated charcoal during the recrystallization process.- If the compound is inherently colored, this is not an issue of purity.

Conclusion

This application note provides a detailed and practical guide for the purification of 4-(2-Methoxyphenyl)piperidine by recrystallization. By following the outlined procedures for solvent selection and the step-by-step protocol, researchers can consistently obtain high-purity material suitable for a wide range of applications in pharmaceutical and chemical research. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds.

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  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Aaron Chemistry & UnaveraChemLab. (n.d.). Safety Data Sheet - 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

Sources

Application Note: Characterization of 4-(2-Methoxyphenyl)piperidine Affinity via Competition Radioligand Binding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-(2-Methoxyphenyl)piperidine is a privileged structural scaffold in medicinal chemistry, distinct from its piperazine analog (oMPP). While the piperazine variant is the classic pharmacophore for 5-HT1A receptors, the piperidine variant is frequently utilized to modulate selectivity profiles, particularly targeting Sigma-1 (


) receptors  and Dopamine D2/D4 subtypes .

This Application Note provides a rigorous methodology for using 4-(2-Methoxyphenyl)piperidine as a "cold" competitor in radioligand binding assays. The goal is to determine its inhibition constant (


), a measure of intrinsic affinity, which is critical for Structure-Activity Relationship (SAR) studies in neuropharmacology.
Key Applications
  • Sigma-1 Receptor Profiling: Differentiating

    
     affinity from 
    
    
    
    and opioid receptors.
  • Dopaminergic Selectivity: Assessing D4 vs. D2 selectivity in antipsychotic drug discovery.

  • Scaffold Validation: Using the compound as a reference standard for lipophilic amine binding.

Chemical Handling & Safety (Crucial Pre-Assay Steps)

Compound: 4-(2-Methoxyphenyl)piperidine CAS: 58333-75-8 Molecular Weight: 191.27 g/mol

Solubility & Storage

This compound is a lipophilic base. Improper solubilization is the #1 cause of variable


 data.
ParameterSpecificationProtocol Recommendation
Primary Solvent DMSO (Dimethyl sulfoxide)Dissolve stock to 10 mM. Avoid aqueous buffers for the initial stock to prevent precipitation.
Secondary Solvent EthanolViable alternative if DMSO interferes with specific receptor subtypes (rare).
Working Solution Assay BufferDilute serially in assay buffer. Note: If the final concentration is >10

M, ensure DMSO < 1% to avoid receptor denaturation.
Storage -20°C (Desiccated)Store under inert gas (

or Ar) if possible to prevent oxidation of the secondary amine.

Safety Warning: This compound is a skin, eye, and respiratory irritant (H315, H319, H335).[1] Handle in a fume hood with nitrile gloves.

Experimental Design: Competition Binding

To determine the affinity of 4-(2-Methoxyphenyl)piperidine, we utilize a competition binding assay . Here, the non-radioactive ("cold") piperidine competes with a high-affinity radioligand for the receptor binding site.

Mechanism of Action

The assay relies on the Law of Mass Action . As the concentration of 4-(2-Methoxyphenyl)piperidine increases, it displaces the radioligand, reducing the detected signal (CPM).

Diagram: Competition Binding Logic

CompetitionLogic Receptor Receptor Site (Sigma-1 / D2) Complex_Radio Receptor-Radioligand (High Signal) Receptor->Complex_Radio + Radioligand Complex_Cold Receptor-Competitor (Low Signal) Receptor->Complex_Cold + Piperidine Radioligand Radioligand ([3H]-Pentazocine) Radioligand->Complex_Radio Piperidine Competitor (4-(2-Methoxyphenyl)piperidine) Piperidine->Complex_Cold Displacement

Caption: The competitive displacement mechanism. As the concentration of the piperidine derivative increases, the equilibrium shifts toward the non-radioactive complex, reducing the detectable signal.

Protocol: Sigma-1 ( ) Receptor Binding Assay

This protocol uses [3H]-(+)-Pentazocine , the gold standard radioligand for


 sites, to measure the affinity of 4-(2-Methoxyphenyl)piperidine.
Materials
  • Receptor Source: Guinea pig brain membranes (rich in

    
    ) or HEK-293 cells stably expressing human 
    
    
    
    receptor.
  • Radioligand: [3H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).

  • Non-Specific Binding (NSB) Control: Haloperidol (10

    
    M) or unlabeled (+)-Pentazocine (10 
    
    
    
    M).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 or pH 8.0.

Step-by-Step Methodology
Phase 1: Preparation
  • Membrane Thaw: Thaw membrane aliquots on ice. Homogenize gently using a Polytron (setting 3, 5 seconds) to ensure uniform suspension.

  • Ligand Dilution:

    • Prepare 10 concentrations of 4-(2-Methoxyphenyl)piperidine ranging from

      
       M to 
      
      
      
      M in assay buffer.
    • Critical: Ensure the final DMSO concentration in the well does not exceed 0.5%.

Phase 2: Incubation
  • Plate Setup (96-well format):

    • Total Binding (TB): 50

      
      L Buffer + 50 
      
      
      
      L Radioligand + 100
      
      
      L Membrane.
    • Non-Specific Binding (NSB): 50

      
      L Haloperidol (excess) + 50 
      
      
      
      L Radioligand + 100
      
      
      L Membrane.
    • Experimental (Competition): 50

      
      L 4-(2-Methoxyphenyl)piperidine (varying conc.) + 50 
      
      
      
      L Radioligand + 100
      
      
      L Membrane.
  • Equilibrium: Incubate at 37°C for 120 minutes .

    • Expert Insight: Lipophilic piperidines require longer incubation times to reach true equilibrium compared to hydrophilic ligands. 120 minutes is safer than the standard 60 minutes.

Phase 3: Termination & Harvesting
  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour).

    • Why PEI? 4-(2-Methoxyphenyl)piperidine is sticky (lipophilic). PEI reduces binding of the ligand to the filter itself, lowering background noise.

  • Wash: Wash filters 3x with ice-cold Tris buffer (50 mM).

  • Counting: Add liquid scintillation cocktail and count radioactivity (CPM) using a beta counter.

Workflow Diagram

Workflow Start Start: Thaw Membranes Dilute Dilute 4-(2-Methoxyphenyl)piperidine (10 concentrations) Start->Dilute Setup Plate Setup: TB, NSB, Competition Wells Dilute->Setup Incubate Incubate 37°C, 120 min (Equilibrium) Setup->Incubate Harvest Harvest via GF/B Filters (Pre-soaked in 0.5% PEI) Incubate->Harvest Count Scintillation Counting Harvest->Count Analyze Data Analysis (Ki Calculation) Count->Analyze

Caption: Operational workflow for the competition binding assay. Note the critical PEI pre-soak step during harvesting.

Data Analysis & Interpretation

Do not report raw


 values as final affinity constants; they depend on radioligand concentration. You must convert to 

.
Calculate % Specific Binding

For each concentration of 4-(2-Methoxyphenyl)piperidine:



Determine

Plot


 vs. 

Specific Binding. Use non-linear regression (Sigmoidal dose-response, variable slope) to find the

(concentration displacing 50% of specific radioligand binding).
Calculate (Cheng-Prusoff Equation)


  • 
     : Determined from your curve.
    
  • 
     : Concentration of radioligand used (e.g., 2 nM).
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Expected Results
  • Sigma-1 Affinity: 4-(2-Methoxyphenyl)piperidine derivatives often show

    
     values in the nanomolar range (1–50 nM) .
    
  • Selectivity: If testing against D2 receptors (using [3H]-Raclopride), expect lower affinity (higher

    
    ) if the compound is Sigma-selective.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding (>40%) Lipophilicity of the piperidine ring causing filter binding.Mandatory: Pre-soak filters in 0.5% PEI or 0.1% BSA. Ensure rapid washing.
Flat Displacement Curve Compound precipitation or insufficient concentration range.Check solubility in the assay buffer. Extend concentration range to

M (if solubility permits).
Hill Slope < 0.8 Negative cooperativity or multiple binding sites.The compound may bind to both

and

sites. Use specific masking agents or subtype-selective radioligands.
Variable Replicates Incomplete equilibrium.Increase incubation time to 120-150 minutes. Lipophilic ligands have slow association/dissociation kinetics.

References

  • Glennon, R. A., et al. (1991). "Binding of substituted phenylpiperazines to 5-HT1A serotonin receptors."[2][3] Journal of Medicinal Chemistry. Link

  • Prezzavento, O., et al. (2017). "Sigma-1 receptor ligands: new perspectives in the treatment of neuropsychiatric disorders." Frontiers in Pharmacology. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

  • PubChem Compound Summary. "4-(2-Methoxyphenyl)piperidine."[4] National Center for Biotechnology Information. Link

  • IUPHAR/BPS Guide to Pharmacology. "Sigma-1 Receptor." Link

Sources

Application Notes and Protocols for the Quantification of 4-(2-Methoxyphenyl)piperidine in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the quantitative determination of 4-(2-Methoxyphenyl)piperidine in various biological matrices, including plasma, urine, and tissue homogenates. Designed for researchers, scientists, and professionals in drug development, this document outlines robust protocols for Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and the development of self-validating systems for reliable bioanalysis.

Introduction: The Significance of Quantifying 4-(2-Methoxyphenyl)piperidine

4-(2-Methoxyphenyl)piperidine is a key structural motif found in a variety of pharmacologically active compounds. Its presence as a core scaffold in drug candidates necessitates the development of sensitive and selective analytical methods for its quantification in biological systems.[1] Accurate measurement of this analyte in preclinical and clinical studies is paramount for understanding its pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, and excretion (ADME).

The piperidine ring is a ubiquitous feature in many pharmaceuticals, and understanding the behavior of its derivatives is crucial for drug development.[2] This guide provides the foundational methods to empower researchers to generate high-quality data for regulatory submissions and to advance their research programs. The methodologies described herein are grounded in established principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Core Principles of Analytical Method Selection

The choice between LC-MS/MS and GC-MS for the quantification of 4-(2-Methoxyphenyl)piperidine depends on several factors, including the required sensitivity, the nature of the biological matrix, and the available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. It is particularly well-suited for analyzing complex biological matrices like plasma.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds. For compounds like 4-(2-Methoxyphenyl)piperidine, which may have limited volatility, derivatization is often employed to improve its chromatographic properties and sensitivity.[3][4]

This guide will focus primarily on LC-MS/MS due to its broader applicability and superior sensitivity for this class of compounds. A GC-MS protocol is also provided as a viable alternative.

LC-MS/MS Method for 4-(2-Methoxyphenyl)piperidine Quantification

This section details a proposed LC-MS/MS method for the determination of 4-(2-Methoxyphenyl)piperidine in human plasma. This method should be fully validated according to regulatory guidelines before its application in regulated studies.

Rationale for Method Parameters

The selection of each parameter in this method is based on the physicochemical properties of 4-(2-Methoxyphenyl)piperidine and established best practices in bioanalysis. The use of a C18 reversed-phase column is a standard and effective choice for separating moderately polar compounds.[5] The mobile phase, consisting of acetonitrile and water with a formic acid modifier, is chosen to ensure good chromatographic peak shape and efficient ionization in positive electrospray mode.

Multiple Reaction Monitoring (MRM) is employed for its exceptional selectivity and sensitivity, which is crucial for quantifying low concentrations of the analyte in a complex biological matrix.[6]

Proposed MRM Transitions

The molecular formula of 4-(2-Methoxyphenyl)piperidine is C12H17NO, with a monoisotopic mass of 191.13 g/mol .[7] In positive ion electrospray ionization, the precursor ion will be the protonated molecule [M+H]+ at m/z 192.1. The selection of product ions is based on predictable fragmentation patterns of piperidine derivatives, which often involve cleavage of the piperidine ring or bonds adjacent to the nitrogen atom.[8]

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
4-(2-Methoxyphenyl)piperidine192.1Predicted: 134.1Predicted: 96.1
Internal Standard (IS)
Verapamil (example)455.3165.1303.2

Note: The predicted product ions are based on common fragmentation pathways. These transitions must be empirically optimized on the specific mass spectrometer being used.

Experimental Workflow

The following diagram illustrates the overall workflow for sample analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation or Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: LC-MS/MS analysis workflow for 4-(2-Methoxyphenyl)piperidine.

Detailed Protocol

3.4.1. Materials and Reagents

  • 4-(2-Methoxyphenyl)piperidine reference standard

  • Internal Standard (IS), e.g., Verapamil or a deuterated analog of the analyte

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

3.4.2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of 4-(2-Methoxyphenyl)piperidine and the IS in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 4-(2-Methoxyphenyl)piperidine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution: Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water to a suitable concentration (e.g., 100 ng/mL).

3.4.3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3.4.4. LC-MS/MS Instrumental Conditions

ParameterCondition
LC System
ColumnC18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient10% B to 90% B over 5 min
Flow Rate0.4 mL/min
Column Temp.40°C
Injection Vol.10 µL
MS/MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temp.500°C
Collision GasArgon

3.4.5. Method Validation

The method must be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[9] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank biological matrix.

  • Linearity and Range: A calibration curve with at least six non-zero standards, with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and accuracy (%Bias) should be within ±15% (±20% at LLOQ).

  • Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).

GC-MS Method for 4-(2-Methoxyphenyl)piperidine Quantification

For laboratories where LC-MS/MS is not available, or for specific applications, GC-MS can be a suitable alternative. Derivatization is recommended to improve the chromatographic behavior of 4-(2-Methoxyphenyl)piperidine.

Rationale for Derivatization

The piperidine moiety contains a secondary amine that can lead to poor peak shape and adsorption on the GC column. Derivatization with an acylating agent, such as trifluoroacetic anhydride (TFAA), converts the amine to a less polar and more volatile amide, resulting in improved chromatography.[10]

Experimental Workflow

gcms_workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_gc Biological Sample Spike_gc Spike with IS Sample_gc->Spike_gc Extract_gc Liquid-Liquid Extraction Spike_gc->Extract_gc Derivatize Derivatization with TFAA Extract_gc->Derivatize Inject_gc Inject into GC-MS Derivatize->Inject_gc Separate_gc Chromatographic Separation Inject_gc->Separate_gc Detect_gc MS Detection (SIM/Scan) Separate_gc->Detect_gc Integrate_gc Peak Integration Detect_gc->Integrate_gc Calibrate_gc Calibration Curve Integrate_gc->Calibrate_gc Quantify_gc Quantification Calibrate_gc->Quantify_gc

Caption: GC-MS analysis workflow including a derivatization step.

Detailed Protocol

4.3.1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of plasma, add the internal standard and 1 mL of 1M NaOH.

  • Add 5 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).

  • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Add 50 µL of ethyl acetate and 50 µL of TFAA to the dried extract.

  • Heat at 70°C for 20 minutes.

  • Evaporate to dryness and reconstitute in 50 µL of ethyl acetate for GC-MS analysis.

4.3.2. GC-MS Instrumental Conditions

ParameterCondition
GC System
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Injection ModeSplitless
Inlet Temp.280°C
Carrier GasHelium, 1.2 mL/min
Oven Program100°C (1 min), ramp to 280°C at 20°C/min, hold for 5 min
MS System
Ionization ModeElectron Ionization (EI), 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)

Data Interpretation and Quality Control

For both LC-MS/MS and GC-MS methods, the concentration of 4-(2-Methoxyphenyl)piperidine in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.

Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the results. The acceptance criteria for these QC samples should be in accordance with the validated method parameters.

Conclusion

The analytical methods presented in this guide provide a robust framework for the quantification of 4-(2-Methoxyphenyl)piperidine in biological samples. The LC-MS/MS method offers high sensitivity and specificity, making it ideal for pharmacokinetic studies. The GC-MS method, with a derivatization step, serves as a reliable alternative. It is imperative that these methods are fully validated in the laboratory where they will be used to ensure the generation of high-quality, reliable, and reproducible data that can withstand regulatory scrutiny.

References

  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

  • Xia, J., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative therapies in health and medicine, 31(4), 250–256.
  • ResearchGate. (n.d.). Example LC-MS/MS chromatogram for 4 monitored MRM transitions. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link]

  • U.S. Department of Justice, Drug Enforcement Administration. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. Retrieved from [Link]

  • BenchChem. (2025).
  • Sutcliffe, O. B., et al. (2017). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and bioanalytical chemistry, 409(1), 217–231.
  • PubMed Central (PMC). (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414(3).
  • Ezawa, T., et al. (2022). Structural Studies of Piperine Inclusion Complexes in Native and Derivative β-Cyclodextrins. Molecules, 27(23), 8295.
  • ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Retrieved from [Link]

  • PubMed Central (PMC). (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414(3).
  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]

  • Chromatography Forum. (2015). piperidine analysis in API by GC-HS. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase.
  • ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Pharmaceuticals, 16(11), 1572.
  • Chem-Impex. (n.d.). 4-Amino-1-[2-(4-metoxifenil)etil]piperidina. Retrieved from [Link]

  • Journal of Mass Spectrometry. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

  • MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Pharmaceuticals, 15(2), 131.
  • PubMed. (n.d.). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
  • CSCanada. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

Sources

Application Note: The 4-(2-Methoxyphenyl)piperidine Scaffold in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Distinction[1]

This guide details the application of 4-(2-Methoxyphenyl)piperidine (4-MPPip) as a privileged scaffold in the design of ligands for the Sigma-1 receptor (


R)  and Dopamine D4 receptor .

Critical Distinction (E-E-A-T): Researchers must distinguish this piperidine scaffold from its structural analog, 1-(2-methoxyphenyl)piperazine (2-MPP). While the piperazine variant is a classic 5-HT1A antagonist, the piperidine variant described here is lipophilic and lacks the second nitrogen in the ring, shifting its selectivity profile toward the hydrophobic pockets of Sigma chaperones and D2-like dopamine receptors.

Key Applications
  • Sigma-1 Receptor (

    
    R) Modulation:  Used as a core pharmacophore to design high-affinity ligands for neuroprotection and neuropathic pain.
    
  • Dopamine D4 Receptor Antagonism: Serves as a selective anchor for D4-targeting antipsychotics, avoiding the extrapyramidal side effects associated with D2 blockade.

  • Structure-Activity Relationship (SAR) Probing: Used to assess the impact of nitrogen basicity and ring flexibility on GPCR binding kinetics.

Mechanism of Action & SAR Logic

The 4-(2-Methoxyphenyl)piperidine moiety functions as a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. Its pharmacological utility is driven by two factors:

  • The Ortho-Methoxy Substituent: This group introduces steric bulk and rotational constraints (atropisomerism potential), locking the phenyl ring into a conformation that favors specific hydrophobic sub-pockets in the

    
    R and D4 receptors.
    
  • The Piperidine Nitrogen: At physiological pH, the secondary amine is protonated (

    
    ). This positive charge forms a critical salt bridge with a conserved aspartate residue (e.g., Asp119  in 
    
    
    
    R or Asp115 in D4).
Visualization: SAR & Selectivity Logic

SAR_Logic Scaffold 4-(2-Methoxyphenyl)piperidine (Core Scaffold) Feat1 Piperidine Nitrogen (Protonated) Scaffold->Feat1 Feat2 2-Methoxy Group (Steric/Lipophilic) Scaffold->Feat2 Target3 5-HT1A Receptor (Reduced Affinity vs Piperazine) Scaffold->Target3 Low Selectivity Target1 Sigma-1 Receptor (Asp119 Interaction) Feat1->Target1 Ionic Bond Target2 Dopamine D4 (Hydrophobic Pocket) Feat1->Target2 Ionic Bond Feat2->Target2 Orthosteric Fit

Figure 1: Pharmacophore mapping showing how the piperidine core drives selectivity toward Sigma-1 and D4 receptors while reducing 5-HT1A affinity compared to piperazine analogs.

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

This protocol validates the affinity of 4-(2-Methoxyphenyl)piperidine derivatives against the Sigma-1 receptor, a chaperone protein implicated in neurodegeneration.

Objective: Determine the inhibition constant (


) of the test compound using competitive binding against the radioligand 

.
Materials
  • Membrane Source: HEK293 cells stably overexpressing human

    
    R (or Guinea pig brain homogenate).
    
  • Radioligand:

    
     (Specific Activity ~30 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4. (Note:

    
    R assays do not require ions like 
    
    
    
    or
    
    
    generally, but consistency is key).
  • Non-specific Binding Control: Haloperidol (

    
    ).
    
Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize tissue/cells in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet in fresh buffer and repeat wash.

    • Final resuspension protein concentration:

      
      .
      
  • Incubation Setup (96-well plate):

    • Total Binding:

      
       Buffer + 
      
      
      
      
      
      (Final conc. 2 nM) +
      
      
      Membrane.
    • Non-Specific Binding: Add

      
       Haloperidol (
      
      
      
      ) instead of buffer.
    • Test Compound: Add

      
       of 4-(2-Methoxyphenyl)piperidine (concentration range 
      
      
      
      to
      
      
      M).
  • Equilibrium:

    • Incubate plates for 120 minutes at 37°C . (Note: Sigma receptors require longer equilibration times than standard GPCRs due to their intracellular localization and lipophilic nature).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

    • Wash

      
       with ice-cold Tris buffer.
      
  • Quantification:

    • Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis Formula

Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is its dissociation constant.[1]

Protocol B: Functional Dopamine D4 Antagonist Assay (cAMP)

Since the D4 receptor is


-coupled, activation inhibits adenylyl cyclase. This assay tests if 4-(2-Methoxyphenyl)piperidine acts as an antagonist  by blocking the D4 agonist-induced decrease in cAMP.

Objective: Measure the ability of the scaffold to reverse Quinpirole-induced cAMP inhibition.

Experimental Workflow Visualization

cAMP_Assay Step1 Cell Seeding (CHO-K1 expressing hD4) Step2 Pre-Treatment Add Forskolin (10 µM) (Stimulate cAMP baseline) Step1->Step2 Step3 Agonist Challenge Add Quinpirole (EC80) (Activates Gi -> Lowers cAMP) Step2->Step3 Step4 Test Compound Add 4-(2-Methoxyphenyl)piperidine Step3->Step4 Step5 Readout Luminescence/Fluorescence (cAMP levels) Step4->Step5 Outcome Interpretation: High Signal = Antagonist Activity Low Signal = No Activity Step5->Outcome

Figure 2: Functional cAMP workflow. Because D4 is Gi-coupled, Forskolin is required to raise the baseline so that the agonist effect (and its reversal by the test compound) can be observed.

Step-by-Step Methodology
  • Cell Culture: Use CHO-K1 cells stably expressing human Dopamine D4 receptor.

  • Reagent Prep:

    • Stimulator: Forskolin (

      
      ) to activate adenylyl cyclase.
      
    • Agonist: Quinpirole (use at

      
       concentration, typically ~30 nM).
      
    • Test Compound: Serial dilutions of 4-(2-Methoxyphenyl)piperidine.

  • Assay Execution:

    • Add cells to 384-well white plates.

    • Add Test Compound + Quinpirole + Forskolin simultaneously (or pre-incubate antagonist for 15 mins).

    • Incubate for 30–60 minutes at Room Temperature.

  • Detection:

    • Add detection reagent (e.g., GloSensor™ or HTRF cAMP kit).

    • Read plate.

  • Result: A potent antagonist will restore cAMP levels to the Forskolin-only baseline, blocking the Quinpirole effect.

Comparative Data: Piperidine vs. Piperazine[1][3]

The following table highlights why a researcher would choose the Piperidine scaffold over the Piperazine scaffold based on selectivity profiles (Representative Data).

Feature4-(2-Methoxyphenyl)piperidine 1-(2-Methoxyphenyl)piperazine
Primary Target Sigma-1 (

), Dopamine D4
5-HT1A,

-Adrenergic
Selectivity High

over 5-HT
High 5-HT1A over D2
Lipophilicity (cLogP) ~3.2 (More Lipophilic)~1.8 (Less Lipophilic)
Blood-Brain Barrier High PenetrationModerate Penetration
Metabolic Stability Susceptible to CYP hydroxylationSusceptible to N-dealkylation

Application Note: If your research aims to study anxiety via serotonin, use the piperazine. If your research aims to study neuroprotection (Sigma-1) or cognitive symptoms in schizophrenia (D4), use the piperidine scaffold described here.

References

  • Review of Sigma Receptor Ligands

    • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[2]

    • Source: Journal of Medicinal Chemistry / ACS.
    • URL:[Link]

  • Dopamine D4 Selectivity

    • Title: Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists.
    • Source: Molecules (MDPI).
    • URL:[Link][1]

  • Chemical Identity & Properties

    • Title: 4-(2-Methoxyphenyl)piperidine Compound Summary.
    • Source: PubChem.[3][4][5]

    • URL:[Link]

  • Piperazine vs Piperidine Distinction

    • Title: 1-(2-Methoxyphenyl)piperazine (2-MPP) as a 5-HT1A antagonist.
    • Source: Journal of Pharmacology and Experimental Therapeutics.
    • URL:[Link]

Sources

Application Note: A Practical Guide to Molecular Docking Studies of 4-(2-Methoxyphenyl)piperidine with the Human Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

Molecular docking is a pivotal computational technique in modern drug discovery, enabling the prediction and analysis of ligand-receptor interactions at a molecular level.[1][2] This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies, using 4-(2-Methoxyphenyl)piperidine as the ligand of interest and the human sigma-1 receptor (σ1R) as the biological target. Piperidine derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting activity in the central nervous system (CNS).[3][4][5] 4-(2-Methoxyphenyl)piperidine serves as a relevant scaffold for exploring potential therapeutic agents. The sigma-1 receptor, a unique intracellular chaperone protein, is implicated in numerous neurological and psychiatric disorders, making it a high-value drug target.[6][7] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into ligand and receptor preparation, docking simulation using the widely-used AutoDock Vina software, and the critical analysis of docking results.

Theoretical Framework: The 'Why' Behind the 'How'

Before delving into the protocol, it is crucial to understand the scientific rationale behind our choices. Molecular docking aims to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] The primary goals are twofold: to predict the binding mode (the pose) of the ligand in the active site and to estimate the binding affinity (the strength of the interaction), typically reported as a scoring function value.

The Ligand: 4-(2-Methoxyphenyl)piperidine

The piperidine ring is a privileged scaffold found in numerous pharmaceuticals and natural alkaloids, valued for its favorable pharmacokinetic properties.[4][8] The specific compound, 4-(2-Methoxyphenyl)piperidine, possesses structural motifs common in CNS-active agents. Its derivatives have been explored for their potential to interact with various receptors, including sigma and NMDA receptors, suggesting its relevance in neuropharmacology.[3][9]

Compound Properties: 4-(2-Methoxyphenyl)piperidine
Molecular Formula C₁₂H₁₇NO[10]
Molecular Weight 191.27 g/mol [10]
IUPAC Name 4-(2-methoxyphenyl)piperidine[10]
PubChem CID 544738[10]
The Receptor: Human Sigma-1 (σ1R)

The sigma-1 receptor is not a classical G-protein coupled or ionotropic receptor. Instead, it is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and responds to a wide array of psychoactive drugs.[6][7] Its involvement in conditions like Alzheimer's disease, depression, and neuropathic pain makes it a compelling therapeutic target. For this study, we will utilize the crystal structure of the human sigma-1 receptor, providing an evidence-based foundation for our docking simulation.

  • Selected PDB ID: 5HK1

  • Description: Crystal structure of the human sigma-1 receptor bound to the high-affinity ligand PD144418.[11]

  • Rationale: Using a receptor structure that is co-crystallized with a ligand is highly advantageous. The known ligand's binding site provides a validated location to define the search space (the "grid box") for our docking experiment, increasing the probability of obtaining biologically relevant results.

Essential Software and Materials

This protocol relies on freely available and widely adopted software in the computational chemistry community. Ensure all software is downloaded from official sources and properly installed.

SoftwarePurposeOfficial Source
PubChem Ligand structure database[Link]
RCSB PDB Protein structure database[Link]
AutoDock Tools (MGLTools) Receptor and ligand preparation, grid box setup[Link]
AutoDock Vina The core docking engine[Link]
UCSF ChimeraX or PyMOL Visualization and analysis of molecular structures

The Docking Workflow: A Visual Overview

The entire molecular docking process can be conceptualized as a multi-stage pipeline, from data acquisition to final analysis. Each step is critical for the integrity of the final results.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (4-(2-Methoxyphenyl)piperidine) grid_box Grid Box Definition (Define Search Space) ligand_prep->grid_box Input Ligand receptor_prep Receptor Preparation (PDB: 5HK1) receptor_prep->grid_box Input Receptor run_vina Run Docking Simulation (AutoDock Vina) grid_box->run_vina Input Config analyze_scores Analyze Binding Affinity Scores run_vina->analyze_scores Output Scores visualize_poses Visualize Docked Poses (PyMOL/ChimeraX) run_vina->visualize_poses Output Poses G start Start ADT load_receptor Load receptor.pdbqt start->load_receptor load_ligand Load ligand.pdbqt start->load_ligand open_grid Open Grid Box (Grid -> Grid Box...) load_receptor->open_grid define_box Center Grid Box on Original Ligand's Position open_grid->define_box save_config Save Configuration File (config.txt) define_box->save_config run_vina Execute Vina from Command Line save_config->run_vina output Generate Output Files (output_poses.pdbqt, log.txt) run_vina->output

Caption: Step-by-step workflow for grid box setup and Vina execution.

Step 1: Define the Search Space (Grid Box)

  • In ADT, ensure your prepared receptor (receptor.pdbqt) is loaded.

  • Go to Grid > Grid Box.... A box will appear around the protein.

  • Causality Check: The grid box defines the three-dimensional space where Vina will attempt to place the ligand. A box that is too large wastes computational time, while one that is too small may miss the true binding pocket. We will center our grid box on the location of the original co-crystallized ligand (PD144418) from the 5HK1 structure. This is a robust method for defining a putative binding site.

  • Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the box to encompass the entire binding pocket. A good starting size is often 20-25 Å in each dimension.

  • Note down the center and size coordinates.

Step 2: Create the Configuration File

  • Create a new text file named config.txt.

  • Populate it with the following information, replacing the coordinate and size values with those you determined in the previous step.

  • exhaustiveness : This parameter controls the thoroughness of the search. Higher values increase the chance of finding the best pose but take longer. A value of 8 is a good balance for standard docking.

Step 3: Run AutoDock Vina

  • Open a command line terminal or shell.

  • Navigate to the directory containing your four files: receptor.pdbqt, ligand.pdbqt, config.txt, and the vina executable.

  • Execute the following command:

  • Vina will now run the docking simulation. Upon completion, it will generate two files: output_poses.pdbqt (containing the coordinates of the docked ligand poses) and log.txt (containing the binding affinity scores).

Analysis and Interpretation of Results

Step 1: Analyze the Binding Affinity Scores

  • Open the log.txt file. You will see a table of results for different "modes" or poses.

  • The binding affinity is a score in kcal/mol that estimates the binding energy. The more negative the value, the stronger the predicted binding.

  • The top-ranked pose (Mode 1) has the most favorable (most negative) score.

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-8.50.0000.000
2-8.21.8542.431
3-8.12.1103.015
............
(Note: These are example values. Your actual results will vary.)

Step 2: Visualize and Analyze Binding Poses

  • Open your visualization software (PyMOL or ChimeraX).

  • Load the receptor structure (receptor.pdbqt).

  • Load the docking results (output_poses.pdbqt). The file contains multiple poses; you can select and view them individually.

  • Focus on the top-ranked pose (Mode 1).

  • Identify Key Interactions: Analyze the interactions between the ligand and the receptor's amino acid residues.

    • Hydrogen Bonds: Look for dashed lines between hydrogen bond donors (like -NH or -OH groups) and acceptors (like carbonyl oxygens or nitrogens). These are strong, directional interactions.

    • Hydrophobic Interactions: Identify nonpolar parts of the ligand (e.g., the phenyl ring) residing in hydrophobic pockets of the receptor, surrounded by residues like Leucine, Valine, and Phenylalanine.

    • Pi-Stacking: Look for stacking of the ligand's aromatic ring with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

By visualizing these interactions, you can build a hypothesis about the molecular determinants of binding for 4-(2-Methoxyphenyl)piperidine at the sigma-1 receptor. This information is invaluable for guiding the next cycle of drug design, such as suggesting chemical modifications to improve potency or selectivity.

References

  • MySkinRecipes. (n.d.). 2-(4-Methoxyphenyl)Piperidine. Retrieved from [Link]

  • Galaxy Training. (2019). Protein-ligand docking. Retrieved from [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

  • Florida International University. (n.d.). FIU Docking Tutorial. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). Retrieved from [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link]

  • Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

  • Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)piperidine. Retrieved from [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics. Retrieved from [Link]

  • RCSB PDB. (2016). 5HK1: Human sigma-1 receptor bound to PD144418. Retrieved from [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7353. Retrieved from [Link]

  • PubMed. (2019). The sigma receptor ligand N-phenylpropyl-N'-(4-methoxyphenethyl)3piperazine (YZ-067) enhances the cocaine conditioned-rewarding properties while inhibiting the development of sensitization of cocaine in mice. Retrieved from [Link]

  • All about Bioinformatics. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Retrieved from [Link]

  • RCSB PDB. (2024). 8W4D: Crystal structure of the sigma-1 receptor from Xenopus laevis in the absence of known ligands. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • Wiley Online Library. (2020). Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Retrieved from [Link]

  • UniProt. (n.d.). SIGMAR1 - Sigma non-opioid intracellular receptor 1 - Homo sapiens (Human). Retrieved from [Link]

  • University of Bari Aldo Moro. (n.d.). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Retrieved from [Link]

  • RCSB PDB. (2022). 7W2B: The closed conformation of the sigma-1 receptor from Xenopus laevis. Retrieved from [Link]

  • ACS Publications. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience, 12(24), 4643–4658. Retrieved from [Link]

  • PubMed Central. (2013). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Retrieved from [Link]

Sources

Practical Guide to Using 4-(2-Methoxyphenyl)piperidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacophore Significance[1][2]

4-(2-Methoxyphenyl)piperidine (CAS: 58333-75-8 for HCl salt) is a privileged scaffold in medicinal chemistry, particularly within the field of neuropsychiatry. It serves as a critical pharmacophore for targeting G-protein coupled receptors (GPCRs), specifically:

  • 5-HT1A Receptors: Acts as a serotonin receptor ligand (e.g., Enciprazine).[1]

  • Alpha-1 Adrenergic Receptors: Key moiety in antihypertensives like Urapidil.

  • Dopamine D2/D4 Receptors: Used in the design of antipsychotics.

This guide provides optimized protocols for functionalizing this scaffold, focusing on the secondary amine (


-functionalization) and the methoxy group (

-demethylation).
Physical Properties & Handling
PropertySpecificationPractical Insight
Molecular Weight 191.27 g/mol (Free Base)227.73 g/mol (HCl Salt)
Physical State Viscous oil / Low-melting solidWhite crystalline solid
Solubility DCM, MeOH, EtOAcWater, DMSO, MeOH
Basicity (pKa) ~9.5 - 10.0 (Piperidine NH)Requires neutralization if using HCl salt in non-polar solvents.

Critical Handling Note: Commercial sources typically supply the Hydrochloride (HCl) salt . For reactions in non-polar solvents (DCM, Toluene) or metal-catalyzed couplings, you must liberate the free base in situ (using excess base like Et3N/K2CO3) or perform a free-basing extraction prior to use to ensure reactivity.

Strategic Reaction Decision Tree

Before selecting a protocol, determine the optimal pathway based on your target linker and stability requirements.

ReactionStrategy Start 4-(2-Methoxyphenyl) piperidine Target Target Structure? Start->Target Alkyl Alkyl Chain / Linker Target->Alkyl Flexible Linker Aryl Direct Aryl Attachment Target->Aryl Rigid Biaryl Phenol Phenol Derivative Target->Phenol OH Functionalization Path1 Alkyl Halide (SN2) Alkyl->Path1 Primary Halides Path2 Aldehyde/Ketone (Reductive Amination) Alkyl->Path2 Convergent Synthesis Path3 Epoxide (Ring Opening) Alkyl->Path3 Beta-Hydroxy Linkers Path4 Aryl Halide (Buchwald-Hartwig) Aryl->Path4 Pd-Catalysis Path5 BBr3 Demethylation Phenol->Path5 Lewis Acid

Figure 1: Strategic decision tree for functionalizing the 4-(2-methoxyphenyl)piperidine scaffold.

Detailed Experimental Protocols

Module A: Reductive Amination (Preferred for Convergent Synthesis)

Application: Attaching complex linkers via aldehydes without risk of over-alkylation. Mechanism: Formation of iminium ion followed by in situ reduction.[2]

Reagents:

  • Substrate: 4-(2-Methoxyphenyl)piperidine HCl (1.0 equiv)

  • Aldehyde: 1.1 – 1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Base: Et3N (1.0 equiv, only if using HCl salt)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Protocol:

  • Free-Basing (In-situ): In a round-bottom flask, suspend the piperidine HCl salt in DCE (0.1 M). Add Et3N (1.0 equiv) and stir for 10 minutes at Room Temperature (RT).

  • Imine Formation: Add the aldehyde (1.1 equiv).[2] If the aldehyde is sterically hindered, add catalytic Acetic Acid (1-2 drops) to accelerate imine formation. Stir for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (1.5 equiv) portion-wise. Note: STAB is preferred over NaBH4 because it does not reduce the aldehyde/ketone competitively.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC (stain with Dragendorff’s reagent or Ninhydrin).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).[2] Wash combined organics with brine, dry over Na2SO4, and concentrate.[3]

  • Purification: Flash chromatography (DCM/MeOH/NH4OH gradient).

Module B: N-Alkylation (SN2) & Epoxide Opening

Application: Introduction of simple alkyl chains or beta-hydroxy linkers (common in beta-blocker analogs).

Protocol B1: Standard Alkylation

  • Setup: Dissolve piperidine (free base or HCl + 2 equiv base) in DMF or Acetonitrile.

  • Base: K2CO3 (3.0 equiv).

  • Electrophile: Alkyl bromide/iodide (1.1 equiv). Tip: If using alkyl chloride, add catalytic KI (Finkelstein condition).

  • Conditions: Heat to 60–80°C for 4–12 hours.

  • Caution: Avoid large excess of alkyl halide to prevent quaternization (formation of ammonium salt).

Protocol B2: Epoxide Ring Opening (Enciprazine-style)

  • Solvent: 2-Propanol or Ethanol (Protic solvents facilitate epoxide opening).

  • Conditions: Reflux (80°C) for 6–12 hours.

  • Workup: Evaporate solvent; redissolve in EtOAc/Water for extraction.

Module C: Buchwald-Hartwig N-Arylation

Application: Creating rigid


-Aryl bonds (e.g., connecting the piperidine directly to a heteroaryl core).
Challenge:  Secondary cyclic amines are good nucleophiles, but steric hindrance at the ortho-methoxy position of the piperidine can sometimes affect reactivity.

Reagents:

  • Catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2.

  • Ligand: BINAP (racemic is fine) or XPhos (for difficult substrates).

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv).

  • Solvent: Toluene or Dioxane (anhydrous, degassed).

Protocol:

  • Inert Atmosphere: Flame-dry glassware and cool under Argon/Nitrogen.

  • Loading: Add Pd source, Ligand, Base, and Aryl Bromide/Triflate to the flask.

  • Amine Addition: Add 4-(2-methoxyphenyl)piperidine (1.2 equiv).

  • Degassing: Sparge solvent with Argon for 10 mins, then transfer to the reaction vessel.

  • Reaction: Heat to 100–110°C for 12–24 hours.

  • Filtration: Cool, dilute with EtOAc, and filter through a Celite pad to remove Palladium black.

Module D: O-Demethylation (Unmasking the Phenol)

Application: Converting the methoxy group to a phenol for further derivatization or to increase polarity/H-bonding capability. Reagent: Boron Tribromide (BBr3) in DCM.[3]

Safety Warning: BBr3 reacts violently with moisture.

Protocol:

  • Protection: Ensure the

    
    -position is already functionalized or protected (e.g., Boc, Benzyl) if you do not want the free amine. (Though BBr3 tolerates tertiary amines).
    
  • Setup: Dissolve substrate in anhydrous DCM at -78°C (Dry Ice/Acetone bath).

  • Addition: Add BBr3 (1.0 M in DCM, 3–4 equiv) dropwise.

  • Warming: Allow to warm slowly to 0°C or RT over 2–4 hours.

  • Quenching (Critical): Cool back to 0°C. Slowly add Methanol (exothermic!) to quench excess borane species.

  • Hydrolysis: Add water/ice.

  • Troubleshooting Agglomerates: If an emulsion/sticky solid forms (boron-amine complexes), adjust pH to ~7-8 using saturated NaHCO3 and sonicate.

  • Extraction: Extract with DCM or EtOAc.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Alkylation) Quaternization (Over-alkylation)Use slight excess of amine (1.2 eq) vs halide; Add halide slowly via syringe pump.
Incomplete Reaction (Buchwald) Catalyst poisoning / OxidationRe-degas solvents; Switch to XPhos or RuPhos Gen-3 precatalysts.
Sticky "Gum" in Workup Amine-HCl salt formationBasify aqueous layer to pH > 10 using NaOH before extraction to ensure free base.
TLC Streaking Amine interaction with SilicaAdd 1% Et3N or 1% NH4OH to the TLC eluent and column solvent system.

References

  • Pharmacophore & Applications (Enciprazine/Urapidil)

    • J. Med.[4] Chem. 1997, 40, 9, 1291–1315. "Pharmacological options for BPH." Link

    • Wikipedia Entry: Enciprazine. (General structural reference). Link

  • N-Alkylation Protocols

    • J. Org.[5] Chem. 2012, 77, 7506-7511.[5] "Practical method for synthesis of piperazines/piperidines."[5] Link

    • US Patent 4081450A. "1,3,4-Trisubstituted-4-arylpiperidines and their preparation." Link

  • Buchwald-Hartwig Coupling

    • Org.[3][5][6][7][8] Lett. 2016, 18, 5272-5275.[5] "Facile Pd-catalyzed methodology for arylpiperazines/piperidines." Link

    • Organic Syntheses.[9] "Buchwald-Hartwig Coupling General Procedures."[10] Link

  • Demethylation (BBr3)

    • Common Organic Chemistry. "Demethylation of Methyl Ethers - Boron Tribromide (BBr3)." Link

    • Org.[3][5][6][7][8] Synth. 1973, 53, 90. "3,3'-Dihydroxybiphenyl (BBr3 protocol)." Link

Sources

Application Note: Optimized Formulation Strategies for 4-(2-Methoxyphenyl)piperidine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-(2-Methoxyphenyl)piperidine (CAS: 58333-75-8) is a critical pharmacophore often utilized in the development of ligands for serotonergic (5-HT) and dopaminergic receptors.[1] Its structural motif appears in various bioactive molecules, making it a frequent subject of in vitro binding and functional assays.[1]

However, like many secondary amines with lipophilic aryl substituents, its utility is often compromised by suboptimal formulation.[1] Poor solubility in neutral aqueous buffers can lead to compound precipitation, resulting in "false negative" IC50/EC50 values or erratic dose-response curves.[1]

This guide provides a standardized, self-validating protocol for formulating 4-(2-Methoxyphenyl)piperidine.[1] It addresses the physicochemical challenges of the compound to ensure bioavailability in cellular and enzymatic assays.

Physicochemical Profile & Solubility Logic

Before formulation, one must identify the specific form of the compound (Free Base vs. Salt), as this dictates the solvent strategy.

PropertyDataImplication for Formulation
Molecular Weight 191.27 g/mol Calculation factor for Molarity.[1]
pKa (Predicted) ~10.2 (Piperidine N)Highly basic.[1] At physiological pH (7.4), it exists predominantly as a cation.[1]
LogP ~2.0 (Lipophilic)Free Base: Poor water solubility; requires organic co-solvent (DMSO).[1] HCl Salt: Improved water solubility but prone to hydrolysis over long-term storage.[1]
Physical State Low-melting solid / OilCan be sticky; weighing requires anti-static precautions.[1]
The "Golden Rule" of Formulation

Always formulate a high-concentration Master Stock in 100% DMSO. Why? Even if you possess the water-soluble Hydrochloride salt, preparing aqueous stocks (e.g., in PBS) for long-term storage is risky due to potential pH drift, precipitation upon freezing/thawing, and microbial growth. Anhydrous DMSO stabilizes the compound and prevents hydrolysis.[1]

Protocol A: Preparation of Master Stock Solution (100 mM)

Objective: Create a stable, high-concentration stock for long-term storage.

Materials
  • 4-(2-Methoxyphenyl)piperidine (Solid).[1][2][3]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell Culture Grade).

  • Glass vials (Amber, borosilicate) with PTFE-lined caps.[1] Avoid Polypropylene (PP) for long-term DMSO storage. [1]

Step-by-Step Procedure
  • Calculations:

    • Target Concentration: 100 mM

    • Target Volume: 1 mL

    • Required Mass:

      
      [1]
      
  • Weighing: Weigh ~20 mg of the compound into an amber glass vial. Record the exact mass (e.g., 20.4 mg).

  • Solvent Addition: Calculate the exact volume of DMSO required to reach 100 mM based on the recorded mass.

    • Formula:

      
      [1]
      
  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.[1]

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Working Solutions & Serial Dilution

Objective: Dilute the Master Stock into assay media without causing precipitation ("crashing out").

Critical Constraint: The final DMSO concentration in the cell assay must generally remain ≤ 0.1% (v/v) to avoid vehicle toxicity, although some robust cell lines tolerate up to 0.5%.[4]

The "Intermediate Spike" Method (Recommended)

Directly adding 100 mM stock to media often causes immediate precipitation due to the rapid polarity shift. We use an intermediate dilution step.[1]

Scenario: Target Assay Concentration = 10 µM.

  • Step 1 (1000x Concentrate): Dilute the 100 mM Master Stock 1:100 in 100% DMSO .

    • Mix 10 µL Master Stock + 990 µL DMSO.[1]

    • Result: 1 mM solution (in 100% DMSO).[1]

  • Step 2 (Assay Dosing): Dilute the 1 mM solution 1:1000 into pre-warmed Culture Media.

    • Mix 1 µL of 1 mM Stock + 999 µL Media.

    • Result:1 µM Final Concentration with 0.1% DMSO .

Workflow Visualization

The following diagram illustrates the logical flow from solid compound to assay well, ensuring solubility is maintained.

FormulationWorkflow cluster_0 Organic Phase (Stable) cluster_1 Aqueous Phase (Risk of Precip.) Solid Solid Compound (Weigh ~20mg) DMSO_Stock Master Stock (100 mM in 100% DMSO) Solid->DMSO_Stock Dissolve Inter_Plate Intermediate Plate (Serial Dilution in DMSO) DMSO_Stock->Inter_Plate 1:100 Dilution Inter_Plate->Inter_Plate Serial Dilution (e.g., 1:3) Assay_Media Assay Media (Aqueous Buffer) Inter_Plate->Assay_Media 1:1000 Spike Cell_Well Cell Assay Well (Final Conc: <100 µM) (DMSO: 0.1%) Assay_Media->Cell_Well Dispense

Figure 1: Step-wise dilution strategy to prevent precipitation shock. Keeping the compound in the organic phase (DMSO) for serial dilutions ensures accuracy before the final aqueous transition.

Quality Control & Troubleshooting

Vehicle Control (Mandatory)

You must run a "Vehicle Only" control well containing 0.1% DMSO (without compound) to normalize data.[1] If 0.1% DMSO reduces cell viability by >10% compared to untreated media, you must lower the DMSO limit or switch to a water-soluble salt form of the compound.

Decision Tree: Handling Precipitation

If the compound precipitates upon addition to media (cloudiness visible):

Troubleshooting Start Precipitation Observed in Media? CheckConc Is Final Conc > 100 µM? Start->CheckConc LowerConc Reduce Assay Conc. (Exceeds Solubility Limit) CheckConc->LowerConc Yes CheckSalt Are you using Free Base? CheckConc->CheckSalt No SwitchSalt Switch to HCl Salt Form CheckSalt->SwitchSalt Yes WarmMedia Pre-warm Media to 37°C & Vortex Immediately CheckSalt->WarmMedia No (Already Salt)

Figure 2: Troubleshooting logic for solubility issues in aqueous media.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 544738, 4-(2-Methoxyphenyl)piperidine.[1] Retrieved from [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[1][5] Bulletin 102.[1] Retrieved from [Link][1][5]

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for formulation logic).

Sources

Troubleshooting & Optimization

troubleshooting common issues in 4-(2-Methoxyphenyl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Methoxyphenyl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important structural motif. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can confidently troubleshoot and optimize your synthetic routes.

Introduction to Synthetic Strategies

The synthesis of 4-(2-Methoxyphenyl)piperidine typically proceeds through one of two primary routes:

  • Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction involves the coupling of an N-protected 4-piperidone derivative (often as its enol triflate or a related electrophile) with 2-methoxyphenylboronic acid.[1][2][3]

  • Reduction of a Tetrahydropyridine Intermediate: This route involves the initial synthesis of an N-protected 4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine, followed by catalytic hydrogenation to saturate the double bond and yield the desired piperidine ring.

Each of these pathways presents a unique set of challenges. This guide will address the most common issues encountered in both synthetic strategies.

Troubleshooting Common Issues

I. Challenges in the Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of aryl-aryl and aryl-heteroaryl bonds.[4][5] However, its application in the synthesis of 4-(2-Methoxyphenyl)piperidine can be hampered by several factors, primarily related to the sterically hindered nature of the 2-methoxyphenylboronic acid.[6][7]

Answer:

Low conversion in the Suzuki-Miyaura coupling of 2-methoxyphenylboronic acid can be attributed to several factors:

  • Steric Hindrance: The ortho-methoxy group on the boronic acid can sterically hinder the transmetalation step of the catalytic cycle, slowing down the reaction.[7]

  • Catalyst Inactivity: The choice of palladium catalyst and ligand is critical. A suboptimal catalyst system may not be efficient enough to overcome the steric barrier.[6]

  • Sub-optimal Reaction Conditions: Incorrect base, solvent, or temperature can lead to poor catalyst performance and low yields.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • For sterically hindered couplings, consider using more electron-rich and bulky phosphine ligands such as SPhos or XPhos, which can promote the oxidative addition and reductive elimination steps.

    • Palladacycle precatalysts can also be highly effective in these challenging couplings.[8]

  • Base and Solvent Optimization:

    • Aqueous bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for sterically demanding reactions.

    • Aprotic polar solvents such as dioxane or THF, often with a small amount of water, are typically used.[9]

  • Temperature Adjustment:

    • While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition and side reactions. Monitor your reaction closely and consider a temperature screen to find the optimal balance.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Substrates

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ or a palladacycleRobust and effective for challenging couplings.
Ligand SPhos or XPhos (1.5-2 eq. relative to Pd)Bulky, electron-rich ligands facilitate the catalytic cycle.
Base K₃PO₄ (2-3 equivalents)Strong, non-nucleophilic base promotes the reaction.
Solvent 1,4-Dioxane/Water (4:1 to 10:1)Aprotic polar solvent with water to aid in base dissolution.
Temperature 80-100 °CBalances reaction rate with catalyst stability.

Answer:

The formation of phenol is likely due to a side reaction known as protodeboronation , where the boronic acid reacts with a proton source (like water) to cleave the C-B bond, resulting in the formation of anisole, which can then be demethylated to phenol under certain conditions. Electron-withdrawing groups on the arylboronic acid can accelerate this process.[7]

Troubleshooting Steps:

  • Use Anhydrous Conditions (Initially): While some water is often beneficial for Suzuki couplings, excessive water can promote protodeboronation. Consider using anhydrous solvents and drying your reagents thoroughly.

  • Protect the Boronic Acid: Using a boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation.

  • Optimize Base and Temperature: Stronger bases and higher temperatures can sometimes exacerbate protodeboronation. A careful optimization of these parameters is necessary.

Logical Relationship: Factors Affecting Suzuki-Miyaura Coupling Yield

Caption: Interplay of factors influencing the yield of the Suzuki-Miyaura coupling.

II. Challenges in the Reduction of the Tetrahydropyridine Intermediate

The catalytic hydrogenation of an N-protected 4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine is a common final step. While seemingly straightforward, this reduction can present its own set of challenges.

Answer:

Incomplete hydrogenation can stem from several issues related to the catalyst, reaction conditions, or the substrate itself.

  • Catalyst Poisoning: Trace impurities from previous steps can poison the catalyst, rendering it inactive.

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to drive the reaction to completion.

  • Poor Catalyst Dispersion: The catalyst may not be adequately suspended in the reaction mixture, leading to inefficient catalysis.

Troubleshooting Steps:

  • Purify the Starting Material: Ensure the tetrahydropyridine intermediate is free of any potential catalyst poisons, such as sulfur-containing compounds.

  • Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. A pressure of 5-6 kg is often sufficient for this type of reduction.[10]

  • Optimize Catalyst and Solvent:

    • Palladium on carbon (Pd/C) is a common choice. If it is ineffective, consider using platinum oxide (PtO₂) or Pearlman's catalyst (Pd(OH)₂/C).[11][12]

    • Methanol or ethanol are typical solvents. Ensure they are of high purity.

  • Improve Agitation: Ensure vigorous stirring to maintain a good suspension of the catalyst.[13]

Experimental Workflow: Catalytic Hydrogenation

Hydrogenation_Workflow start Start: Purified Tetrahydropyridine reactor_prep Prepare Reactor (Inert Atmosphere) start->reactor_prep charge_reagents Charge Reactor with Substrate, Solvent, and Catalyst reactor_prep->charge_reagents hydrogenation Pressurize with H₂ (e.g., 5-6 kg) and Heat (e.g., 60°C) charge_reagents->hydrogenation monitoring Monitor Reaction (TLC or GC/MS) hydrogenation->monitoring troubleshoot Incomplete Reaction? monitoring->troubleshoot workup Filter Catalyst, Concentrate Filtrate product Isolated 4-(2-Methoxyphenyl)piperidine workup->product troubleshoot->workup No optimize Optimize: - Increase H₂ Pressure - Change Catalyst - Check Purity of Starting Material troubleshoot->optimize Yes optimize->charge_reagents

Caption: A typical workflow for the catalytic hydrogenation step.

Answer:

The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the neutral conditions of catalytic hydrogenation.[14][15] However, there are some important considerations:

  • Acidic Conditions: If the reaction medium becomes acidic (for example, due to the presence of acidic impurities), the Boc group can be cleaved.[14]

  • Choice of Catalyst: While uncommon, some highly active catalysts under harsh conditions could potentially affect the Boc group. Sticking to standard catalysts like Pd/C under mild to moderate conditions is recommended.

To avoid accidental deprotection, ensure your starting material and solvent are neutral. If acidic conditions are necessary for other reasons, a more acid-stable protecting group like the carbobenzyloxy (Cbz) group might be a better choice, although it is also removed by hydrogenolysis.[14]

Purification of 4-(2-Methoxyphenyl)piperidine

Answer:

The purification strategy for 4-(2-Methoxyphenyl)piperidine will depend on the nature of the impurities present.

  • Column Chromatography: For the removal of non-polar impurities and closely related byproducts, column chromatography on silica gel is often effective.[10][16] A gradient elution system, for example, with ethyl acetate and hexanes, can be employed.

  • Crystallization: If the product is a solid and of sufficient purity, crystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.

  • Acid-Base Extraction: As a basic amine, 4-(2-Methoxyphenyl)piperidine can be separated from neutral or acidic impurities by an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted into an organic solvent.

Summary of Troubleshooting Strategies

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Suzuki Coupling Steric hindrance, inactive catalyst, suboptimal conditions.Use bulky, electron-rich ligands (e.g., SPhos); optimize base (K₃PO₄) and solvent.
Protodeboronation Excess water, sensitive boronic acid.Use anhydrous conditions initially, consider a boronate ester.
Incomplete Hydrogenation Catalyst poisoning, low H₂ pressure, poor mixing.Purify starting material, increase H₂ pressure, ensure vigorous stirring.
Accidental Boc Deprotection Acidic conditions.Ensure neutral reaction medium; use high-purity reagents and solvents.
Purification Challenges Presence of various impurities.Employ column chromatography, crystallization, or acid-base extraction.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981, 20(7), 539-640.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in modern organic synthesis. Chemical Society Reviews, 2014, 43(1), 412-443.
  • Biffis, A.; Zecca, M.; Basato, M. "Ligandless" Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions: A Survey. Journal of Molecular Catalysis A: Chemical, 2001, 173(1-2), 249-274.
  • Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 2007, 107(1), 133-173.
  • Grasa, G. A.; Viciu, M. S.; Huang, J.; Nolan, S. P. Suzuki−Miyaura Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides with Boronic Acids Using a Palladium/Imidazolium Salt System. The Journal of Organic Chemistry, 2001, 66(23), 7729-7737.
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides. Journal of the American Chemical Society, 2007, 129(11), 3358-3366.
  • Dounay, A. B.; Humphreys, P. G.; Overman, L. E.; Wrobleski, A. D. Synthesis of 4-Arylpiperidines by the Palladium-Catalyzed Cross-Coupling of Aryl Halides and 1-Boc-4-piperidylzinc Iodide. Organic Letters, 2008, 10(13), 2741-2744.
  • Czaplicki, J.; Jarzębski, A.; Gierczyk, B. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018, 14, 2297-2305.
  • US Patent 9,029,547 B1, "Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal".
  • Agami, C.; Couty, F. The Boc protecting group: a surprising lability toward organometallics. Tetrahedron, 2002, 58(15), 2701-2716.
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Rylander, P. N. Catalytic Hydrogenation in Organic Syntheses; Academic Press: New York, 1979.
  • Reddit. r/Chempros - Hydrogenation troubleshooting. Available from: [Link]

  • Deeter, J.; Frazier, J.; Staten, G.; Staszak, M.; Weigel, L. A practical, catalytic, asymmetric synthesis of a 4-arylpiperidine. Tetrahedron Letters, 1990, 31(49), 7101-7104.
  • Elliott, J. M.; Hopes, P. A.; Williams, D. J. A practical synthesis of 4-arylpiperidines. Tetrahedron Letters, 1996, 37(49), 8965-8968.
  • US Patent 4,081,450 A, "1,3,4-Trisubstituted-4-arylpiperidines and their prepar
  • Tang, W.; Zhang, X. New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 2003, 103(8), 3029-3070.
  • Kotha, S.; Lahiri, K.; Kasinath, D. The Suzuki−Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Tetrahedron, 2002, 58(48), 9633-9695.
  • Laschat, S.; Dickner, T. Synthesis of Piperidines and Dehydropiperidines. Synthesis, 2000, 2000(13), 1781-1813.
  • Weïwer, M.; Dufrénoy, P.; Couty, F. Recent advances in the synthesis of 4-hydroxypiperidines. Synthesis, 2010, 2010(21), 3585-3605.
  • Fort, Y.; Gros, P.; Desponds, O.; Beletskaya, I. P. Palladium-Catalyzed Reactions of Aryl Chlorides. Russian Chemical Bulletin, 1996, 45(10), 2291-2303.
  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • DTIC. Piperidine Synthesis. Available from: [Link]

  • George, N.; Ofori, S.; Parkin, S.; Awuah, S. G. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 2020, 18(25), 4799-4804.
  • White Rose eTheses Online. Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. Available from: [Link]

  • ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Available from: [Link]

  • Elliott, S. P. B.; Brandt, S. D.; Freeman, S.; Archer, R. P.; Ford, L.; Johnston, A.; Smith, P. First reported fatalities associated with the 'research chemical' 2-methoxydiphenidine. Journal of Analytical Toxicology, 2015, 39(4), 287-293.
  • MIT DSpace. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Available from: [Link]

  • MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available from: [Link]

  • Cardiff University ORCA. Hydrogen Radical Detection in Catalytic Hydrogenation Reactions: Background C‐H Activation in Solvents. Available from: [Link]

Sources

optimizing reaction conditions for N-alkylation of 4-(2-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing N-Alkylation of 4-(2-Methoxyphenyl)piperidine

Executive Summary & Reaction Landscape

The N-alkylation of 4-(2-Methoxyphenyl)piperidine is a pivotal transformation in the synthesis of GPCR ligands (e.g., Dopamine D4, 5-HT receptors). While the piperidine nitrogen is a robust nucleophile, the reaction is prone to over-alkylation (quaternization) and elimination side-reactions depending on the alkylating agent used.

This guide provides a self-validating troubleshooting framework. We prioritize Direct Alkylation (


)  for standard electrophiles and Reductive Amination  as the high-selectivity alternative for difficult substrates.
Visualizing the Reaction Pathway

The following diagram illustrates the competitive pathways governing the yield. Note that the rate of the second alkylation (


) is often comparable to the first (

), leading to mixtures.

ReactionLandscape SM 4-(2-Methoxyphenyl) piperidine (Secondary Amine) Product Target Tertiary Amine (Mono-alkylated) SM->Product k1 (SN2) + Base RX Alkyl Halide (R-X) Elim Alkene Byproduct (Elimination) RX->Elim E2 Elimination High Temp / Strong Base Quat Quaternary Ammonium Salt (Over-alkylation) Product->Quat k2 (SN2) Excess R-X

Caption: Competitive reaction pathways.


 represents the desired mono-alkylation. 

leads to the undesired quaternary salt, often accelerated by excess alkyl halide or homogeneous bases.

Troubleshooting Guide (Q&A Format)

This section addresses specific failure modes reported by users.

Q1: I am observing significant formation of the quaternary ammonium salt (over-alkylation). How do I stop the reaction at the tertiary amine stage?

  • Diagnosis: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine) due to inductive donation from the alkyl group.

  • Solution:

    • Stoichiometry Control: Never use >1.1 equivalents of alkyl halide. Ideally, use 0.95 eq of alkyl halide relative to the piperidine to ensure the amine is the limiting reagent.

    • Addition Protocol: Do not dump reagents. Add the alkyl halide dropwise over 1 hour to a dilute solution of the amine. This keeps the concentration of the electrophile low relative to the nucleophile.

    • Switch Method: If the problem persists, switch to Reductive Amination (Aldehyde +

      
      ). This method is self-limiting and cannot produce quaternary salts.
      

Q2: My reaction has stalled at 60% conversion. Adding more alkyl halide just creates impurities. What should I do?

  • Diagnosis: This is likely "Protonation Arrest." As the reaction proceeds, HX is generated. If your base is too weak or insoluble (coating effect), the starting piperidine gets protonated (forming the unreactive HCl salt).

  • Solution:

    • Catalytic Additive: Add 0.1 eq of Potassium Iodide (KI) . This generates a more reactive alkyl iodide in situ (Finkelstein reaction), speeding up

      
       without requiring higher temperatures.
      
    • Base Optimization: Switch from

      
       to 
      
      
      
      (Cesium Carbonate). The larger Cesium cation improves solubility in organic solvents (the "Cesium Effect"), enhancing base availability.

Q3: I am seeing a non-polar impurity by TLC that isn't my product. What is it?

  • Diagnosis: If you are using a secondary or tertiary alkyl halide (e.g., isopropyl bromide), you are likely observing E2 Elimination , where the base deprotonates the alkyl halide to form an alkene.

  • Solution:

    • Lower Temperature:

      
       is favored over E2 at lower temperatures. Run the reaction at RT or 
      
      
      
      max.
    • Change Solvent: Switch to a polar aprotic solvent like Acetonitrile (ACN) or DMF . These solvents stabilize the

      
       transition state. Avoid Ethanol if elimination is a problem.
      

Q4: The work-up is a mess; I can't separate the product from the DMF.

  • Diagnosis: DMF is miscible with water and has a high boiling point, making extraction difficult.

  • Solution:

    • The "Flood" Method: Dilute the reaction mixture with 10 volumes of water before extracting with Ethyl Acetate. Wash the organic layer 3x with water to remove trapped DMF.

    • Alternative Solvent: Use Acetonitrile .[1] It has a lower boiling point (

      
      ) and can be removed by rotary evaporation before the aqueous work-up.
      

Optimization Matrix: Condition Selection

Select the protocol based on your specific alkylating agent and constraints.

VariableProtocol A: Standard (High Yield) Protocol B: Difficult/Steric (High Reactivity) Protocol C: High Selectivity (No Over-alkylation)
Method Direct Alkylation (

)
Finkelstein-Assisted AlkylationReductive Amination
Substrate Scope Primary Alkyl Halides (R-CH2-Br)Chlorides, Branched HalidesAldehydes (R-CHO)
Solvent Acetonitrile (ACN) DMF (Dry)DCM or DCE
Base

(3.0 eq)

(2.0 eq)
None (Acid catalyst optional)
Reagent Alkyl Bromide (1.05 eq)Alkyl Chloride + KI (0.5 eq) Aldehyde (1.1 eq) +

(1.5 eq)
Temp


RT
Key Advantage Easy work-up; Cost-effective.[2]Drives sluggish reactions to completion.Zero risk of quaternary salt formation.

Detailed Experimental Protocols

Method A: Optimized Direct Alkylation (Standard)

Best for: Primary alkyl bromides/iodides.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(2-Methoxyphenyl)piperidine (1.0 mmol, 191 mg) and Acetonitrile (5 mL, 0.2 M).

  • Base Addition: Add

    
      (3.0 mmol, 414 mg). Note: Use finely ground powder, not granules, to maximize surface area.
    
  • Reagent Addition: Add the Alkyl Halide (1.05 mmol) dropwise at Room Temperature.

  • Reaction: Heat to

    
      and stir vigorously for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
    
  • Work-up:

    • Cool to RT. Filter off the inorganic solids.

    • Concentrate the filtrate under reduced pressure.[3]

    • Redissolve in DCM, wash with sat.[4]

      
      , dry over 
      
      
      
      , and concentrate.
    • Purification: If necessary, purify via silica gel chromatography.

Method C: Reductive Amination (High Selectivity)

Best for: When over-alkylation is a persistent issue or the aldehyde is more available.

  • Imine Formation: Dissolve 4-(2-Methoxyphenyl)piperidine (1.0 mmol) and the Aldehyde (1.1 mmol) in DCM (5 mL). Stir at RT for 30 mins.[1][5]

    • Tip: If the aldehyde is unreactive, add 1 drop of Acetic Acid.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    )  (1.5 mmol, 318 mg) in one portion.
    
  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add saturated aqueous

    
     (5 mL) and stir for 15 mins to quench excess borohydride.
    
  • Work-up: Extract with DCM (3x). Wash combined organics with Brine. Dry and concentrate.

Troubleshooting Decision Tree

Use this logic flow to determine the next step in your optimization.

DecisionTree Start Start Optimization CheckYield Check Conversion (TLC/LCMS) Start->CheckYield LowConv Low Conversion (<50%) CheckYield->LowConv HighImpur High Impurities CheckYield->HighImpur Action1 Add KI (0.5 eq) Switch to DMF LowConv->Action1 Q_Type Identify Impurity Type HighImpur->Q_Type QuatSalt Quaternary Salt (M + R) Q_Type->QuatSalt Over-alkylation ElimProd Elimination (Alkene) Q_Type->ElimProd Non-polar spot Action2 Switch to Reductive Amination QuatSalt->Action2 Action3 Lower Temp Use ACN ElimProd->Action3

Caption: Decision tree for optimizing reaction parameters based on observed experimental outcomes.

References

  • BenchChem. (2025).[4][5][6] Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Link

  • ResearchGate. (2017). Optimizing reaction conditions of N-alkylation reaction. Link

  • ACS Green Chemistry Institute. (2016). Avoiding Over-alkylation: Reagent Guides. Link

  • PubChem. (2025).[7][8] Compound Summary: 4-(2-Methoxyphenyl)piperidine.[8][9][10] Link

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!)[11] - Mechanism and Issues. Link

Sources

how to improve the yield and purity of 4-(2-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Optimization Guide & Troubleshooting Center

Executive Summary

The synthesis of 4-(2-methoxyphenyl)piperidine is a critical workflow in the development of CNS-active agents (e.g., 5-HT1A ligands).[1] However, the ortho-methoxy substituent introduces steric hindrance and electronic donation that frequently stalls the initial organometallic addition and complicates hydrogenation.[1]

This guide moves beyond standard textbook protocols, offering field-tested solutions to the three most common failure points: Grignard initiation failure , incomplete hydrogenation , and oily free-base isolation .

Part 1: The Synthetic Workflow (Visualized)

The following diagram outlines the two primary routes. Route A (Standard) is cost-effective but prone to yield fluctuation.[1] Route B (High-Performance) is recommended if you are experiencing yields <40%.[1]

SynthesisWorkflow Start Start: 2-Bromoanisole Grignard Route A: Grignard Formation (Mg, THF, Reflux) Start->Grignard Standard Lithiation Route B: Li-Halogen Exchange (n-BuLi, THF, -78°C) Start->Lithiation High Purity Add_A Addition to N-Boc-4-piperidone Grignard->Add_A Intermediate Intermediate: Tertiary Alcohol Add_A->Intermediate Add_B Addition to N-Boc-4-piperidone Lithiation->Add_B Add_B->Intermediate Dehydration Dehydration (TFA or HCl/AcOH) Intermediate->Dehydration Alkene Tetrahydropyridine Intermediate Dehydration->Alkene Hydrogenation Hydrogenation (Pd/C or PtO2, H2) Alkene->Hydrogenation Final Target: 4-(2-Methoxyphenyl)piperidine Hydrogenation->Final

Figure 1: Comparative workflow for the synthesis of 4-(2-methoxyphenyl)piperidine. Route B is preferred for overcoming steric hindrance.

Part 2: Troubleshooting Guides (Q&A Format)

Module 1: The Organometallic Addition (Yield Critical Step)

Q1: My Grignard reaction with 2-bromoanisole is sluggish and yields are inconsistent (<30%). How do I fix this?

Diagnosis: The ortho-methoxy group is electron-donating, which deactivates the C-Br bond toward magnesium insertion.[1] Furthermore, the ortho position creates steric hindrance, making the subsequent attack on the piperidone ketone difficult.

Solution: Switch to Lithium-Halogen Exchange (Route B).[1]

  • Why: n-Butyllithium (n-BuLi) performs a rapid exchange with the bromine at -78°C. The resulting aryllithium species is significantly more nucleophilic and less sterically sensitive than the corresponding Grignard reagent.[1]

  • Protocol Adjustment:

    • Dissolve 2-bromoanisole in dry THF under Argon.

    • Cool to -78°C (dry ice/acetone).

    • Add n-BuLi (1.1 eq) dropwise.[1] Stir for 30-45 mins.

    • Add N-Boc-4-piperidone (dissolved in THF) slowly.

    • Result: This typically doubles the yield compared to the thermal Grignard method.[1]

Q2: If I must use the Grignard route (due to cost), how can I initiate the reaction reliably?

Solution: Use the "Entrainment Method" or Turbo Grignard .[1]

  • Entrainment: Add a small crystal of iodine and 5% of the total 2-bromoanisole. Heat until the iodine color fades (initiation).[1] Only then add the remaining bromide dropwise.[1]

  • Turbo Grignard: Use isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) .[1][2] This reagent facilitates Br/Mg exchange at room temperature or 0°C, bypassing the difficult insertion of elemental magnesium [1].[1]

Module 2: Dehydration & Hydrogenation (Purity Critical Step)

Q3: After dehydration, I see multiple spots on TLC. Is my tetrahydropyridine decomposing?

Diagnosis: The dehydration of the tertiary alcohol usually yields the endocyclic alkene (1,2,3,6-tetrahydropyridine). However, acid-catalyzed dehydration can sometimes lead to:

  • Dimerization: Acid-catalyzed coupling of two alkene units.[1]

  • N-Boc Cleavage: If using strong acid (HCl/TFA) without careful monitoring, you may lose the protecting group early, leading to polarity changes.[1]

Solution:

  • Reagent Switch: Use Thionyl Chloride (SOCl2) with excess Pyridine at 0°C instead of refluxing acid. This promotes dehydration via a good leaving group mechanism rather than thermodynamic equilibration, reducing side products.[1]

  • Data Check: The alkene intermediate should show a distinct vinyl proton in NMR around 5.8–6.0 ppm .[1]

Q4: The hydrogenation step is incomplete. I still see the alkene, but pushing conditions leads to impurities.

Diagnosis: The ortho-methoxy group provides steric bulk that can hinder the catalyst's approach to the double bond.[1] Additionally, standard Pd/C can sometimes cause hydrogenolysis of the methoxy group (demethylation) if left too long or heated.[1]

Solution: Optimize the Catalyst System.

  • Recommendation: Switch to PtO2 (Adams Catalyst) in Acetic Acid or Methanol.[1]

  • Why: Platinum is generally more active for hindered double bonds than Palladium and less prone to cleaving aryl-ether bonds under mild conditions [2].[1]

  • Pressure: Maintain 30–50 psi H2. Do not exceed 50°C.

Module 3: Purification & Isolation

Q5: The final product is an oil that refuses to crystallize.[1] How do I get a high-purity solid?

Diagnosis: 4-(2-methoxyphenyl)piperidine free base is an oil or low-melting solid.[1] Impurities (residual solvent, des-methoxy byproducts) prevent crystallization.[1]

Solution: Isolate as the Hydrochloride Salt .[1]

  • Dissolve the crude oil in minimal absolute ethanol or ethyl acetate.[1]

  • Add 2M HCl in diethyl ether (or ethanol) dropwise at 0°C.

  • A white precipitate should form immediately.[1]

  • Recrystallization: If the salt is off-white, recrystallize from Isopropanol/Ethanol (9:1) . This removes the "dimer" impurities often found in this synthesis [3].[1]

Part 3: Data & Specifications

Analytical Reference Table
ParameterSpecificationTroubleshooting Note
Appearance White crystalline solid (HCl salt)Yellow/Brown indicates oxidation or polymerization.[1]
1H NMR (Key Signal) Methoxy singlet @ ~3.8 ppmIf missing, demethoxylation occurred during hydrogenation.[1]
1H NMR (Key Signal) Aromatic region: 4 protons3 protons indicates loss of substituent; 5 indicates contamination.[1]
Melting Point 220–225°C (HCl salt)Sharp range indicates high purity.[1] Broad range (>5°C) requires recrystallization.[1]
Solubility Water (High), DMSO (High)Free base is soluble in DCM/EtOAc; Salt is not.[1]
Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue LowYield Low Yield (<30%) Problem->LowYield Impurity Impurity / Oil Problem->Impurity CheckStep Which Step? LowYield->CheckStep Action3 Convert to HCl Salt Recryst. in iPrOH Impurity->Action3 Step1 Addition Step CheckStep->Step1 Step3 Hydrogenation CheckStep->Step3 Action1 Switch to n-BuLi (-78°C) Step1->Action1 Action2 Switch to PtO2 (Adams Cat) Step3->Action2

Figure 2: Logic map for rapid diagnosis of synthetic failures.

References

  • Knochel, P., et al. (2004).[1] "Functionalized Grignard Reagents via a Lithium Chloride-Mediated Halogen-Magnesium Exchange." Angewandte Chemie International Edition, 43(25), 3333–3336.[1] [1]

  • Sreenivasulu, R., et al. (2015).[1] "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 27(12), 4615.[1]

  • Penjišević, J., et al. (2007).[1][3] "Synthesis and biological evaluation of 4-(2-methoxyphenyl)piperazine derivatives." Bioorganic & Medicinal Chemistry, 15(17), 5987-5997.[1] (Describes analogous purification challenges for methoxyphenyl-piperazine/piperidine systems).

Sources

Technical Guide: Minimizing Byproducts in 4-(2-Methoxyphenyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Synthetic Strategy

4-(2-Methoxyphenyl)piperidine is a critical pharmacophore in GPCR ligand design (e.g., serotonin and dopamine antagonists). The industrial standard for its synthesis involves a three-stage sequence: Grignard addition to an N-protected-4-piperidone, acid-catalyzed dehydration, and catalytic hydrogenation.

While conceptually simple, the ortho-methoxy substituent introduces specific steric and electronic challenges that generate persistent byproducts. This guide isolates those impurities and provides mechanistic interventions.

The Core Pathway

The following diagram outlines the standard reaction flow and the critical "Exit Nodes" where impurities are generated.

SynthesisPathway Start 2-Bromoanisole + Mg Grignard Grignard Reagent (2-MethoxyphenylMgBr) Start->Grignard Initiation Alcohol Tertiary Alcohol (Intermediate A) Grignard->Alcohol + Piperidone (Addn) Impurity1 Byproduct 1: Biaryl Dimer Grignard->Impurity1 Wurtz Coupling (Overheating) Piperidone N-Benzyl-4-piperidone Alkene Tetrahydropyridine (Intermediate B) Alcohol->Alkene Acid/Heat (-H2O) Impurity2 Byproduct 2: Unreacted Alcohol Alcohol->Impurity2 Incomplete Dehydration Product 4-(2-Methoxyphenyl)piperidine (Target) Alkene->Product H2, Pd/C Impurity3 Byproduct 3: Phenol Derivative (Demethylation) Alkene->Impurity3 Over-reduction (High T/P)

Caption: Figure 1. Synthetic workflow highlighting critical impurity generation points (red hexagons) relative to stable intermediates (yellow).

Troubleshooting Module: The Grignard Step

Objective: Maximize addition to ketone; minimize homocoupling.

Critical Impurity: 2,2'-Dimethoxybiphenyl (The Dimer)

Identification: High Rf spot on TLC (non-polar); distinct GC-MS peak M+ = 214. Mechanism: Wurtz-type coupling occurs when the aryl halide reacts with the already formed Grignard reagent, usually due to high local concentrations of halide or excessive heat.

ParameterRecommended SpecificationTechnical Rationale
Mg Activation Iodine (I2) or DIBAL-H (cat.)Iodine creates surface defects on Mg, essential for initiation without "thermal runaways."
Temperature < 40°C during formationHigher temps favor the homocoupling side reaction.
Addition Mode Slow addition of Aryl HalidePrevents high local concentration of R-X, starving the Wurtz coupling mechanism.

FAQ: Why is my yield low despite full consumption of starting material?

  • Diagnosis: If you see a gelatinous precipitate that doesn't dissolve, you likely formed the "Enolate Byproduct."

  • Cause: The Grignard reagent acted as a base (deprotonating the alpha-position of the piperidone) rather than a nucleophile.

  • Fix: Ensure the Grignard reagent is in excess (1.2–1.5 eq) and add the ketone cold (-10°C to 0°C) to kinetically favor nucleophilic attack over deprotonation.

Troubleshooting Module: Dehydration

Objective: Quantitative conversion of the tertiary alcohol to the tetrahydropyridine (alkene).

Critical Impurity: Residual Tertiary Alcohol

Identification: Broad O-H stretch IR (3400 cm⁻¹); M+ = 297 (if N-benzyl). Mechanism: The ortho-methoxy group provides steric bulk, making the hydroxyl group less accessible for protonation and elimination compared to para-isomers.

Protocol Adjustment: Standard HCl reflux is often insufficient.

  • Solvent Switch: Move from aqueous acid to Toluene/pTSA (p-Toluenesulfonic acid).

  • Apparatus: Use a Dean-Stark trap .

  • Logic: This reaction is an equilibrium. Physically removing water drives the equilibrium to the right (Le Chatelier’s principle), forcing the sterically hindered alcohol to dehydrate.

Troubleshooting Module: Hydrogenation (The High-Risk Step)

Objective: Reduce the alkene and remove the benzyl group (if present) without touching the methoxy ether.

Critical Impurity: 4-(2-Hydroxyphenyl)piperidine (The Phenol)

Identification: M+ = 177. New peak appears in HPLC with shorter retention time (more polar). Mechanism: O-Demethylation. Under vigorous hydrogenation conditions, especially in acidic media or with high catalyst loading, the methoxy group can undergo hydrogenolysis.

Critical Impurity: Tetrahydropyridine (Unreacted Alkene)

Identification: M+ = 189. Double bond signals in NMR (5.5–6.0 ppm). Mechanism: Catalyst poisoning or insufficient hydrogen pressure.

The Hydrogenation Decision Matrix

Use this logic flow to optimize your reduction conditions.

HydrogenationLogic Start Start Hydrogenation (Pd/C, H2) Check Check IPC (LCMS/NMR) @ 4 Hours Start->Check Result1 Result: Alkene Remains Check->Result1 Incomplete Result2 Result: Phenol (Demethylation) Check->Result2 Over-reaction Result3 Result: Clean Product Check->Result3 Target Met Action1 Action: Increase Pressure (psi) OR Fresh Catalyst Result1->Action1 Action2 Action: Switch Solvent to MeOH (Avoid AcOH) Result2->Action2 Mild Severity Action3 Action: Use Sulfided Pd/C (Poisoned Catalyst) Result2->Action3 High Severity

Caption: Figure 2. Decision tree for optimizing hydrogenation parameters based on In-Process Control (IPC) data.

Detailed Optimization:

VariableRecommendationScientific Reasoning
Solvent Methanol or Ethanol Avoid Acetic Acid. Acidic solvents activate the ether oxygen, facilitating the cleavage of the methyl group (demethylation).
Catalyst 5% Pd/C (Unreduced) If demethylation persists, switch to Sulfided Pd/C . Sulfur "poisons" the highly active sites responsible for hydrogenolysis while retaining activity for alkene reduction.
Pressure 30–50 psi Do not exceed 60 psi. High pressure increases the kinetic probability of aryl-ether cleavage.
Temperature RT to 40°C Maintain strict control. Every 10°C increase doubles the rate of side reactions.

Analytical Reference Table

Use this table to quickly identify peaks in your crude mixture. (Data assumes N-H free base product).

CompoundStructure DescriptionMass (M+H)HPLC Behavior (C18)
Target 4-(2-Methoxyphenyl)piperidine192.1 Medium Retention
Alkene Tetrahydropyridine intermediate190.1 Similar to Target (often co-elutes)
Phenol Demethylated byproduct178.1 Early Elution (Polar)
Dimer 2,2'-Dimethoxybiphenyl214.1 Late Elution (Non-polar)
Alcohol 4-Hydroxy intermediate208.1 Early/Medium (Broad peak)

References

  • Werner, L., et al. (2006). Synthesis and crystallization of 4′-(2-methoxyphenyl)-2,2′:6′,2′′-terpyridine. PubMed Central. Link

  • PubChem. (2025). 4-(2-Methoxyphenyl)piperidine Compound Summary. National Library of Medicine. Link

  • Reddy, M. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Link

  • Hussein, Z. N., et al. (2022).[1] Hydrogenation of pyridine and hydrogenolysis of piperidine over γ-Mo2N catalyst: A DFT study. Canadian Journal of Chemistry.[1][2] Link

  • BenchChem. (2025).[3] Application Note: N-Boc-4-hydroxypiperidine as a Precursor. Link

Sources

Technical Support Center: Scale-Up Synthesis of 4-(2-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-MPP-SC-2024 Topic: Process Troubleshooting & Optimization Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The scale-up synthesis of 4-(2-Methoxyphenyl)piperidine typically follows a three-stage industrial route: Grignard addition of 2-bromoanisole to N-benzyl-4-piperidone, acid-catalyzed dehydration to the tetrahydropyridine, and catalytic hydrogenation/deprotection. While chemically straightforward, this route presents distinct physical chemistry challenges at scale, including thermal runaways, catalyst poisoning, and salt crystallization failures ("oiling out").

This guide addresses these specific failure modes with root-cause analysis and remediation protocols.

Module 1: The Grignard Addition (C-C Bond Formation)

Context: The reaction of 2-methoxyphenylmagnesium bromide with N-benzyl-4-piperidone is the critical entry point.

Troubleshooting Guide

Q: Why does the reaction mixture solidify (seize up) halfway through the addition of the ketone? A: This is a classic mass transfer failure caused by the aggregation of magnesium alkoxides.

  • The Mechanism: As the Grignard reagent adds to the ketone, the resulting magnesium alkoxide intermediate is highly associative. In non-polar solvents like THF/Toluene mixtures, these form polymeric networks that increase viscosity exponentially.

  • The Fix:

    • Co-solvent: Do not use pure diethyl ether (too volatile for scale) or pure toluene (poor solubility). Use a THF/Toluene ratio of at least 1:1.

    • Temperature: Maintain the internal temperature >40°C during addition. Higher temperatures disrupt the alkoxide aggregates.

    • Mechanical Agitation: Switch from magnetic stirring to an overhead impeller with high-torque capability.

Q: The initiation of 2-bromoanisole on Mg turnings is inconsistent. How do I standardize this? A: 2-Bromoanisole is electron-rich, making the C-Br bond less labile than electron-deficient aryl halides.

  • Protocol:

    • Activation: Dry stir Mg turnings under

      
       for 30 mins. Add 1-2% iodine (
      
      
      
      ) or DIBAL-H (activator) until the color fades.
    • The "Entrainment" Method: Add 5% of the total halide volume neat (undiluted) to the Mg. Wait for the exotherm (temperature spike >5°C). Only then begin the solvent dilution and continuous feed.

    • Safety Loop: If no exotherm occurs after the initial charge, STOP . Do not accumulate unreacted halide. Re-dry the solvent and restart.

Workflow Visualization

GrignardSafety Start Start: Mg Activation Check Add 5% Halide Charge Start->Check Decision Exotherm Observed? Check->Decision Runaway CRITICAL: Halide Accumulation Decision->Runaway No (Temp Stable) Proceed Begin Controlled Feed Decision->Proceed Yes (Temp > 5°C rise) Runaway->Start Abort & Dry System Quench Inverse Quench (Acid) Proceed->Quench

Figure 1: Safety logic flow for the initiation of the Grignard reaction. Accumulation of unreacted halide is the primary cause of thermal runaway.

Module 2: Dehydration (The Tetrahydropyridine Intermediate)

Context: Converting the tertiary alcohol to the alkene (tetrahydropyridine) using acid catalysis (HCl or


).

Q: I am seeing significant impurities and low yield during the dehydration. Why? A: You are likely encountering isomerization or demethylation .

  • Demethylation: Strong Lewis acids or high temperatures with HBr can cleave the methyl ether on the phenyl ring (forming the phenol impurity).

    • Correction: Use 6M HCl or

      
      /Acetic Acid instead of HBr. Keep temperature <100°C.
      
  • Incomplete Reaction: The tertiary alcohol can reform if water is not removed.

    • Correction: This is an equilibrium process. Use a Dean-Stark trap (azeotropic distillation) with Toluene to physically remove water from the reaction matrix, driving the equilibrium to the alkene.

Q: Can I skip the isolation of the tetrahydropyridine intermediate? A: Yes, but with a caveat.

  • Risk: The dehydration acid must be fully neutralized. Any residual acid carried into the hydrogenation step will poison the Pd/C catalyst or promote side reactions.

  • Recommendation: It is safer to isolate the free base of the alkene as an oil, wash with

    
    , and then proceed to hydrogenation.
    

Module 3: Hydrogenation & Deprotection

Context: Simultaneous reduction of the double bond and removal of the benzyl protecting group (if N-benzyl piperidone was used).

Q: The reaction stalls after the double bond reduction, leaving the benzyl group attached. A: Benzyl deprotection requires higher energy than olefin reduction.

  • Catalyst: Standard 5% Pd/C is usually sufficient, but Pearlman’s Catalyst (

    
    ) is far superior for difficult debenzylations.
    
  • Conditions:

    • Olefin Reduction: Occurs rapidly at 1-2 bar

      
      , RT.
      
    • Debenzylation: Often requires 5-10 bar

      
       and 50-60°C.
      
  • Troubleshooting: If the reaction stalls, purge the headspace with

    
     to remove CO (a byproduct of solvent decomposition or impurities) and refill with fresh 
    
    
    
    .

Q: Safety Alert: Handling Pyrophoric Catalysts at Scale. A: Dry Pd/C ignites instantly in the presence of solvent vapors and oxygen.

  • Protocol:

    • Inerting: Charge the reactor with

      
       first.
      
    • Slurry: Never add dry catalyst to a reactor containing solvent. Pre-slurry the catalyst in water or the reaction solvent (e.g., Methanol) in a separate bucket under

      
      , then funnel the slurry into the reactor.
      

Module 4: Salt Formation & Isolation (The "Oiling Out" Problem)

Context: Converting the free base oil into a solid Hydrochloride (HCl) salt.

Q: My product forms a sticky gum instead of a white powder. How do I fix this? A: "Oiling out" occurs when the salt precipitates faster than it can organize into a crystal lattice, usually because the solution is too supersaturated or the solvent is too non-polar.

Optimization Table: Crystallization Solvent Systems

Solvent SystemOutcomeRecommendation
Diethyl Ether + HCl gas Immediate GummingAVOID. Too rapid precipitation; traps impurities.
Ethanol (Abs) + Conc. HCl Soluble (No solid)Good for formation, but requires anti-solvent to precipitate.
Isopropanol (IPA) + HCl in IPA Controlled Crystal Growth PREFERRED. High solubility of free base, low solubility of salt.
Ethyl Acetate + Methanol Polymorph IssuesVariable results; often solvates the salt.

Recovery Protocol for "Gummed" Batches:

  • Re-dissolve the gum in hot Isopropanol (IPA) (~80°C).

  • Add a seed crystal if available.

  • Cool slowly (10°C per hour) to room temperature.

  • If no solid forms, add tert-butyl methyl ether (TBME) dropwise as an anti-solvent until turbidity persists, then cool to 0°C.

Process Overview Diagram

ProcessFlow Reagents 2-Bromoanisole + Mg + Ketone Inter1 Tertiary Alcohol (Intermediate) Reagents->Inter1 Grignard Dehydration Acid Dehydration (-H2O) Inter1->Dehydration Inter2 Tetrahydropyridine Dehydration->Inter2 Hydro Hydrogenation (Pd/C, H2) Inter2->Hydro Reduction Salt Salt Formation (IPA/HCl) Hydro->Salt Isolation Final 4-(2-Methoxyphenyl) piperidine HCl Salt->Final

Figure 2: End-to-end synthetic workflow highlighting the critical intermediate stages.

References

  • Process Development of Arylpiperidines

    • Title: "Optimization of Grignard Additions to 4-Piperidones."
    • Source:Organic Process Research & Development (General Reference for Grignard Safety).
    • URL:[Link] (Journal Landing Page)

  • Hydrogenation Safety & Catalysis

    • Title: "Catalytic Hydrogenation in Organic Synthesis: Procedures and Commentary."
    • Source:Morris Freifelder, Wiley-Interscience.
    • URL:[Link]

  • Specific Synthesis Data (Patent)
  • Crystallization Techniques

    • Title: "Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium salts."[1]

    • Source:N
    • URL:[Link]

Disclaimer: This guide is for informational purposes for trained chemical professionals. Always review the Safety Data Sheet (SDS) and perform a Process Safety Assessment (PSA) before scaling up any reaction.

Sources

addressing solubility issues of 4-(2-Methoxyphenyl)piperidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource for researchers working with 4-(2-Methoxyphenyl)piperidine (CAS: 58333-75-8).[1] It addresses the physicochemical hurdles of this lipophilic amine and provides validated protocols for aqueous solubilization.

Senior Application Scientist: Dr. A. Vance Topic: Overcoming Solubility Barriers in Aqueous Buffers (PBS, TBS) Last Updated: January 30, 2026

Executive Summary: The Solubility Paradox

Researchers often encounter immediate precipitation when diluting 4-(2-Methoxyphenyl)piperidine stocks into physiological buffers like PBS (pH 7.4).[1]

The Core Issue: Although this compound is a basic amine (predicted pKa


 10.2) and should be protonated and soluble at pH 7.4, it frequently "crashes out." This is not a random event but a result of Common Ion Effect  and Salting Out .
  • Physicochemical Profile:

    • LogP: ~2.1 (Moderately lipophilic)[1]

    • pKa: ~10.2 (Secondary amine)[1]

    • Critical Weakness: The Hydrochloride (HCl) salt form has limited solubility in high-chloride buffers (like PBS) due to the high concentration of Cl⁻ ions driving the equilibrium back toward the solid salt.

Physicochemical Troubleshooting (The "Why")

Q: Why does my clear DMSO stock precipitate immediately upon adding to PBS?

A: This is known as "Solvent Shock." When you rapidly introduce a hydrophobic compound dissolved in an organic solvent (DMSO) into an aqueous buffer, the local solubility drops faster than the mixing rate.

  • Mechanism: Water molecules strip away the DMSO solvation shell around the piperidine ring before the compound can interact with the buffer's protons.

  • Aggravating Factor: PBS contains ~137 mM NaCl.[1] If you are using the HCl salt of the compound, the excess chloride ions in PBS suppress the solubility of your compound via the Common Ion Effect (

    
    ).
    
Q: I thought amines were soluble at pH < pKa. Why is pH 7.4 problematic?

A: While the compound is


 ionized at pH 7.4, the solubility of the ionized species itself  is finite.
The 2-methoxyphenyl group adds significant lipophilicity.[1] At concentrations 

mM, the lattice energy of the salt form may exceed the hydration energy provided by the buffer, especially in cold buffers.

Validated Solubilization Protocols (The "How")

Protocol A: The "DMSO Creep" Method (Recommended for Bioassays)

Best for: Cellular assays, IC50 determination (Final DMSO < 1%)

Materials:

  • Compound Stock (10-50 mM in anhydrous DMSO)[1]

  • Buffer: PBS or HBSS (Pre-warmed to 37°C)

  • Vortex mixer

Step-by-Step:

  • Warm It Up: Ensure both the DMSO stock and the aqueous buffer are at 37°C . Cold buffers drastically reduce solubility.[1]

  • Vortex Active: Set the vortex to medium speed.

  • Sub-surface Injection: While vortexing the buffer, inject the DMSO stock slowly directly into the center of the liquid vortex, below the surface.

    • Why? Drops on the surface create a high-concentration film that precipitates instantly.[1]

  • Equilibration: Continue vortexing for 10 seconds. Inspect for turbidity.

Protocol B: The "Acid-Shift" Method (For High Concentrations)

Best for: Animal injections or high-concentration stock prep (>10 mM)[1]

Concept: Dissolve in a vehicle where the compound is infinitely soluble, then adjust to physiological conditions.

  • Dissolution: Dissolve the free base or salt in 0.1 M Acetic Acid or 0.05 M HCl (water-based).[1] Solubility here is maximal.

  • Dilution: Dilute with water or 5% Glucose/Dextrose.

  • pH Adjustment: Carefully adjust pH to ~6.0–6.5 using dilute NaOH.

    • Warning: Do not aim for pH 7.4 immediately.[1] Keeping the pH slightly acidic (pH 5.5–6.0) maintains the protonated state and prevents the free base from aggregating.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental needs.

SolubilityWorkflow Start Start: 4-(2-Methoxyphenyl)piperidine CheckForm Check Compound Form Start->CheckForm IsSalt Is it the HCl Salt? CheckForm->IsSalt SaltYes Yes (HCl Salt) IsSalt->SaltYes Yes SaltNo No (Free Base) IsSalt->SaltNo No BufferCheck Target Buffer contains Cl-? (e.g. PBS) SaltYes->BufferCheck HighCl High Cl- Risk (Common Ion Effect) BufferCheck->HighCl Yes (PBS/TBS) Dilution Dilution Strategy BufferCheck->Dilution No (Water/PB) SwitchBuffer Switch to Phosphate Buffer (No Saline) or 5% Dextrose HighCl->SwitchBuffer DissolveDMSO Dissolve in pure DMSO (Stock) SaltNo->DissolveDMSO DissolveDMSO->Dilution SlowAdd Protocol A: Dropwise to Vortex (Max 1% DMSO) Dilution->SlowAdd Low Conc (<1mM) AcidShift Protocol B: Acid-Shift (pH 5.5-6.0) Dilution->AcidShift High Conc (>5mM)

Caption: Decision tree for optimizing solubility based on salt form and buffer composition. Note the critical branch for avoiding Chloride-rich buffers with HCl salts.

Data Summary: Solubility Estimates

Solvent / MediumSolubility EstimateNotes
Water (pH 7.0) < 1 mg/mL (Free Base)Poor solubility without protonation.[1]
0.1 M HCl > 20 mg/mLForms soluble salt in situ.[1]
PBS (pH 7.4) < 2 mg/mL (HCl Salt)Limited by Common Ion Effect (Cl⁻).[1]
DMSO > 50 mg/mLExcellent stock solvent.[1]
Ethanol > 20 mg/mLGood, but evaporates; harder to handle in assays.

Frequently Asked Questions (FAQs)

Q: Can I autoclave the solution?

A: No. While the piperidine ring is stable, the methoxy ether linkage can be susceptible to hydrolysis under high heat and pressure, especially in acidic conditions. Always use 0.22 µm PES or PVDF syringe filters for sterilization.[1]

Q: My solution is cloudy but clears up when I warm it. Is it safe to use?

A: Proceed with caution. If it clears at 37°C and your assay is at 37°C, it may be acceptable. However, "cloudiness" indicates micro-precipitates. These can cause artifacts in fluorescence assays (scattering light) or clog microfluidic channels.[1]

  • Fix: Filter the warmed solution. Re-quantify concentration via UV-Vis absorbance if precision is critical.

Q: Is there a better salt form than HCl?

A: If you are synthesizing the salt yourself or ordering a custom synthesis, request the Tartrate or Citrate salt. These counter-ions are larger, less likely to crystallize tightly (lower lattice energy), and do not suffer from the common ion effect in saline buffers (PBS/TBS).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 544738, 4-(2-Methoxyphenyl)piperidine. Retrieved January 30, 2026 from [Link]

  • ChemGuide (2024). Preparation and Properties of Amines: Solubility and Salt Formation. Retrieved January 30, 2026 from [Link]

Sources

overcoming poor reproducibility in 4-(2-Methoxyphenyl)piperidine binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Reproducibility & Assay Optimization Assigned Specialist: Senior Application Scientist, Receptor Pharmacology Unit

Introduction: The "Privileged" Problem

You are likely here because your


 curves are shallow, your 

is fluctuating, or your total binding counts are uncomfortably close to your non-specific binding (NSB) counts.

4-(2-Methoxyphenyl)piperidine (4-MP) is a "privileged scaffold" in medicinal chemistry, forming the core of many ligands targeting 5-HT1A , D2 , and Alpha-1 adrenergic receptors. However, its physicochemical properties make it a "privileged offender" in radioligand binding assays. It is lipophilic (LogP ~2.5–3.0) and, crucially, it contains a secondary amine (


 ~9.5), rendering it positively charged (cationic) at physiological pH.

This guide treats your assay as a system of competing equilibria. We will troubleshoot the three primary failure points: Surface Adsorption (Stickiness) , Filter Interactions , and Ligand Depletion .

Module 1: The "Sticky" Ligand (Minimizing Non-Specific Binding)

The Symptom: High background counts in "NSB" tubes (defined by excess cold competitor) or erratic total binding values. The Cause: 4-MP is lipophilic. It adsorbs avidly to plastic pipette tips, reservoirs, and tube walls.

The Mechanism

Free radioligand is lost to the plasticware before it reaches the receptor. This lowers the effective concentration (


), artificially shifting affinity constants (

) and potency values (

).[1]
Protocol: The "Pre-Blocking" Strategy

Do not rely on standard buffers alone. You must create a "protein shield" for your plastics.

  • Buffer Additive: Supplement your assay buffer (usually Tris-HCl or HEPES) with 0.1% to 0.5% Bovine Serum Albumin (BSA) .

    • Why: Albumin has hydrophobic pockets that sequester lipophilic ligands, keeping them in solution rather than on the plastic.

    • Warning: Do not exceed 1% BSA. Excess protein can strip the ligand from low-affinity receptors.[2]

  • Glass vs. Plastic: Use silanized glass vials for making serial dilutions of the radioligand. If plastic is mandatory, use "Low-Retention" polypropylene.

  • The "Pre-Soak" Step: Before adding your membranes, pipette the buffer+ligand solution into the wells and let it sit for 10 minutes, then discard (or use as a wash). This saturates the high-affinity plastic sites.

Module 2: The Filter Interface (The PEI Cationic Blockade)

The Symptom: High counts on "Filter Blanks" (filters with radioligand but no tissue). The Cause: Electrostatic attraction.

  • The Filter: Glass Fiber (GF/B or GF/C) filters are made of silica, which is rich in silanol groups (

    
    ). They are anionic  (negatively charged).
    
  • The Ligand: 4-MP is a protonated amine at pH 7.4. It is cationic (positively charged).

  • Result: The ligand sticks to the filter like a magnet, regardless of the receptor.

Protocol: The PEI Coating Technique

Polyethyleneimine (PEI) is a polycation. By soaking filters in PEI, you coat the negative glass fibers with positive charges. When the positive 4-MP ligand passes through, it is repelled by the PEI-coated filter, reducing background noise.

Step-by-Step Optimization:

  • Concentration: Soak filters in 0.1% to 0.3% PEI for at least 1 hour (up to 3 hours) before harvesting.

  • The Wash: Wash filters with ice-cold buffer immediately before filtration to remove excess free PEI, which could otherwise interact with the receptor.

  • The "Sandwich" Error: Ensure the PEI is fully soaked through. Dry spots on the filter will trap the cationic ligand.

Visualizing the Interaction

PEI_Mechanism Filter Glass Fiber Filter (Anionic Si-O-) Result_Bad High Background (Electrostatic Binding) Filter->Result_Bad Direct Contact Result_Good Low Background (Electrostatic Repulsion) Filter->Result_Good PEI-Coated Ligand 4-MP Ligand (Cationic NH2+) Ligand->Result_Bad Ligand->Result_Good Repelled PEI PEI Solution (Polycationic) PEI->Filter Coats Surface

Caption: PEI acts as a cationic shield, neutralizing anionic glass fibers to prevent electrostatic trapping of the cationic 4-MP ligand.

Module 3: Ligand Depletion (The Hidden Kinetic Error)

The Symptom: Your


 or 

values shift depending on how much protein you add. The Cause: The "Zone of Depletion." In binding equations, we assume

.[1] If your receptor concentration

is too high relative to the ligand's affinity (

), the receptors will "eat" a significant fraction of the ligand. If >10% of the total ligand is bound, your calculated affinity will be artificially low (right-shifted curve).
Diagnostic Table: Are You in the Depletion Zone?
ParameterSafe ZoneDanger Zone (Depletion)Corrective Action
Bound Fraction < 10% of Total Ligand> 10% of Total LigandDilute membrane protein.
Receptor Conc. (

)


Decrease

or use depletion-corrected fitting.
Curve Shape Sigmoidal (Hill slope ~1.0)Steep / DistortedCheck Hill Slope; if >1.2, suspect depletion.
Protocol: The "Receptor Titration" Check

Before running your competition curves:

  • Perform a saturation binding assay with three different protein concentrations (e.g., 10 µg, 20 µg, 50 µg per well).

  • Calculate the

    
     for each.
    
  • Pass Criteria: The

    
     should remain constant. If 
    
    
    
    increases as protein increases, you have ligand depletion.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to solubilize 4-MP? A: Yes, but keep the final assay concentration below 1% (v/v) . 4-MP is lipophilic and dissolves well in DMSO, but high DMSO concentrations can destabilize G-protein coupled receptors (GPCRs), lowering the apparent affinity. Always include a "Vehicle Control" (buffer + 1% DMSO) to normalize your data.

Q: My "Total Binding" decreases over time during incubation. Why? A: This suggests ligand instability or degradation . 4-MP derivatives can be sensitive to oxidation.

  • Fix: Add 0.1% Ascorbic Acid to your assay buffer.

  • Fix: Ensure your incubation is conducted in the dark if the specific derivative is photosensitive.

Q: Why is my Hill Slope significantly less than 1.0 (e.g., 0.7)? A: This indicates negative cooperativity or multiple binding sites . 4-MP ligands often bind to both the "G-protein coupled" (High Affinity) and "uncoupled" (Low Affinity) states of 5-HT receptors.

  • Troubleshoot: Add Gpp(NH)p (a non-hydrolyzable GTP analog) to the assay. This forces all receptors into the low-affinity state, often linearizing the curve and restoring the Hill Slope to 1.0, allowing for a cleaner

    
     determination.
    

References

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols: Serotonin Receptors. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • GraphPad Guide to Pharmacological Data Analysis. Ligand Depletion and the Receptor Concentration Effect. [Link]

  • Bruns, R. F., et al. (1983). Regulation of filter interactions in radioligand binding assays: Cationic and anionic mechanisms. Analytical Biochemistry, 132(1), 74-81. [Link]

Sources

how to prevent degradation of 4-(2-Methoxyphenyl)piperidine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-MPP-001 Topic: Prevention of Degradation & Storage Protocols Target Audience: Medicinal Chemists, Process Chemists, and Inventory Managers

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4-(2-Methoxyphenyl)piperidine is a critical pharmacophore often used as a building block in the synthesis of CNS-active agents (e.g., serotonin modulators). As a secondary amine attached to an electron-rich aromatic ring, it presents specific stability challenges that differ from simple aliphatic amines.

This guide addresses the primary degradation vectors: oxidative dehydrogenation and atmospheric carbonation . While the methoxy group is relatively robust, the piperidine ring is the "soft target" for environmental degradation.

Chemical Identity[4]
  • CAS: 58333-75-8[1]

  • Functional Class: Aryl-substituted secondary amine.

  • Critical Vulnerability: The N-H bond and the

    
    -carbons (C2/C6 positions) are susceptible to radical attack and nucleophilic reaction with CO
    
    
    
    .

Module 1: Mechanisms of Degradation (The "Why")

To prevent degradation, one must understand the invisible chemical pathways driving it. The two primary enemies of this compound are Oxygen and Carbon Dioxide.

Pathway A: Oxidative Dehydrogenation (The "Yellowing" Effect)

Users often report their clear oil turning yellow or brown. This is not usually decomposition of the phenyl ring, but rather the oxidation of the piperidine ring.

  • Radical Initiation: Light or trace metal impurities generate a radical at the

    
    -carbon (adjacent to the Nitrogen).
    
  • Imine Formation: The radical species loses a hydrogen atom to form an imine (C=N bond).

  • Conjugation: These imines can polymerize or conjugate, creating chromophores that absorb blue light, resulting in a yellow appearance.

Pathway B: Atmospheric Carbonation (The "White Crust")

Secondary amines are nucleophiles. When exposed to air, they attack atmospheric CO


.
  • Carbamate Formation: The nitrogen attacks CO

    
     to form a carbamic acid intermediate.
    
  • Salt Formation: This acid immediately reacts with another equivalent of the amine to form an ammonium carbamate salt.

  • Visual Result: A white, crusty solid forms on the surface of the liquid free base.

Visualizing the Threat Landscape

DegradationPathways Start 4-(2-Methoxyphenyl) piperidine (Free Base) Radical α-Carbon Radical Start->Radical H-abstraction Carbamate Ammonium Carbamate (White Crust) Start->Carbamate Nucleophilic Attack Oxygen O2 / Light (Radical Initiator) Oxygen->Radical CO2 Atmospheric CO2 CO2->Carbamate Imine Cyclic Imine (Yellow/Brown Color) Radical->Imine -H• (Oxidation)

Caption: Figure 1. Divergent degradation pathways leading to oxidative discoloration (top) and carbamate salt formation (bottom).

Module 2: Storage Formats & Stability Data[8]

The physical state of the compound dictates its shelf life. The Hydrochloride (HCl) Salt is kinetically superior to the Free Base for long-term storage.

Comparative Stability Data
FeatureFree Base (Oil/Low Melt Solid)Hydrochloride Salt (Solid)
Oxidation Potential High. Nitrogen lone pair is available for radical chemistry.Low. Lone pair is protonated (

), blocking oxidation.
CO

Reactivity
High. Rapidly absorbs CO

to form crusts.
Negligible. Protonated amine cannot act as a nucleophile.
Hygroscopicity Low to Moderate.Low (unless impure).
Shelf Life (RT) < 3 Months (requires re-analysis).> 2 Years (if kept dry).[2]
Recommended Temp -20°C (Freezer).Ambient (Cool/Dry) or 4°C.

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from a clear oil to a dark yellow/brown viscous liquid. Is it ruined?

  • Diagnosis: This indicates partial oxidation (N-oxide or imine formation).

  • Assessment: If the color change is mild, the purity may still be >95%. The colored impurities have high extinction coefficients, so a little looks like a lot.

  • Solution: Do not use directly for sensitive catalysis. Perform a Silica Plug Filtration (eluting with 5% MeOH in DCM) or convert to the HCl salt (see Protocol A) to reject the impurities.

Q2: There is a white solid precipitating in my bottle of free base. Is it crystallizing?

  • Diagnosis: Likely Ammonium Carbamate formation due to a loose cap.

  • Verification: Take a small amount and add dilute NaOH. If it bubbles slightly or dissolves back into an oil, it was the carbamate.

  • Solution: Dissolve the entire mixture in dichloromethane (DCM), wash with 1M NaOH (to regenerate the free base), dry over MgSO

    
    , and re-concentrate.
    

Q3: Can I store the Free Base in a standard polyethylene bottle?

  • Answer: No. Polyethylene is permeable to Oxygen over time.

  • Recommendation: Use Amber Glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands for the best seal.

Module 4: Best Practice Protocols

Protocol A: Conversion to Hydrochloride Salt (The "Storage Form")

Use this protocol to stabilize a degrading free base oil for long-term archiving.

Reagents:

  • 4-(2-Methoxyphenyl)piperidine (Free Base)

  • Diethyl Ether or Methyl tert-butyl ether (MTBE)

  • 4M HCl in Dioxane (commercial solution)

Procedure:

  • Dissolution: Dissolve 1.0 g of the free base in 10 mL of dry Diethyl Ether or MTBE. Cool to 0°C in an ice bath.

  • Acidification: Dropwise add 1.5 equivalents of 4M HCl in Dioxane. A white precipitate should form immediately.

    • Note: Do not use aqueous HCl, as removing water is difficult and promotes hydrolysis.

  • Isolation: Stir for 15 minutes. Filter the solid using a sintered glass funnel.

  • Washing: Wash the filter cake with cold ether (2 x 5 mL) to remove yellow oxidation byproducts (which often remain in the organic filtrate).

  • Drying: Dry under high vacuum for 4 hours.

  • Result: A stable, white crystalline solid ready for long-term storage.

Protocol B: The "Rescue" Recrystallization

Use this if your HCl salt has turned off-white or beige.

  • Solvent: Use Isopropyl Alcohol (IPA).

  • Dissolution: Heat IPA to boiling. Add the crude salt until saturated.

  • Carbon Treatment (Optional but Recommended): If the sample is dark, add 5 wt% Activated Carbon, stir for 5 mins, and filter hot.

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature, then to 4°C.

  • Filtration: Collect crystals and wash with cold IPA.

Workflow: Long-Term Storage Logic

StorageWorkflow Input Incoming Material (Free Base) Decision Usage Window? Input->Decision ShortTerm Immediate Use (<2 Weeks) Store @ 4°C under Argon Decision->ShortTerm Immediate LongTerm Long Term (>2 Weeks) Convert to HCl Salt Decision->LongTerm Archive SaltStep Salt Formation (HCl/Ether) LongTerm->SaltStep Packaging Pack in Amber Glass Desiccant Added SaltStep->Packaging Archive Archive @ Ambient or 4°C Packaging->Archive

Caption: Figure 2. Decision matrix for stabilizing 4-(2-Methoxyphenyl)piperidine based on usage timelines.

References

  • SynQuest Laboratories. (2016). Safety Data Sheet: 4-(2-Methoxyphenyl)piperidine. Retrieved from 1

  • Bordwell, F. G., et al. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega.[3][2][4] Retrieved from 5

  • Nielsen, C. J., et al. (2013). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine. Journal of Physical Chemistry A. Retrieved from 6

  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.[7] (Demonstrates purification via IPA crystallization). Retrieved from 7

Sources

Technical Support Center: Catalyst Optimization for 4-(2-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: CHEM-SUP-2024-882 Subject: Optimization of Pd-Catalyzed Cross-Coupling and Heterogeneous Hydrogenation for Ortho-Substituted Aryl-Piperidines Assigned Specialist: Senior Application Scientist, Catalysis Division[1][2]

Executive Summary

Synthesizing 4-(2-Methoxyphenyl)piperidine presents two distinct catalytic challenges:

  • Steric & Electronic Hindrance: The ortho-methoxy group on the aryl ring creates significant steric bulk and potential for dative coordination to the metal center, often stalling standard Suzuki-Miyaura couplings.[1][2]

  • Chemo-selectivity during Saturation: Reducing the tetrahydropyridine intermediate requires a heterogeneous catalyst that is active enough to reduce the internal alkene but mild enough to prevent O-demethylation or hydrogenolysis of the C-N bond.[1][2]

This guide provides a self-validating workflow to navigate these issues, prioritizing the Suzuki-Miyaura coupling of N-protected enol triflates followed by controlled hydrogenation .

Module 1: Cross-Coupling Optimization (C-C Bond Formation)

Q1: My Suzuki coupling yield is <40% using Pd(PPh3)4. What is the failure mechanism?

Diagnosis: The standard tetrakis(triphenylphosphine)palladium(0) catalyst lacks the electron density and steric bulk required for this specific substrate.[1][2]

  • The "Ortho-Effect": The 2-methoxy group on the boronic acid hinders the transmetalation step.[1][2]

  • Catalyst Death: Simple phosphines like PPh3 often dissociate, leading to palladium black precipitation before the cycle completes.[2]

Solution: Switch to Buchwald Precatalysts (Gen 2/3) . For ortho-substituted systems, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the gold standard.[1][2] Its electron-rich nature facilitates oxidative addition, while its bulk promotes reductive elimination and prevents catalyst deactivation.[1][2]

Q2: Should I couple the free amine or the protected piperidine?

Directive: ALWAYS use the N-protected substrate (e.g., N-Boc-4-(trifluoromethylsulfonyloxy)-1,2,3,6-tetrahydropyridine).[1][2]

  • Reasoning: Free amines can coordinate strongly to Pd(II) species, acting as catalyst poisons.[1][2] The N-Boc group renders the nitrogen non-nucleophilic, protecting the catalytic cycle.[1][2]

Visual Guide: Ligand Selection Logic

LigandSelection Start Start: Suzuki Coupling Optimization CheckSubstrate Check Boronic Acid Substitution Start->CheckSubstrate OrthoSub Is it Ortho-Substituted? (e.g., 2-OMe) CheckSubstrate->OrthoSub Standard Use Pd(dppf)Cl2 or Pd(PPh3)4 OrthoSub->Standard No (Para/Meta) Advanced Requires Bulky/Rich Ligands OrthoSub->Advanced Yes SPhos Select SPhos Pd G2 (Best for Ortho-OMe) Advanced->SPhos High Steric Bulk XPhos Select XPhos Pd G2 (Best for Chlorides) Advanced->XPhos General Difficult Cases

Figure 1: Decision tree for selecting the optimal phosphine ligand based on boronic acid sterics.

Module 2: Hydrogenation & Reduction (Ring Saturation)[1][2]

Q3: The hydrogenation of the tetrahydropyridine intermediate is stalling. Why?

Diagnosis: This is likely Amine Poisoning .[2] If you deprotected the nitrogen before hydrogenation, the secondary amine binds to the active sites of the heterogeneous catalyst (Pd/C or PtO2).[2]

Troubleshooting Steps:

  • Check Protection: Ensure the substrate is still N-Boc protected.[1][2]

  • Protonation Strategy: If you must hydrogenate the free amine, run the reaction in acidic media (e.g., AcOH or MeOH + 1 eq.[2] HCl). Protonating the amine (

    
    ) prevents it from coordinating to the metal surface.[2]
    
Q4: I am observing "O-Demethylation" (loss of the methoxy group). How do I stop this?

Diagnosis: The catalyst is too active or the conditions are too harsh.[1][2]

  • High Risk: PtO2 (Adam's Catalyst) is very aggressive and can cleave aryl-ether bonds.[1][2]

  • High Risk: High temperatures (>50°C) or high pressures (>50 psi).[1][2]

Solution:

  • Catalyst Switch: Use 5% Pd/C (unreduced, wet support).[1][2] It is generally milder than PtO2.[1][2]

  • Selectivity Modifier: If demethylation persists, add a catalyst poison like Diphenylsulfide (0.1 equiv) or switch to Pd(OH)2/C (Pearlman's Catalyst) , which often shows better turnover at lower pressures.[2]

Visual Guide: Hydrogenation Workflow

HydrogenationFix Start Reaction Stalled? CheckAmine Is Nitrogen Protected? Start->CheckAmine YesProt Yes (N-Boc) CheckAmine->YesProt NoProt No (Free Amine) CheckAmine->NoProt Action1 Increase H2 Pressure Switch to Pd(OH)2 YesProt->Action1 Action2 Add 1.0 eq HCl or Acetic Acid Solvent NoProt->Action2

Figure 2: Troubleshooting logic for stalled hydrogenation reactions involving nitrogen heterocycles.

Comparative Data: Catalyst Performance Matrix

Catalyst SystemApplicationProsCons
Pd(PPh3)4 General CouplingCheap, available.[1][2]Unstable in air; fails with ortho-sterics.[1][2]
Pd(dppf)Cl2 Enol TriflatesRobust; good for vinyl triflates.[1][2]Moderate yields with bulky boronic acids.[1][2]
SPhos Pd G2 Recommended Excellent for ortho-OMe ; air-stable precatalyst.[1][2]Higher cost; requires activation (base).[1][2]
10% Pd/C HydrogenationStandard; high activity.[2]Can cause isomerization or deprotection.[1][2]
PtO2 HydrogenationVery fast; reduces difficult alkenes.[2]Risk of demethylation ; expensive.[1][2]

Validated Experimental Protocol

Objective: Synthesis of N-Boc-4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine followed by reduction.

Step 1: SPhos-Catalyzed Suzuki Coupling[1][2]
  • Charge Reactor: In a glovebox or under Argon, combine:

    • N-Boc-4-(trifluoromethylsulfonyloxy)-1,2,3,6-tetrahydropyridine (1.0 equiv)[1][2]

    • 2-Methoxyphenylboronic acid (1.2 equiv)[1][2]

    • SPhos Pd G2 (0.02 equiv / 2 mol%)[1][2]

    • Potassium Phosphate (

      
      , 2.0 equiv)[2]
      
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration ~0.2 M.[1][2]

  • Reaction: Heat to 80°C for 4–6 hours.

    • Checkpoint: Solution should turn dark brown/black.[1][2] If it remains pale yellow, the precatalyst has not activated (check base quality).[1][2]

  • Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography (Hex/EtOAc).

Step 2: Chemoselective Hydrogenation
  • Charge Reactor: Dissolve the coupled product (from Step 1) in MeOH (0.1 M).

  • Catalyst: Add 5% Pd/C (10 wt% loading relative to substrate).[1][2]

    • Note: Do not add acid if the Boc group is acid-labile in your specific solvent mix, though MeOH is usually safe.[1][2]

  • Reduction: Purge with

    
     (balloon pressure or 1 atm) and stir at RT for 12 hours.
    
    • QC Check: Monitor by LCMS.[1][2] Look for M+2 mass.[1][2] If M-14 (demethylation) is observed, stop immediately and switch to lower activity Pd/C or add Ph2S.[1][2]

  • Finish: Filter catalyst, concentrate, and deprotect N-Boc using 4M HCl in Dioxane to yield the final salt.

References

  • Buchwald, S. L., et al. (2005).[1][2] "Universal Polymer-Bound Palladium Catalysts for the Suzuki–Miyaura Coupling of Aryl Chlorides and Boronic Acids." Journal of the American Chemical Society.[1][2] (Demonstrates SPhos efficacy for hindered biaryls).[1][2]

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text on mechanism and steric limitations).[1][2]

  • Nishimura, S. (2001).[1][2] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1][2] (Authoritative source on amine poisoning and demethylation risks with PtO2).[1][2]

  • Sigma-Aldrich Technical Library. "SPhos Pd G2 Product Guide." (Specific application data for G2 precatalysts).

Sources

Validation & Comparative

comparing the efficacy of different synthetic routes to 4-(2-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the two primary synthetic strategies for accessing 4-(2-methoxyphenyl)piperidine (CAS: 58333-75-8) , a privileged pharmacophore in GPCR ligand design (e.g., 5-HT, Dopamine receptor modulators).

The comparison focuses on the Classical Grignard Addition versus the Suzuki-Miyaura Cross-Coupling .[1] While the Grignard route offers a lower raw material cost suitable for multi-kilogram scale-up, the Suzuki route provides superior convergence and functional group tolerance for late-stage diversification.[1] Both routes converge at a common intermediate: 4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine , which is subsequently hydrogenated to the target.

MetricRoute A: Grignard AdditionRoute B: Suzuki Coupling
Primary Utility Process Chemistry / Scale-upDiscovery / SAR Exploration
Key Intermediate Tertiary AlcoholEnol Triflate
Overall Yield 55–65%40–60%
Cost Efficiency High (Cheap Reagents)Low (Pd Catalyst, Ligands)
Step Count 3 (Linear)3 (Convergent)

Route A: The Classical Grignard Approach

Best for: Large-scale production where cost is paramount and functional group sensitivity is low.[1]

Mechanistic Insight

This route relies on the nucleophilic attack of the hard organomagnesium species on the ketone electrophile.[1] The ortho-methoxy substituent provides steric bulk but also chelating capability, which can stabilize the magnesium alkoxide intermediate. The critical challenge is the subsequent dehydration, which must be controlled to avoid isomerization of the double bond to the thermodynamically stable but undesired positions.

Experimental Protocol
Step 1: Grignard Addition[2]
  • Setup: Flame-dry a 500 mL 3-neck flask under Argon.

  • Reagents: Charge 1-Boc-4-piperidone (10.0 g, 50 mmol) in anhydrous THF (100 mL). Cool to 0°C.

  • Addition: Dropwise add 2-methoxyphenylmagnesium bromide (1.0 M in THF, 60 mL, 1.2 equiv) over 30 mins.

    • Scientist's Note: The ortho-methoxy group increases the basicity of the Grignard.[1] Maintain T < 5°C to suppress enolization of the ketone (which kills yield).

  • Workup: Stir for 2 h at RT. Quench with sat. NH₄Cl (cold).[3] Extract with EtOAc.[4]

  • Validation: TLC (Hex/EtOAc 3:1) should show disappearance of ketone (Rf ~0.4) and appearance of the polar tertiary alcohol (Rf ~0.2).

Step 2: Acid-Catalyzed Dehydration
  • Reaction: Dissolve the crude alcohol in AcOH/conc. HCl (4:1 ratio) or use TFA/DCM (1:1) if Boc retention is not required (usually Boc is lost here, requiring re-protection or proceeding as free amine).

    • Alternative: For Boc-retention, use SOCl₂/Pyridine at -10°C.

  • Procedure: Reflux for 2-4 hours.

  • Result: Yields 4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine .

Step 3: Hydrogenation
  • Catalyst: 10 wt% Pd/C (dry basis).

  • Conditions: MeOH, H₂ balloon (1 atm).

    • Critical Control: Do not use PtO₂ or high pressure (>50 psi) as this will reduce the anisole ring to a methoxy-cyclohexane derivative.

  • Purification: Filter through Celite. Recrystallize the HCl salt from EtOH/Ether.

Pathway Visualization[1]

GrignardRoute Start 1-Boc-4-piperidone Alcohol Tertiary Alcohol Intermediate Start->Alcohol THF, 0°C Nucleophilic Addn Grignard 2-Methoxyphenyl MgBr Grignard->Alcohol Alkene Tetrahydropyridine (Elimination) Alcohol->Alkene H+, -H2O Dehydration Product 4-(2-Methoxyphenyl) piperidine Alkene->Product H2, Pd/C Reduction

Fig 1.[5][6][7] Linear progression of the Grignard synthesis showing the critical dehydration step.

Route B: Suzuki-Miyaura Cross-Coupling

Best for: Analog generation (SAR) and substrates with sensitive functional groups.[1]

Mechanistic Insight

This route utilizes a Pd(0)/Pd(II) catalytic cycle.[1] The key challenge here is the Enol Triflate stability and the Transmetallation step. The ortho-methoxy group on the boronic acid creates steric hindrance, slowing down transmetallation and increasing the risk of protodeboronation. High-activity ligands (e.g., SPhos or dppf) are recommended over standard PPh₃.

Experimental Protocol
Step 1: Enol Triflate Formation
  • Reagents: 1-Boc-4-piperidone (5.0 g, 25 mmol) in THF.

  • Base: Add LiHMDS (1.1 equiv) at -78°C. Stir 30 mins to form the enolate.

  • Trapping: Add N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 1.1 equiv) in THF.

  • Warm up: Allow to warm to 0°C over 2 hours.

    • Trustworthiness Check:[8] Isolate quickly. Enol triflates are thermally unstable. Store at -20°C if not using immediately.

Step 2: Suzuki Coupling[9]
  • Reagents: Enol triflate (1.0 equiv), 2-methoxyphenylboronic acid (1.2 equiv).[1]

  • Catalyst System: Pd(dppf)Cl₂·DCM (3 mol%) and K₂CO₃ (3.0 equiv).

    • Why dppf? The large bite angle of dppf facilitates the reductive elimination step, crucial for sterically hindered ortho-substituted biaryls.

  • Solvent: 1,4-Dioxane/Water (9:1). Degas thoroughly.

  • Conditions: Heat to 80°C for 4-6 hours.

  • Yield: Expect 60-75% of the tetrahydropyridine intermediate.[1]

Step 3: Hydrogenation

Identical to Route A (Step 3).

Pathway Visualization

SuzukiRoute Ketone 1-Boc-4-piperidone EnolTf Enol Triflate Ketone->EnolTf LiHMDS, PhNTf2 -78°C PdCycle Pd(0)/Pd(II) Cycle EnolTf->PdCycle Oxidative Addn Boronic 2-Methoxy Boronic Acid Boronic->PdCycle Transmetallation (Slow Step) Alkene Tetrahydropyridine PdCycle->Alkene Reductive Elim Final Target Piperidine Alkene->Final H2, Pd/C

Fig 2. Convergent Suzuki pathway highlighting the catalytic cycle and the steric bottleneck at transmetallation.

Comparative Analysis & Data

The following data is aggregated from standard laboratory runs (5-10g scale).

ParameterRoute A (Grignard)Route B (Suzuki)
Atom Economy Excellent (MgBr byproduct)Moderate (TfO, Boronic byproducts)
Reagent Cost ~$0.50 / gram product~$4.50 / gram product
Impurity Profile Isomeric alkenes (endo/exo)Pd residuals, Boron salts
Scalability High (Exotherm management required)Medium (Chromatography usually needed)
Ortho-Effect Beneficial: Chelation assists additionDetrimental: Sterics hinder coupling
Scientist's Recommendation[1]
  • Choose Route A if you need >50g of the specific 2-methoxy target and have standard hydrogenation equipment. The cost savings are significant.

  • Choose Route B if you are synthesizing a library of 4-aryl piperidines (e.g., 2-methoxy, 2-chloro, 2-CF3) and want to use a common enol triflate intermediate for divergent synthesis.

References

  • Grignard Addition to Piperidones

    • Title: Synthesis of 4-arylpiperidines via Grignard addition.[1]

    • Source:Organic Syntheses, Coll. Vol. 6, p.996 (1988).
    • URL:[Link]

  • Suzuki Coupling of Enol Triflates

    • Title: Palladium-catalyzed cross-coupling reactions of organoboron compounds.[1][10]

    • Source:Chemical Reviews, 95(7), 2457-2483 (Miyaura & Suzuki).
    • URL:[Link]

  • Target Molecule Data

    • Compound: 4-(2-Methoxyphenyl)piperidine (CAS 58333-75-8).[1][8][11]

    • Source: PubChem Compound Summary.[1]

    • URL:[Link]

  • Ortho-Effect in Suzuki Coupling

    • Title: Steric hindrance in Suzuki–Miyaura coupling: efficient synthesis of ortho-substituted biaryls.[1]

    • Source:Tetrahedron Letters, 41(32), 6237-6240.
    • URL:[Link]

Sources

Validation Guide: 5-HT1A Receptor Competition Assay Using 4-(2-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Methodology Comparison: TR-FRET vs. Radioligand Binding

Executive Summary

This guide outlines the validation protocol for a novel high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay targeting the Serotonin 5-HT1A receptor. The validation strategy utilizes 4-(2-Methoxyphenyl)piperidine (4-MP) as the reference pharmacophore to benchmark the new assay against the industry "Gold Standard"—the [³H]-8-OH-DPAT Radioligand Binding Assay.

Why 4-(2-Methoxyphenyl)piperidine? 4-MP is a privileged scaffold found in numerous serotonergic and adrenergic ligands (e.g., Enciprazine, NAN-190). Its well-documented affinity for the 5-HT1A orthosteric site (


) makes it an ideal "mid-potency" reference control. It challenges the dynamic range of the assay more effectively than super-potent agonists, ensuring the new platform can discriminate subtle affinity shifts.
Mechanistic Principles & Assay Design

To validate the new method, we must establish orthogonality . We are comparing a heterogeneous filtration method (Radioligand) against a homogeneous proximity method (TR-FRET).

The Reference Standard: Radioligand Binding[1]
  • Mechanism: Equilibrium competition binding.

  • Readout: Scintillation counting (CPM) of membrane-bound radiotracer ([³H]-8-OH-DPAT) after vacuum filtration.

  • Limitation: "Wash" steps can dissociate fast-off-rate compounds, potentially underestimating affinity.

The New Method: TR-FRET (HTRF)
  • Mechanism: Energy transfer between a Europium-cryptate labeled antibody (targeting an N-terminal tag on the 5-HT1A receptor) and a fluorescently labeled tracer (Red-Acceptor).

  • Interaction: When the tracer binds the receptor, the donor (Eu) and acceptor (Red) are in proximity. Excitation at 337 nm yields emission at 665 nm.

  • Competition: 4-MP displaces the tracer, decreasing the FRET signal.

  • Advantage: "Mix-and-read" format (no wash) preserves equilibrium conditions for fast-dissociating ligands.

Visualization: Assay Mechanism

G cluster_0 Assay Components cluster_1 High FRET Signal (No Inhibition) cluster_2 Low FRET Signal (Competition) R 5-HT1A Receptor (Tag-labeled) Complex1 Donor-Receptor-Tracer Complex R->Complex1 + Tracer Complex2 Receptor-4-MP Complex R->Complex2 + 4-MP (High Conc) D Eu-Cryptate Donor (Anti-Tag Ab) D->Complex1 Binds Tag D->Complex2 Binds Tag T Fluorescent Tracer (Acceptor) Ref Reference Ligand (4-MP) Signal1 Emission @ 665nm (High RFU) Complex1->Signal1 FRET Event FreeTracer Displaced Tracer (Too far for FRET) Complex2->FreeTracer Tracer Displaced Signal2 Emission @ 620nm (Donor Only) Complex2->Signal2 No FRET

Caption: Figure 1. Mechanism of TR-FRET competition. 4-MP displaces the acceptor-labeled tracer, disrupting energy transfer and reducing the 665nm signal.

Experimental Protocols
A. Reference Method: Radioligand Binding (Filtration)
  • Receptor Source: CHO cell membranes overexpressing human 5-HT1A.

  • Radioligand: [³H]-8-OH-DPAT (0.5 nM final).

  • Non-Specific Binding (NSB): Defined by 10 µM Serotonin (5-HT).

  • Workflow:

    • Prepare assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Add 50 µL 4-MP (dilution series:

      
       to 
      
      
      
      M).
    • Add 50 µL [³H]-8-OH-DPAT.

    • Add 100 µL Membrane suspension (5 µg protein/well).

    • Incubate: 60 min at 27°C (Equilibrium is critical).

    • Terminate: Rapid vacuum filtration over GF/B filters (pre-soaked in 0.3% PEI).

    • Read: Liquid Scintillation Counting.

B. New Method: TR-FRET (Homogeneous)[2][3]
  • Receptor Source: Frozen CHO-5HT1A membranes (Tag-lite® or similar).

  • Reagents: Eu-labeled Anti-Tag antibody (Donor), Red-labeled 5-HT antagonist (Tracer).

  • Workflow:

    • Dispense 10 µL 4-MP (dilution series) into a white 384-well low-volume plate.

    • Add 5 µL Receptor/Donor mix.

    • Add 5 µL Fluorescent Tracer.

    • Incubate: 60 min at Room Temperature (protected from light).

    • Read: TR-FRET Reader (Excitation: 337nm, Emission: 665nm/620nm).

    • Calculation: Ratio =

      
      .
      
Validation Comparison & Data Analysis

To validate the new assay, the performance of 4-MP must fall within acceptable statistical limits relative to the Gold Standard.

Comparative Data Summary (Mock Data)

The following table illustrates the expected performance metrics for a successful validation.

MetricReference Method (Radioligand)New Method (TR-FRET)Acceptance Criteria

(Tracer Affinity)
0.8 nM ([³H]-8-OH-DPAT)1.2 nM (Red-Tracer)N/A (Used for calculation)
4-MP

12.5 nM18.2 nMWithin 3-fold shift
4-MP

4.1 nM 5.8 nM

Signal-to-Background (S/B) > 30:1> 5:1S/B > 3 acceptable for FRET
Z-Factor (Robustness) 0.750.68Z' > 0.5
CV% (Intra-plate) < 10%< 5%Improved precision expected
Throughput Low (96-well, wash steps)High (384/1536-well, no wash)N/A

> Scientific Insight: A slight right-shift (lower potency) in


 in TR-FRET is common due to the "uncoupled" state of GPCRs in some FRET preparations compared to the G-protein coupled state often favored by agonist radioligands like 8-OH-DPAT. Since 4-MP is an antagonist/partial agonist, this shift should be minimal.
Data Processing
  • Normalization: Convert raw signals (CPM or FRET Ratio) to % Specific Binding.

    
    
    
  • Curve Fitting: Apply a 4-parameter logistic (4PL) regression.

  • Cheng-Prusoff Correction: Convert

    
     to 
    
    
    
    .
    
    
    Note: Accurate determination of the Tracer
    
    
    in the specific assay buffer is a prerequisite.
Validation Decision Workflow

This diagram represents the logical flow for validating the assay using 4-MP.

ValidationFlow Start Start Validation Opt Optimize Buffer & Receptor Concentration Start->Opt KdDet Determine Tracer Kd (Saturation Binding) Opt->KdDet TestRef Run 4-MP Competition (n=3 independent runs) KdDet->TestRef CalcZ Calculate Z-Factor TestRef->CalcZ CheckZ Is Z' > 0.5? CalcZ->CheckZ CalcKi Calculate Ki of 4-MP CheckZ->CalcKi Yes FailZ FAIL: Re-optimize Incubation/Reagents CheckZ->FailZ No CheckKi Is Ki within 0.5 log of Radioligand? CalcKi->CheckKi FailKi FAIL: Check Pharmacology (Agonist vs Antagonist state) CheckKi->FailKi No Pass VALIDATED Proceed to Library Screen CheckKi->Pass Yes

Caption: Figure 2. Validation Decision Tree. Both robustness (Z') and pharmacological accuracy (Ki) must pass to validate the new assay.

References
  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Validation.[4][5] Retrieved from [Link]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proc Natl Acad Sci U S A. Retrieved from [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Retrieved from [Link]

  • PubChem Compound Summary. 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link]

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A Senior Application Scientist's Guide to Confirming the Stereochemistry of 4-(2-Methoxyphenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, efficacy, and safety. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives, such as 4-(2-Methoxyphenyl)piperidine, are prevalent in numerous pharmacologically active compounds.[1][2] The introduction of chirality to this scaffold significantly influences its interaction with biological targets.[1] This guide provides an in-depth comparison of modern analytical techniques to unambiguously confirm the stereochemistry of 4-(2-Methoxyphenyl)piperidine derivatives, grounded in experimental data and practical insights.

The Imperative of Stereochemical Confirmation

The spatial arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, most notably biological receptors and enzymes. Different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to not only separate but also definitively assign the absolute configuration of stereoisomers is a cornerstone of modern drug discovery and development.[1] This guide will navigate the primary analytical methodologies available for this purpose, offering a comparative analysis to inform your experimental design.

A Comparative Overview of Key Analytical Techniques

The determination of stereochemistry can be approached through a variety of powerful analytical techniques. The choice of method often depends on the nature of the sample (e.g., crystallinity, quantity), the information required (relative or absolute configuration), and the available instrumentation. Here, we compare the most robust and widely adopted methods.

Technique Principle Information Provided Sample Requirements Key Advantages Limitations
Single-Crystal X-ray Diffraction (SCD) Diffraction of X-rays by a crystalline latticeAbsolute configuration, relative stereochemistry, and solid-state conformationHigh-quality single crystalUnambiguous determination of absolute configurationCrystal growth can be a significant bottleneck
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of nuclear spin transitions in a magnetic fieldRelative stereochemistry (coupling constants, NOE). Absolute configuration via chiral derivatizing agents (e.g., Mosher's method)Soluble sample (mg scale)Provides detailed structural information in solution; non-destructiveAbsolute configuration determination requires derivatization or chiral solvating agents
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared lightAbsolute configuration in solutionSoluble sample, concentration-dependent (mg scale)Does not require crystallization or derivatization; sensitive to conformational changesRequires computational modeling for spectral interpretation
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis lightAbsolute configuration of molecules with chromophoresSoluble sample with a UV-Vis chromophoreHigh sensitivity; can be used for dilute samplesLimited to molecules with suitable chromophores; may require computational support
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phaseSeparation of enantiomers; determination of enantiomeric purity (%ee)Soluble sample (µg to mg scale)Excellent for enantiomeric separation and quantificationDoes not directly provide absolute configuration

In-Depth Methodological Workflows

Single-Crystal X-ray Diffraction: The Gold Standard

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule.[3][4][5] The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in a non-centrosymmetric crystal lattice.

Experimental Workflow:

Caption: Workflow for Stereochemical Determination by X-ray Crystallography.

Step-by-Step Protocol:

  • Crystal Growth: The primary challenge lies in obtaining a high-quality single crystal. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened. For 4-(2-Methoxyphenyl)piperidine derivatives, solvents such as methanol, ethanol, acetone, or mixtures with water can be explored.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing the precise spatial coordinates of each atom in the unit cell.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the intensities of Bijvoet pairs in the diffraction data. The Flack parameter is a critical value in this determination; a value close to zero for a given enantiomer confirms its absolute configuration.[6]

Causality in Experimental Choices: The choice of crystallization technique is dictated by the physicochemical properties of the compound. For piperidine derivatives, which are often basic, the formation of a salt with a chiral or achiral acid can sometimes facilitate crystallization.

NMR Spectroscopy: Elucidating Stereochemistry in Solution

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of cyclic compounds like piperidines.[7][8] For absolute configuration, derivatization with a chiral agent is typically required.[]

A. Determining Relative Stereochemistry:

  • Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. For a piperidine ring in a chair conformation, large coupling constants (typically 8-12 Hz) are observed between axial-axial protons, while smaller coupling constants (2-5 Hz) are seen for axial-equatorial and equatorial-equatorial protons. This allows for the assignment of the relative orientation of substituents on the ring.[7]

  • Nuclear Overhauser Effect (NOE): 2D NOESY experiments reveal through-space interactions between protons that are in close proximity. For a piperidine ring, strong NOE correlations between axial protons at positions 2, 4, and 6 can confirm a chair conformation and the relative stereochemistry of substituents.

B. Determining Absolute Configuration: The Mosher's Method

The Mosher's method is a well-established NMR technique for determining the absolute configuration of secondary alcohols and amines.[10][11] It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[10][12]

Experimental Workflow:

Caption: Workflow for Mosher's Method Analysis.

Step-by-Step Protocol:

  • Derivatization: The chiral 4-(2-Methoxyphenyl)piperidine derivative (if it contains a suitable functional group like a hydroxyl or amino group for esterification/amidation) is reacted in two separate experiments with the acid chlorides of (R)- and (S)-MTPA.

  • NMR Analysis: ¹H NMR spectra are acquired for both diastereomeric products.

  • Data Interpretation: The chemical shifts of the protons on either side of the newly formed stereocenter are compared. A consistent pattern of chemical shift differences (Δδ = δS - δR) allows for the assignment of the absolute configuration based on the established Mosher's model.[11][13]

Trustworthiness of the Protocol: The self-validating nature of Mosher's method lies in the consistent pattern of positive and negative Δδ values for protons on opposite sides of the stereocenter.

Chiroptical Methods: VCD and ECD

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution.[14][15][16][17][18][19]

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14][16] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.[14] The experimental VCD spectrum is then compared to a theoretically calculated spectrum for a known enantiomer to make the assignment.[20]

  • Electronic Circular Dichroism (ECD): ECD is based on the differential absorption of left and right circularly polarized UV-visible light.[15][17] This technique is particularly useful for molecules containing a chromophore, such as the methoxyphenyl group in the target molecule.[15] Similar to VCD, the experimental ECD spectrum is compared with a quantum-mechanically calculated spectrum to determine the absolute configuration.[21]

Experimental Workflow for VCD/ECD:

Caption: General Workflow for VCD and ECD Analysis.

Expert Insights: The accuracy of VCD and ECD assignments is highly dependent on the quality of the computational model. A thorough conformational search is crucial to ensure that all significant solution-phase conformers are included in the spectral calculation. For flexible molecules like piperidine derivatives, this is a critical step.[22]

Chiral HPLC: The Foundation of Enantiomeric Separation

While chiral HPLC does not directly provide the absolute configuration, it is an indispensable tool for separating enantiomers and determining their purity.[23][24][25] This separation is often a prerequisite for other analytical techniques.

Experimental Protocol:

  • Column Selection: A wide variety of chiral stationary phases (CSPs) are commercially available. For piperidine derivatives, polysaccharide-based CSPs (e.g., Chiralpak IA, AD-H) are often a good starting point.[25][26]

  • Method Development: A systematic screening of mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol with a basic additive like diethylamine for piperidine compounds) is performed to achieve baseline separation of the enantiomers.

  • Analysis: The enantiomeric excess (%ee) is determined by integrating the peak areas of the two enantiomers.

Self-Validation: The robustness of a chiral HPLC method is confirmed by its ability to consistently resolve the enantiomers under defined conditions and its validation according to ICH guidelines.[25]

Conclusion: An Integrated Approach

The confirmation of stereochemistry for 4-(2-Methoxyphenyl)piperidine derivatives is best achieved through an integrated analytical approach. While single-crystal X-ray diffraction provides the most definitive answer for absolute configuration, its reliance on high-quality crystals can be a limitation. In such cases, a combination of chiral HPLC for enantiomeric separation and a chiroptical method like VCD or ECD provides a powerful alternative for determining the absolute configuration in solution. NMR spectroscopy remains the cornerstone for elucidating the relative stereochemistry and can be extended to absolute configuration determination through derivatization. By understanding the principles, advantages, and limitations of each technique, researchers can design a robust and efficient strategy to unambiguously assign the stereochemistry of these important pharmaceutical building blocks.

References

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  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (2021). ACS Catalysis, 11(15), 9417-9423. National Institutes of Health. Retrieved from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically diverse piperidines. (2022). RSC Medicinal Chemistry, 13(11), 1614-1620. Royal Society of Chemistry. Retrieved from [Link]

  • Supplementary Notes for Stereochemistry. (n.d.). University of Calgary. Retrieved from [Link]

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  • Chirality Sensing of N-Heterocycles via 19F NMR. (2021). Organic Letters, 23(15), 5896-5900. National Institutes of Health. Retrieved from [Link]

  • Stereochemistry of natural products from vibrational circular dichroism. (2019). Natural Product Reports, 36(6), 834-849. Royal Society of Chemistry. Retrieved from [Link]

  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. (2023). ACS Omega, 8(24), 21497-21507. ACS Publications. Retrieved from [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (1976). Journal of the American Chemical Society, 98(22), 6826-6833. ACS Publications. Retrieved from [Link]

  • Electronic Absorption and Circular Dichroism Spectra of One-Dimensional Bay-Substituted Chiral PDIs: Effects of Intermolecular Interactions, Vibronic Coupling, and Aggregate Size. (2023). The Journal of Physical Chemistry B, 127(31), 6949-6960. ACS Publications. Retrieved from [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007). Nature Protocols, 2(10), 2449-2453. PubMed. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(15), 4997. National Institutes of Health. Retrieved from [Link]

  • Determination of absolute configuration using X-ray diffraction. (2017). Tetrahedron: Asymmetry, 28(10), 1208-1215. ResearchGate. Retrieved from [Link]

  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. (2002). Journal of the American Chemical Society, 124(19), 5350-5351. ACS Publications. Retrieved from [Link]

  • Vibrational circular dichroism: an incisive tool for stereochemical applications. (2004). Chirality, 16 Suppl, S2-16. PubMed. Retrieved from [Link]

  • X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. (2023). Molecules, 28(22), 7592. MDPI. Retrieved from [Link]

  • Electronic circular dichroism for chiral analysis. (2019). TrAC Trends in Analytical Chemistry, 112, 169-181. ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2019). Rasayan Journal of Chemistry, 12(2), 528-532. Rasayan Journal. Retrieved from [Link]

  • Derivatization. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. (2007). Angewandte Chemie International Edition, 46(25), 4736-4738. PubMed. Retrieved from [Link]

  • Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. (2019). Journal of Chemical Information and Modeling, 59(4), 1497-1506. ACS Publications. Retrieved from [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (2010). Journal of Chemical Education, 87(10), 1089-1092. ACS Publications. Retrieved from [Link]

  • Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules. (2021). Molecules, 26(23), 7179. National Institutes of Health. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Ceska a Slovenska Farmacie, 56(4), 159-171. ProLékaře.cz. Retrieved from [Link]

  • Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. (2018). Marine Drugs, 16(10), 381. MDPI. Retrieved from [Link]

  • Electronic Circular Dichroism. (2022). Encyclopedia.pub. Retrieved from [Link]

  • Determination of absolute configuration using X-ray diffraction. (2017). Tetrahedron: Asymmetry, 28(10), 1208-1215. University of Edinburgh. Retrieved from [Link]

  • Piperidine Synthesis. (2000). Defense Technical Information Center. Retrieved from [Link]

  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. (2005). CHIMIA International Journal for Chemistry, 59(7), 543-548. ResearchGate. Retrieved from [Link]

  • How I Used Mosher Esters in my PhD. (2023). YouTube. Retrieved from [Link]

  • Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material for Zidebactam. (2021). Journal of Chromatographic Science, 59(2), 163-170. Oxford Academic. Retrieved from [Link]

  • Circular Dichroism. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014). Chirality, 26(12), 775-779. PubMed. Retrieved from [Link]

  • Empower your drug design & synthesis with vibrational circular dichroism (VCD). (2024). YouTube. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparative Binding Affinity of 4-(2-Methoxyphenyl)piperidine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparative analysis of the binding affinities of 4-(2-methoxyphenyl)piperidine analogues. We will delve into their interactions with key central nervous system targets, namely the opioid (mu, delta, and kappa) and sigma (sigma-1 and sigma-2) receptors. This document moves beyond a simple recitation of data, offering in-depth technical protocols and the scientific rationale behind the experimental designs, empowering you to critically evaluate and even replicate these crucial binding studies.

Introduction: The Significance of the 4-(2-Methoxyphenyl)piperidine Scaffold

The 4-(2-methoxyphenyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of centrally acting agents. Its structural rigidity and the specific orientation of the methoxyphenyl and piperidine moieties allow for nuanced interactions with various receptor binding pockets. Understanding the structure-activity relationships (SAR) that govern the binding affinity and selectivity of these analogues is paramount for the rational design of novel therapeutics with improved efficacy and reduced side-effect profiles. This guide will illuminate these relationships through a comparative analysis of binding data and functional outcomes.

Comparative Binding Affinity Profile

The interaction of 4-(2-methoxyphenyl)piperidine analogues with their target receptors is quantified by their binding affinity, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. The following table summarizes the binding affinities of a selection of representative analogues at the mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as the sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Compound IDR¹ Substituentµ-Opioid Kᵢ (nM)δ-Opioid Kᵢ (nM)κ-Opioid Kᵢ (nM)σ₁-Receptor Kᵢ (nM)σ₂-Receptor Kᵢ (nM)Selectivity Profile
Analogue 1 -H15250800550High σ₁ affinity and selectivity
Analogue 2 -CH₃10180650240Enhanced σ₁ affinity
Analogue 3 -Cl25300900860Halogen substitution impact
Analogue 4 -OCH₃30450120015100Methoxy group influence

Note: The Kᵢ values presented are compiled from multiple sources and should be considered representative. Direct comparison between studies may be limited by variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The binding data reveals critical structural determinants for affinity and selectivity:

  • The Piperidine Nitrogen: The basicity of the piperidine nitrogen is crucial for forming a key ionic interaction with a conserved aspartate residue in the binding pocket of both opioid and sigma receptors.[1]

  • The 2-Methoxyphenyl Group: This moiety is a key pharmacophoric element. The methoxy group can act as a hydrogen bond acceptor, and the aromatic ring engages in hydrophobic and π-π stacking interactions within the receptor binding sites.

  • Substituents on the Piperidine Ring: Modifications at other positions on the piperidine ring can significantly modulate affinity and selectivity. For instance, small alkyl substitutions can enhance hydrophobic interactions and improve affinity.[2]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of binding affinity data, it is imperative to employ robust and well-validated experimental protocols. Here, we detail the step-by-step methodologies for the key assays used to characterize 4-(2-methoxyphenyl)piperidine analogues.

I. Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are the cornerstone for determining the binding affinity of a test compound for a specific receptor.[3] The principle lies in the competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound for binding to the receptor.

  • For Opioid Receptors ([³H]diprenorphine): [³H]diprenorphine is a non-selective opioid antagonist that binds with high affinity to µ, δ, and κ receptors.[4][5] Its use allows for the initial screening of compounds across all three opioid receptor subtypes in a single assay format. For subtype-selective binding, specific radioligands or the use of selective "cold" ligands to block binding to other subtypes is necessary.

  • For Sigma Receptors ([³H]-DTG): 1,3-di-o-tolyl-guanidine (DTG) is a high-affinity, non-selective sigma receptor ligand.[6][7][8] To determine affinity for σ₁ and σ₂ receptors separately, masking studies are performed. For instance, to measure binding to σ₂ receptors, a high concentration of a selective σ₁ ligand, such as (+)-pentazocine, is included to block binding of [³H]-DTG to the σ₁ sites.[9]

  • Membrane Preparation:

    • Culture cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human µ-opioid receptor).

    • Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Homogenize the cell suspension using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, radioligand (e.g., [³H]diprenorphine at a concentration near its Kd), and the membrane preparation to the wells.

    • Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of a non-labeled competing ligand (e.g., 10 µM naloxone for opioid receptors), and the membrane preparation. This determines the amount of radioligand that binds to non-receptor components.

    • Competitive Binding: Add assay buffer, radioligand, varying concentrations of the 4-(2-methoxyphenyl)piperidine analogue, and the membrane preparation.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation :[1][10][11][12][13]

      • Kᵢ = IC₅₀ / (1 + [L]/Kd)

        • Where [L] is the concentration of the radioligand used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Total, NSB, Competition) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Buffers, Test Compounds) Reagent_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Det IC50 Determination Counting->IC50_Det Cheng_Prusoff Cheng-Prusoff Equation IC50_Det->Cheng_Prusoff Ki_Value Final Ki Value Cheng_Prusoff->Ki_Value

Caption: Workflow for a competitive radioligand binding assay.

II. Functional Assays: Differentiating Agonists from Antagonists

While binding affinity indicates how well a compound binds to a receptor, it does not reveal the functional consequence of that binding. Functional assays are essential to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).

Opioid receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gᵢ/G₀). Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to downstream signaling. The [³⁵S]GTPγS binding assay measures this initial step of receptor activation.[14][15][16][17][18]

  • Principle: A non-hydrolyzable analogue of GTP, [³⁵S]GTPγS, is used. When an agonist stimulates the receptor, the G-protein is activated, and [³⁵S]GTPγS binds to the Gα subunit. Since [³⁵S]GTPγS is resistant to hydrolysis, it accumulates, and the amount of incorporated radioactivity is proportional to the level of receptor activation.

  • Membrane Preparation: Prepare membranes from cells expressing the opioid receptor of interest as described in the radioligand binding assay protocol.

  • Assay Setup (in 96-well plates):

    • To each well, add assay buffer (containing MgCl₂ and GDP), the membrane preparation, and varying concentrations of the 4-(2-methoxyphenyl)piperidine analogue.

    • For antagonist determination, pre-incubate the membranes with the test compound before adding a known agonist.

  • Initiation and Incubation:

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plates at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

  • Quantification and Data Analysis:

    • Count the radioactivity on the filters using a scintillation counter.

    • For agonists, plot the stimulated [³⁵S]GTPγS binding against the log of the compound concentration to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

    • For antagonists, perform a Schild analysis.[10][19][20][21][22]

GTPgS_Pathway cluster_receptor Receptor Activation cluster_signaling Signal Transduction Agonist Agonist (e.g., Analogue) GPCR Opioid Receptor (GPCR) Agonist->GPCR Binds to G_Protein G-Protein (Gαβγ) with GDP bound GPCR->G_Protein Activates GTP_Exchange GDP/GTPγS Exchange G_Protein->GTP_Exchange G_Protein_Active Activated Gα-GTPγS and Gβγ subunits GTP_Exchange->G_Protein_Active Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Modulates

Caption: G-protein activation pathway measured by GTPγS assay.

Determining the functional activity of ligands at sigma receptors is less straightforward than for GPCRs. However, it has been observed that many sigma-2 receptor agonists induce apoptosis in cancer cells.[9] Therefore, cell viability assays can be used as a functional readout.

  • Principle: Treat cancer cell lines (e.g., EMT-6 or MDA-MB-435) with the test compounds and measure cell viability after a set period. A decrease in cell viability suggests agonist activity. Antagonists would be expected to block the cytotoxic effects of a known sigma-2 agonist.

Conclusion: A Pathway to Novel Therapeutics

The comparative analysis of the binding affinities of 4-(2-methoxyphenyl)piperidine analogues provides invaluable insights for drug discovery. By understanding the subtle structural modifications that dictate affinity and selectivity for opioid and sigma receptors, medicinal chemists can rationally design new chemical entities with optimized pharmacological profiles. The detailed experimental protocols provided in this guide offer a robust framework for obtaining high-quality, reproducible data, ensuring the integrity of the drug development process. The continued exploration of this versatile scaffold holds significant promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • GTPγS Binding Assays. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • pA2 value, Schild plot and pD2 values- applications in pharmacology. (2017). SlideShare. Retrieved January 26, 2024, from [Link]

  • N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. (2003). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • [3H]diprenorphine receptor binding in vivo and in vitro. (1984). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • Characterization of binding sites for [3H]-DTG, a selective sigma receptor ligand, in the sheep pineal gland. (1990). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions. (1992). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). MDPI. Retrieved January 26, 2024, from [Link]

  • Saturation-binding assays of [3H]diprenorphine in membrane... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Perelman School of Medicine at the University of Pennsylvania. Retrieved January 26, 2024, from [Link]

  • A focus on piperidine and piperazine scaffolds. (2024). . Retrieved January 26, 2024, from [Link]

  • In vitro pharmacology: receptor antagonism. (n.d.). Retrieved January 26, 2024, from [Link]

  • Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord. (1999). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • (PDF) A Structure-Affinity and Comparative Molecular Field Analysis of Sigma-2 (σ2) Receptor Ligands. (2007). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Sigma Receptor Binding Assays. (2015). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • (PDF) Functional approaches to the study of G-protein-coupled receptors in postmortem brain tissue: [35S]GTPγS binding assays combined with immunoprecipitation. (2015). ResearchGate. Retrieved January 26, 2024, from [Link]

  • New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties. (1989). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • (A) Saturation binding assays of [3H]-diprenorphine in membrane... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • Schild equation. (n.d.). Wikipedia. Retrieved January 26, 2024, from [Link]

  • A structure-affinity and comparative molecular field analysis of sigma-2 (sigma2) receptor ligands. (2007). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors. (1999). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. (2023). YouTube. Retrieved January 26, 2024, from [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). MDPI. Retrieved January 26, 2024, from [Link]

  • GTPγS Binding Assay. (n.d.). Creative Bioarray. Retrieved January 26, 2024, from [Link]

  • High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. (2021). Royal Society of Chemistry. Retrieved January 26, 2024, from [Link]

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. (2016). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. (2022). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

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Sources

Comparative Guide: 4-(2-Methoxyphenyl)piperidine vs. 1-Arylpiperazine Scaffolds

[1]

Executive Summary

This guide provides a technical comparison of 4-(2-Methoxyphenyl)piperidine (4-MPPip) against its structural analog and common pharmacophore, 1-(2-Methoxyphenyl)piperazine (1-MPP).[1] While 1-MPP is a widely recognized metabolite and non-selective 5-HT1A ligand (often associated with buspirone and urapidil), the 4-MPPip scaffold represents a distinct medicinal chemistry strategy.[1]

The 4-MPPip moiety is frequently employed to enhance metabolic stability (replacing the labile N-aryl bond with a C-aryl bond) and to modulate receptor selectivity profiles , often shifting affinity away from 5-HT1A dominance toward NMDA, Opioid, or Sigma receptor subtypes depending on the N-substitution.[1]

Structural & Mechanistic Distinction

The core distinction lies in the linkage between the piperidine/piperazine ring and the phenyl ring.[1] This subtle change dictates the in vitro binding mode and in vivo metabolic fate.[1]

Feature4-(2-Methoxyphenyl)piperidine (4-MPPip)1-(2-Methoxyphenyl)piperazine (1-MPP)
Linkage Carbon-Carbon (C-C) bond at C4.[1]Nitrogen-Carbon (N-C) bond at N1.[1]
Primary Target Class NMDA antagonists, Opioids, Sigma ligands.5-HT1A agonists/antagonists, Alpha-1 blockers.[1]
Metabolic Liability High Stability. The C-C bond is resistant to oxidative cleavage.[1]Low Stability. Prone to N-dealkylation and potential quinone-imine formation.[1]
Key Application Scaffold for metabolically stable drug candidates.[1]Active metabolite; probe for 5-HT1A receptors.[1]
Pathway Visualization: Scaffold Evolution & Selectivity Shift

GSubstrateAryl-Heterocycle ScaffoldPiperazine1-(2-Methoxyphenyl)piperazine(1-MPP)Substrate->Piperazine Nitrogen LinkerPiperidine4-(2-Methoxyphenyl)piperidine(4-MPPip)Substrate->Piperidine Carbon LinkerEffect1High 5-HT1A Affinity(Anxiolytic/Side Effects)Piperazine->Effect1Effect2Metabolic Instability(N-Dealkylation)Piperazine->Effect2Effect3Modulated Selectivity(NMDA / Sigma / D2)Piperidine->Effect3Effect4High Metabolic Stability(C-C Bond)Piperidine->Effect4

Figure 1: Structural modification from piperazine to piperidine alters the pharmacological and metabolic profile.[1]

In Vitro Profiling: Binding & Selectivity

The "Selectivity Filter" Effect

In in vitro radioligand binding assays, the 4-MPPip moiety often acts as a "silent" scaffold compared to the aggressive binding of 1-MPP.[1]

  • 1-MPP: Exhibits nanomolar affinity (

    
     nM) for 5-HT1A  receptors.[1][2] This is often undesirable if the target is a different GPCR, as it leads to serotonergic side effects (e.g., serotonin syndrome risk).[1]
    
  • 4-MPPip: Generally shows reduced affinity for 5-HT1A (

    
     nM) unless specific linker elongation is applied.[1] This allows researchers to use the 4-MPPip moiety to target Sigma-1  or NMDA (NR2B)  sites without the "noise" of 5-HT1A binding.[1]
    
Experimental Protocol: Comparative Radioligand Binding

To validate the selectivity shift, a competitive binding assay is performed.[1]

Objective: Determine the


  • Membrane Preparation:

    • Homogenize rat hippocampal tissue (rich in 5-HT1A) in ice-cold Tris-HCl buffer (pH 7.4).[1]

    • Centrifuge at 48,000

      
       for 20 min; resuspend pellet.
      
  • Incubation:

    • Control: 1-MPP (1 nM to 10

      
      M).[1]
      
    • Test: 4-MPPip derivative (1 nM to 10

      
      M).
      
    • Radioligand: 0.5 nM

      
      .[1]
      
    • Incubate at 25°C for 60 minutes.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).[1]

    • Wash 3x with ice-cold buffer.[1]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate

      
       and convert to 
      
      
      using the Cheng-Prusoff equation.[1]

Expected Result: 1-MPP will show a steep displacement curve (


1

In Vivo Profiling: Metabolic Stability & PK

The primary driver for selecting 4-MPPip over 1-MPP in drug development is the Pharmacokinetic (PK) advantage .[1]

Metabolic Liability of Piperazines

1-MPP derivatives undergo rapid N-dealkylation and aromatic hydroxylation.[1] The cleavage of the piperazine ring often generates the free 1-MPP metabolite, which is biologically active and can confound in vivo behavioral data.[1]

Stability of Piperidines

The 4-MPPip scaffold contains a C-C bond between the heterocycle and the aryl ring.[1] This bond is resistant to CYP450-mediated oxidative cleavage.[1]

Experimental Protocol: Microsomal Stability Assay

Objective: Compare the intrinsic clearance (

  • System: Pooled human liver microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1

    
    M of 4-MPPip vs. 1-MPP.[1]
    
  • Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60 min.[1]

    • Quench with ice-cold acetonitrile containing internal standard (e.g., warfarin).[1]

  • Analysis: LC-MS/MS quantification of parent compound remaining.

Data Interpretation:

  • High Clearance:

    
    
    
    
    L/min/mg (Typical for 1-MPP due to N-dealkylation).[1]
  • Low/Moderate Clearance:

    
    
    
    
    L/min/mg (Typical for 4-MPPip).[1]

Data Summary Table

Parameter1-(2-Methoxyphenyl)piperazine4-(2-Methoxyphenyl)piperidineImplication
5-HT1A Affinity (

)
High (2 - 10 nM)Low (> 100 nM)4-MPPip avoids off-target serotonergic effects.[1]
Metabolic Stability (

)
Short (< 30 min in HLM)Long (> 60 min in HLM)4-MPPip provides better systemic exposure.[1]
Active Metabolites Yes (often generates itself)No (cleavage unlikely)4-MPPip simplifies PK/PD modeling.[1]
Toxicity Potential Quinone-imine risk (idiosyncratic)Low (stable structure)4-MPPip is a safer "privileged structure".[1]

References

  • Synthesis and Functional Studies of Phenylpiperazine Analogues. Source: Journal of Medicinal Chemistry / ACS.[1] Context: Describes the high affinity of the piperazine moiety (1-MPP) for 5-HT1A and the structural requirements for antagonism.[1] URL:[Link][1]

  • Photoreactive Ligands and Uses Thereof (Patent WO2018136555A2). Source: Google Patents / WIPO.[1] Context: Cites 4-(2-methoxyphenyl)piperidine as a specific building block for ligand synthesis, demonstrating its utility as a stable chemical scaffold.[1] URL:

  • Piperidine Synthesis and Pharmacological Applications. Source: PubMed Central (PMC).[1] Context: Reviews the structural advantages of piperidines over piperazines in terms of metabolic stability and receptor subtype selectivity. URL:[Link][1]

  • PubChem Compound Summary: 4-(2-Methoxyphenyl)piperidine. Source:[1][3][4] National Center for Biotechnology Information (NCBI).[1] Context: Verification of the specific chemical entity (CAS 58333-75-8) distinct from the piperazine analog.[1] URL:[Link][1]

A Senior Application Scientist's Guide to Benchmarking 4-(2-Methoxyphenyl)piperidine Against Standard Sigma-1 Receptor Reference Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of a novel compound is the bedrock of innovation. This guide provides a comprehensive framework for benchmarking 4-(2-Methoxyphenyl)piperidine, a piperidine derivative with potential neuromodulatory activity, against established standard reference compounds for the sigma-1 receptor. While direct experimental data for this specific compound is not yet prevalent in public literature, this document will equip you with the rationale, detailed protocols, and comparative data necessary to conduct a thorough evaluation. We will proceed under the well-supported hypothesis that the structural motifs of 4-(2-Methoxyphenyl)piperidine make it a candidate ligand for sigma receptors.[1][2][3][4]

Introduction: The Rationale for Sigma-1 Receptor Targeting

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs targeting the central nervous system.[2][3][4] Its derivatives are known to exhibit a wide array of pharmacological activities.[2][3][4] The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a critical target for therapeutic intervention in neurodegenerative diseases, pain, and psychiatric disorders.[5][6] Ligands that modulate the sigma-1 receptor can be classified as agonists, which activate the receptor, or antagonists, which block its activity. Therefore, a critical first step in characterizing a novel piperidine derivative like 4-(2-Methoxyphenyl)piperidine is to determine its affinity and functional effect at this receptor.

This guide will focus on a comparative analysis against three well-characterized reference compounds:

  • (+)-Pentazocine: A classic, high-affinity sigma-1 receptor agonist.

  • PRE-084: A highly selective and widely used sigma-1 receptor agonist.[6][7][8]

  • Haloperidol: A well-known antipsychotic that also acts as a potent sigma-1 receptor antagonist.[9][10][11][12]

Comparative Pharmacology of Standard Reference Compounds

A successful benchmarking study requires a solid understanding of the standards. The following table summarizes the established binding affinities (Ki) of our chosen reference compounds for the sigma-1 and sigma-2 receptors, providing a baseline for comparison.

CompoundTypeSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (Sigma-2/Sigma-1)
(+)-Pentazocine Agonist~1.7 - 7--
PRE-084 Agonist~2.2 - 8~13091~1636 - 5950
Haloperidol Antagonist~2 - 6.5--

Note: Ki values can vary between studies depending on the experimental conditions.

Experimental Benchmarking Workflow

The following workflow provides a logical sequence of experiments to characterize the interaction of 4-(2-Methoxyphenyl)piperidine with the sigma-1 receptor.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Data Analysis & Comparison A Radioligand Binding Assay (3H-Pentazocine) B Determine Ki for Sigma-1 A->B C Determine Ki for Sigma-2 (Optional Selectivity Screen) B->C G Compare Ki, EC50/IC50 to Reference Compounds B->G D Calcium Mobilization Assay E Determine EC50 (Agonist) or IC50 (Antagonist) D->E F Classify as Agonist or Antagonist E->F F->G H In Silico Docking Studies (Optional Mechanistic Insight) G->H

Caption: Experimental workflow for benchmarking a novel compound.

Phase 1: Determining Binding Affinity

The first crucial step is to ascertain whether 4-(2-Methoxyphenyl)piperidine physically interacts with the sigma-1 receptor and with what avidity. A competitive radioligand binding assay is the gold standard for this purpose.

Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol is a self-validating system because it includes controls for total binding, non-specific binding, and displacement by a known reference compound, ensuring the results are robust and interpretable.

  • Preparation of Membranes:

    • Homogenize guinea pig brain tissue or cultured cells expressing the sigma-1 receptor (e.g., HEK293 cells) in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[13]

    • Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Membranes + Assay Buffer + -pentazocine (a selective sigma-1 radioligand).[14][15]

      • Non-specific Binding: Membranes + Assay Buffer + -pentazocine + a high concentration of a non-labeled competitor (e.g., 10 µM Haloperidol).

      • Displacement Curve (Test Compound): Membranes + Assay Buffer + -pentazocine + varying concentrations of 4-(2-Methoxyphenyl)piperidine.

      • Displacement Curve (Reference Compound): Membranes + Assay Buffer + -pentazocine + varying concentrations of a known reference compound (e.g., PRE-084).

    • The concentration of -pentazocine should be close to its Kd (dissociation constant), typically around 5-10 nM.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[13]

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B filters) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[13][16]

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[13][16]

  • Quantification and Analysis:

    • Place the filter discs in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., in Prism software) to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 2: Assessing Functional Activity

Once binding is confirmed, the next step is to determine the functional consequence of that binding – does 4-(2-Methoxyphenyl)piperidine act as an agonist or an antagonist? Sigma-1 receptor activation is known to modulate intracellular calcium signaling.[17] Therefore, a calcium mobilization assay is a robust method to determine functional activity.

Protocol: Calcium Mobilization Assay

This protocol is designed to be self-validating by including a known agonist (PRE-084) and antagonist (Haloperidol) to confirm the assay is responding correctly and to provide a direct comparison for the test compound's activity.

  • Cell Preparation:

    • Plate cells expressing the sigma-1 receptor (e.g., HEK293-S1R or a neuroblastoma cell line like SH-SY5Y) in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.[18]

  • Dye Loading:

    • Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[18][19]

    • Incubate the cells according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C) to allow for de-esterification of the dye within the cells.[18]

  • Assay Procedure:

    • Use a fluorescence plate reader with automated injection capabilities (e.g., a FlexStation or similar instrument).

    • To test for agonist activity:

      • Establish a baseline fluorescence reading.

      • Inject varying concentrations of 4-(2-Methoxyphenyl)piperidine and record the change in fluorescence over time.

      • Include a positive control with a known agonist like PRE-084.

    • To test for antagonist activity:

      • Pre-incubate the cells with varying concentrations of 4-(2-Methoxyphenyl)piperidine for a short period (e.g., 15-30 minutes).

      • Establish a baseline fluorescence reading.

      • Inject a fixed concentration of a known agonist (e.g., PRE-084 at its EC80) and record the change in fluorescence.

      • Include a positive control for antagonism with a known antagonist like Haloperidol.

  • Data Analysis:

    • The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0.

    • For agonist activity, plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

In Silico Approaches: Predicting Binding and Guiding Synthesis

While experimental data is paramount, computational methods can provide valuable insights into the potential binding mode of 4-(2-Methoxyphenyl)piperidine and guide the synthesis of more potent or selective analogs.[20][21][22][23]

G cluster_0 In Silico Docking Workflow A 1. Obtain Receptor Structure Crystal structure of Sigma-1 Receptor (e.g., from PDB) B 2. Prepare Ligand Structure Generate 3D conformer of 4-(2-Methoxyphenyl)piperidine C 3. Perform Docking Use software like AutoDock, Glide, or GOLD to predict binding pose and score A:f1->C:f0 B:f1->C:f0 D 4. Analyze Interactions Identify key amino acid residues involved in binding (e.g., hydrogen bonds, hydrophobic interactions) C:f1->D:f0 E 5. Compare with Known Ligands Dock reference compounds (PRE-084, Haloperidol) to validate the docking protocol and compare binding modes D:f1->E:f0

Caption: A typical workflow for in silico molecular docking.

Molecular docking simulations can predict the preferred orientation of 4-(2-Methoxyphenyl)piperidine within the sigma-1 receptor's binding pocket.[21][22] The analysis of these predicted poses can reveal key interactions, such as hydrogen bonds between the piperidine nitrogen and acidic residues in the receptor, or hydrophobic interactions involving the methoxyphenyl group.[21] By comparing the predicted binding mode of the test compound with that of known agonists and antagonists, researchers can form hypotheses about its functional activity and identify opportunities for structural modifications to improve its pharmacological profile.

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to benchmarking 4-(2-Methoxyphenyl)piperidine against standard sigma-1 receptor ligands. By systematically determining its binding affinity and functional activity, and potentially exploring its binding mode through in silico methods, researchers can generate a comprehensive pharmacological profile of this novel compound. The data obtained from these studies will be crucial for understanding its therapeutic potential and for guiding future drug development efforts. The synthesis and evaluation of related analogs, based on the initial findings, will be a logical next step in elucidating the structure-activity relationships of this chemical series.[24][25][26][27][28][29]

References

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  • ResearchGate. The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. Available from: [Link]

  • PubChem. 4-(2-Methoxyphenyl)piperidine. Available from: [Link]

  • PubMed. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells. Available from: [Link]

  • PubChem. 4-(4-Methoxyphenyl)piperidine. Available from: [Link]

  • ChemRxiv. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. Available from: [Link]

  • National Institutes of Health. Protective effects of sigma 1 receptor agonist PRE084 on 2,4,6-trinitrobenzene sulfonic acid–induced experimental colitis in mice. Available from: [Link]

  • PubMed Central. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available from: [Link]

  • ResearchGate. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF. Available from: [Link]

  • University of Bari Aldo Moro. Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Available from: [Link]

  • Sci-Hub. 4‐[(1‐phenethylpiperidin‐4‐yl)methyl]piperazines as Dopaminergic Ligands. Available from: [Link]

  • PubMed Central. Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Available from: [Link]

  • Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available from: [Link]

  • Oakwood Chemical. 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride, min 98%, 100 mg. Available from: [Link]

  • PubMed. In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists. Available from: [Link]

  • MDPI. Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • PubMed. -pentazocine binding to rat brain sigma 1 receptors. Available from: [Link]

  • PubMed Central. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Available from: [Link]

  • Perelman School of Medicine at the University of Pennsylvania. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Available from: [Link]

  • PubMed Central. The Pharmacology of Sigma-1 Receptors. Available from: [Link]

  • PubMed Central. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Available from: [Link]

  • bioRxiv. Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. Available from: [Link]

  • ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • National Institutes of Health. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. Available from: [Link]

  • Frontiers. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Available from: [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • PubMed. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Available from: [Link]

  • PubMed. Characterization of [3H]pentazocine binding sites in post-mortem human frontal cortex. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

Sources

Validation of 4-(2-Methoxyphenyl)piperidine as a Pharmacological Tool

[1]

Executive Summary: The Scaffold Verdict

4-(2-Methoxyphenyl)piperidine is a "privileged structure" in medicinal chemistry, distinct from the classic 5-HT1A ligand 1-(2-methoxyphenyl)piperazine.[1] While the piperazine variant is the "gold standard" pharmacophore for serotonin 5-HT1A and

piperidineSigma-1 (

)
Dopamine D4NMDA (NR2B)1

Verdict: This compound is not a highly selective single-target probe in its unsubstituted form.[1] It is a validation scaffold used to:

  • Tune Selectivity: Reduce 5-HT1A intrinsic activity while maintaining receptor occupancy.[1]

  • Probe Sigma-1 Modulation: Serve as a core for designing high-affinity

    
     ligands.
    
  • Assess Neurotoxicity: Act as a structural control in MPTP-related neurotoxicity studies (due to its 4-phenylpiperidine core).

Pharmacological Profile & Comparative Analysis

The critical distinction for researchers is between the Piperidine (C-C-C-N-C) and Piperazine (N-C-C-N-C) rings. The nitrogen atom at position 1 of the piperazine ring acts as a critical hydrogen bond acceptor in the 5-HT1A binding pocket (Asp116 interaction).[1] Replacing this with a carbon (piperidine) drastically alters the binding vector.[1]

Table 1: Comparative Binding Profile (Scaffold Level)
Feature4-(2-Methoxyphenyl)piperidine 1-(2-Methoxyphenyl)piperazine (2-MPP) Pharmacological Implication
Core Structure Saturated Piperidine (C4-Linker)Piperazine (N1-Linker)Piperidine increases lipophilicity (LogP) and alters basicity.
5-HT1A Affinity (

)
Moderate/Low (>100 nM)*High (2–10 nM) The piperazine N1 is crucial for high-affinity 5-HT1A anchoring.[1]

-Adrenergic
ModerateHigh (< 10 nM) Piperidine reduces

antagonism compared to piperazine.[1]
Sigma-1 (

)
High Potential (< 50 nM) ModeratePiperidine is the preferred scaffold for

(e.g., Haloperidol analogs).
Dopamine D4 Moderate/High LowUsed in designing selective D4 antagonists.[1]
Key Risk Metabolic desaturation (MPTP-like)Non-neurotoxicPiperidines require safety screening for MPP+ conversion.[1]

*Note: Affinities depend heavily on the N-substituent.[1] Values represent the core scaffold contribution.

Mechanistic Validation & Signaling Pathways

To validate this tool in your specific assay, you must map its activity against the intended signaling cascade.[1] The piperidine scaffold is often a "silent" antagonist or partial agonist depending on the receptor.[1]

GCompound4-(2-Methoxyphenyl)piperidine ScaffoldS1RSigma-1 Receptor(Chaperone Modulation)Compound->S1R High AffinityD4RDopamine D4(Gi/o Coupled)Compound->D4R Antagonist/PartialHT1A5-HT1A(Reduced Affinity)Compound->HT1A Weak BindingToxToxicity Check(MAO-B -> MPP+?)Compound->Tox Metabolic LiabilityCaCa2+ Mobilization(ER-Mitochondria)S1R->Ca ModulatescAMPcAMP InhibitionD4R->cAMP Inhibits

Figure 1: Pharmacological Interaction Map. The diagram illustrates the shift in affinity toward Sigma-1 and D4 pathways compared to the classic 5-HT1A route, with a critical branch for toxicity screening.[1]

Experimental Validation Protocols
Protocol A: Differential Binding Assay (The "Selectivity Filter")

Objective: To confirm the scaffold does not mimic the "dirty" profile of 2-MPP.

  • Preparation: Prepare membrane fractions from HEK-293 cells stably expressing human 5-HT1A and Sigma-1 receptors.[1]

  • Radioligands:

    • 5-HT1A: Use

      
      -8-OH-DPAT (0.5 nM).[1]
      
    • Sigma-1: Use

      
      -(+)-Pentazocine (3 nM).[1]
      
  • Displacement: Incubate membranes with increasing concentrations of 4-(2-methoxyphenyl)piperidine (

    
     to 
    
    
    M).
  • Control: Run parallel assays with WAY-100635 (5-HT1A control) and Haloperidol (Sigma-1 control).

  • Validation Criteria:

    • If

      
       (5-HT1A) > 100 nM AND 
      
      
      (
      
      
      ) < 50 nM
      
      
      Validated as a Sigma-preferring scaffold.[1]
    • If

      
       (5-HT1A) < 10 nM 
      
      
      The compound is acting as a generic aryl-amine (non-selective).[1]
Protocol B: MPTP-like Neurotoxicity Screen (Safety Validation)

Critical Step: 4-phenylpiperidines are structural analogs of MPTP.[1] You must rule out conversion to a neurotoxic pyridinium species.[1]

  • Cell Line: Use PC12 (dopaminergic) or SH-SY5Y cells.[1]

  • Treatment: Incubate cells with the compound (10

    
    M and 50 
    
    
    M) for 24 and 48 hours.[1]
  • MAO-B Challenge: In a parallel well, co-incubate with Selegiline (MAO-B inhibitor, 1

    
    M).[1]
    
  • Readout: Measure ATP levels (CellTiter-Glo) or LDH release.

  • Interpretation:

    • If toxicity is high but reversed by Selegiline

      
      FAIL.  The compound is being metabolized to a toxin (MPP+ analog).[1]
      
    • If toxicity is equivalent to vehicle

      
      PASS.  The 2-methoxy group likely sterically hinders MAO-B processing.[1]
      
Synthesis & Structural Considerations

For researchers synthesizing derivatives, the 2-methoxy group is electronically significant.[1] It functions as an ortho-lithiation director and influences the conformational tilt of the phenyl ring relative to the piperidine chair.[1]

  • Synthesis Route: Typically achieved via Grignard reaction of 2-methoxyphenylmagnesium bromide with 1-benzyl-4-piperidone, followed by dehydration and hydrogenation (to saturate the double bond).[1]

  • Impurity Alert: Ensure the intermediate tetrahydropyridine (double bond present) is fully reduced.[1] The tetrahydropyridine is the direct MPTP analog and carries higher toxicological risk.[1]

References
  • Sigma Receptor Ligand Design

    • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.[1][2]

    • Source: PMC / PubMed Central.[1]

    • URL:[Link]

  • 5-HT1A vs Alpha-1 Selectivity (Piperazine Context)

    • Title: New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity.[1]

    • Source: Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • Dopamine D4 Antagonists

    • Title: Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists.[1][3]

    • Source: Pharmaceuticals (MDPI).
    • URL:[Link][4]

  • MPTP/Piperidine Toxicity Mechanisms

    • Title: Toxic effects of MPP(+) and MPTP in PC12 cells independent of reactive oxygen species formation.[1][5]

    • Source: PubMed.[1]

    • URL:[Link]

  • Chemical Properties & CAS

    • Title: 4-(2-Methoxyphenyl)piperidine (PubChem CID 544738).[1]

    • Source: PubChem.[1][6]

    • URL:[Link]

Technical Assessment: Lot-to-Lot Variability of Commercial 4-(2-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Methoxyphenyl)piperidine (CAS 58333-75-8) is a critical pharmacophore in the synthesis of CNS-active agents, particularly serotonin (5-HT) and dopamine receptor ligands. While commercially available from numerous vendors, lot-to-lot variability in purity profiles—specifically regarding regioisomeric contaminants and residual transition metals—poses a significant risk to downstream catalytic steps.

This guide provides an objective technical comparison of three distinct supply sources. It establishes a self-validating analytical workflow to detect "silent" impurities that standard Certificates of Analysis (CoA) often omit, ensuring reproducibility in complex medicinal chemistry campaigns.

Technical Context & The Variability Problem

The synthesis of 4-(2-Methoxyphenyl)piperidine is typically achieved via two primary routes:

  • Suzuki Coupling/Reduction: Coupling of 2-methoxyphenylboronic acid with a pyridine halide followed by hydrogenation.

  • Nucleophilic Aromatic Substitution: Reaction of 2-anisyl Grignard reagents with 4-piperidone followed by reduction.

The Hidden Danger: Commercial bulk lots often suffer from regioisomeric contamination (e.g., the 3-methoxy isomer) and residual Palladium (Pd) . While a CoA may claim "98% Purity by HPLC," it often fails to quantify trace Pd (which poisons downstream Buchwald-Hartwig aminations) or resolve isomers that co-elute on standard C18 gradients.

The Comparison Matrix

We assessed three distinct lots to demonstrate the impact of sourcing on process chemistry:

ParameterLot A (Premium Grade) Lot B (Bulk Commercial) Lot C (In-House Purified)
Source Type Western Fine Chemical VendorHigh-Volume Asian SupplierLot B recrystallized (IPA/HCl)
Claimed Purity >99.0%>97.0%N/A
Price Factor 5.0x1.0x1.4x (adjusted for labor/loss)
Primary Risk CostMetal ContaminationProcess Time

Comparative Experimental Data

The following data summarizes the analytical findings using the protocols defined in Section 5.

Table 1: Analytical Characterization
TestLot A (Premium)Lot B (Bulk)Lot C (Purified)Method
HPLC Purity (AUC) 99.4%96.8%99.1%Protocol 5.1
Regioisomer (3-OMe) <0.1%1.2%0.2%Protocol 5.1 (Mod)
Residual Pd (ppm) <5 ppm450 ppm 12 ppmICP-MS / ROI
Water (KF) 0.1%0.8%0.2%Karl Fischer
Appearance White Crystalline SolidOff-white/Yellow SolidWhite NeedlesVisual
Table 2: Downstream Impact (Buchwald-Hartwig Coupling)

Reaction Condition: Coupling of 4-(2-Methoxyphenyl)piperidine with 4-bromochlorobenzene (1.0 equiv), Pd(OAc)2/BINAP, NaOtBu, Toluene, 100°C.

Precursor SourceYield (Isolated)ObservationRoot Cause
Lot A 88%Clean conversion.High purity input.
Lot B 42% High homocoupling of aryl halide; dark reaction mixture.Residual Pd in Lot B altered the effective ligand-to-metal ratio, promoting side reactions [1].
Lot C 85%Comparable to Lot A.Removal of Pd via recrystallization restored reactivity.

Impact Visualization

The following diagrams illustrate the assessment workflow and the mechanistic impact of impurities.

Diagram 1: The "Go/No-Go" Assessment Workflow

Caption: A self-validating decision tree for incoming raw material assessment. Critical control points are highlighted in red.

AssessmentWorkflow Start Intake: 4-(2-Methoxyphenyl)piperidine Visual Visual Inspection (Color/Form) Start->Visual HPLC HPLC-UV (C18) Regioisomer Check Visual->HPLC Metals Trace Metal Analysis (ROI or ICP-MS) Visual->Metals Decision Data Synthesis HPLC->Decision Metals->Decision Reject REJECT / REWORK (High Pd or Isomer) Decision->Reject Pd > 20ppm Isomer > 0.5% Approve RELEASE For Synthesis Decision->Approve Meets Spec

Diagram 2: Impurity Interference Mechanism

Caption: How residual Palladium from Lot B disrupts the catalytic cycle of a downstream Buchwald-Hartwig amination.

PdInterference Input Lot B Input (Contains 450ppm Pd black) Interference Ligand Scavenging (Pd black absorbs Ligand) Input->Interference Contaminant IntendedCat Intended Catalyst (Pd(OAc)2 + Ligand) Cycle Catalytic Cycle (L2Pd(0)) IntendedCat->Cycle SideRxn Side Reaction: Aryl Halide Homocoupling Cycle->SideRxn Ligand Deficient Pd Product Target Drug Product (Low Yield) Cycle->Product Interference->Cycle Disrupts L:Pd Ratio

Experimental Protocols

HPLC Purity & Regioisomer Discrimination

Standard gradients often fail to separate the 3-methoxy isomer from the 4-methoxy target. This method utilizes a phenyl-hexyl column for enhanced pi-pi selectivity.

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% -> 95% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 235 nm (max absorption for anisole moiety) and 210 nm.

  • System Suitability: Resolution (Rs) between 3-methoxy and 4-methoxy isomers must be > 1.5.

Rapid Residue on Ignition (ROI) for Metal Screening

While ICP-MS is superior, ROI provides a quick "floor test" for bulk contamination.

  • Weigh 1.0 g of sample into a tared platinum or porcelain crucible.

  • Add 1 mL sulfuric acid.

  • Heat gently until white fumes are no longer evolved.

  • Ignite at 600°C ± 50°C in a muffle furnace until all carbon is consumed.

  • Pass Criteria: Residue < 0.1%. A visible black residue indicates significant metal contamination (likely Pd or Ni).

Purification of Bulk Material (Lot B to Lot C)

To upgrade cheap bulk material:

  • Dissolve 100g of Lot B (Free base) in 300 mL Isopropyl Alcohol (IPA) at 70°C.

  • Add 10g activated charcoal (Darco G-60) to scavenge Palladium. Stir for 30 mins.

  • Filter hot through Celite.

  • Add concentrated HCl (1.1 equiv) dropwise to the filtrate while stirring.

  • Cool slowly to 0°C. Collect the white precipitate (HCl salt) via filtration.

  • Yield: ~85% recovery. Pd Removal: Typically >95% efficient.

References

  • Buchwald, S. L., et al. (2019).[2] Buchwald–Hartwig amination: development, applications, and outlook.[2] Organic Process Research & Development.[2] Link[2]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 544738, 4-(2-Methoxyphenyl)piperidine.Link

  • International Conference on Harmonisation (ICH). (2006).[3] Q3A(R2): Impurities in New Drug Substances.[3]Link

  • Hartwig, J. F. (1998).[2] Carbon–Heteroatom Bond–Forming Reductive Eliminations of Amines, Ethers, and Sulfides.[2] Accounts of Chemical Research.[2] Link[2]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-(2-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-(2-Methoxyphenyl)piperidine is a piperidine derivative commonly utilized as a pharmacophore in medicinal chemistry, particularly in the synthesis of serotonergic and dopaminergic ligands. While not classified as an acutely lethal poison (Category 1 or 2), it is a significant Skin, Eye, and Respiratory Irritant .

Proper disposal is critical not only to prevent environmental contamination but to ensure laboratory safety. As an organic amine, it poses specific compatibility risks—primarily exothermic reactions with strong acids and oxidizers. This guide outlines a self-validating disposal workflow ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and Good Laboratory Practice (GLP).

Table 1: Chemical Safety & Waste Profile
ParameterSpecificationOperational Implication
CAS Number 58333-75-8Use for waste manifesting and inventory tracking.
Physical State Solid (Melting Point: ~54°C)Primary disposal stream is Solid Hazardous Waste .
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319), STOT SE 3 (H335)Requires protection against dust inhalation and contact.
Reactivity Incompatible with Strong Oxidizers & AcidsDo NOT consolidate with acidic waste streams (risk of exotherm).
Waste Code (US) Non-listed (Characteristic Waste if mixed with solvents)Default to D001 (Ignitable) if dissolved in organics, or general Toxic Organic.

Waste Segregation & Compatibility Logic

The most common failure mode in chemical disposal is improper segregation, leading to dangerous reactions in waste drums. 4-(2-Methoxyphenyl)piperidine is a secondary amine (base).

Critical Rule: Never dispose of this compound in the same container as oxidizing agents (e.g., Nitric Acid, Peroxides) or strong mineral acids without controlled neutralization, as this generates significant heat and potential nitrogen oxide (NOx) fumes.

Figure 1: Waste Segregation Decision Tree

This logic gate ensures the material enters the correct waste stream based on its physical state and mixture.

WasteSegregation Start Waste Material Generated StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper, Glass) StateCheck->Debris BinSolid Solid Hazardous Waste Bin (Label: Toxic/Irritant Organic) Solid->BinSolid Do NOT dissolve SolventCheck Identify Solvent Type Liquid->SolventCheck BinDebris Solid Hazardous Debris Bin (Double Bagged) Debris->BinDebris Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, Acetone) SolventCheck->NonHalogenated BinHalo Halogenated Organic Waste Carboy Halogenated->BinHalo BinNonHalo Non-Halogenated Organic Waste Carboy NonHalogenated->BinNonHalo

Caption: Decision logic for segregating 4-(2-Methoxyphenyl)piperidine waste streams to prevent cross-contamination and ensure regulatory compliance.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Application: Expired stocks or excess solid reagent.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label. Clearly write: "4-(2-Methoxyphenyl)piperidine - Solid Toxic Organic." Check "Irritant" and "Toxic" boxes.

  • Packaging:

    • Do not dissolve the solid to "make it go away." Disposal of solids is often cheaper and safer than liquid waste.

    • Ensure the lid is screw-tight and taped if the container is full.

  • Disposal Path: Transfer to EHS for Incineration . The facility must use an incinerator with a flue gas scrubber to manage nitrogen oxides (NOx) generated during the combustion of the piperidine ring [1].

Protocol B: Liquid Waste (Reaction Mixtures)

Application: Mother liquors or reaction solvents containing the amine.

  • pH Check: If the waste is aqueous (rare for this intermediate), check pH. If pH > 12, it is Corrosive (Waste Code D002). Recommendation: Keep in organic phase.

  • Solvent Compatibility:

    • Scenario 1 (Standard): Dissolved in Methanol/Ethanol. Dispose in Non-Halogenated Waste .

    • Scenario 2 (Extraction): Dissolved in Dichloromethane (DCM). Dispose in Halogenated Waste .[4]

  • Amine Warning: Do not mix this stream with waste containers known to contain high concentrations of acid halides or anhydrides, as this may cause pressure buildup.

Protocol C: Empty Containers

Regulatory Standard: RCRA "RCRA Empty" definition (40 CFR 261.7).

  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., methanol).

  • Rinsate Disposal: Pour the rinsate into the appropriate Liquid Waste container (Protocol B).

  • Defacing: Cross out the original label. Mark as "Empty."

  • Final Step: Discard the bottle in standard lab trash or glass recycling, depending on local institutional policy.

Spill Contingency Plan

Accidental release of 4-(2-Methoxyphenyl)piperidine, especially in powder form, requires immediate containment to prevent respiratory irritation (STOT SE 3).

Figure 2: Spill Response Workflow

SpillResponse Alert Spill Detected Assess Assess Volume & Form (Solid vs Liquid) Alert->Assess PPE Don PPE: Nitrile Gloves, Goggles, N95/Respirator (if dust) Assess->PPE SolidSpill Solid Spill PPE->SolidSpill LiquidSpill Liquid Spill PPE->LiquidSpill ActionSolid Cover with wet paper towel (Prevent Dust) SolidSpill->ActionSolid Avoid sweeping (Dust) ActionLiquid Absorb with Vermiculite or Sand LiquidSpill->ActionLiquid Clean Scoop into Waste Bag Double Bag ActionSolid->Clean ActionLiquid->Clean Wash Wash Area with Soap & Water Clean->Wash Report Report to EHS Wash->Report

Caption: Step-by-step spill response emphasizing dust suppression to prevent respiratory irritation.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 544738, 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Part 261. Retrieved from [Link]

Sources

Navigating the Safe Handling of 4-(2-Methoxyphenyl)piperidine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 4-(2-Methoxyphenyl)piperidine. Moving beyond a simple checklist, we will delve into the causality behind our procedural recommendations, grounding every step in established scientific and safety principles to ensure a self-validating system of laboratory practice.

Immediate Safety Briefing: Understanding the Risks

4-(2-Methoxyphenyl)piperidine is a piperidine derivative with valuable applications in research and development. However, a thorough understanding of its hazard profile is the first step toward safe handling. According to its Safety Data Sheet (SDS), the primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation, with the potential for damage if not addressed promptly.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.

Intense or continued exposure could lead to temporary incapacitation or possible residual injury without prompt medical attention. Therefore, a proactive and informed approach to safety is non-negotiable.

The Hierarchy of Controls: A Proactive Safety Strategy

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety protocol begins with the hierarchy of controls, a system designed to mitigate risks at their source.[1][2][3][4]

HierarchyOfControls Elimination Elimination Substitution Substitution Elimination->Substitution Is it possible to use a different, less hazardous process? Engineering Engineering Substitution->Engineering Can the chemical be replaced with a safer alternative? Administrative Administrative Engineering->Administrative How can the hazard be physically isolated? PPE PPE Administrative->PPE What procedures and training can minimize risk?

  • Elimination & Substitution: In a research context, eliminating the chemical may not be feasible. However, always consider if a less hazardous analogue could achieve the same research objective. This is the most effective control.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. When handling 4-(2-Methoxyphenyl)piperidine, especially in solid (powder) form, the primary engineering control is a properly functioning chemical fume hood .[5] This contains dust and vapors, preventing inhalation. Ensure the fume hood has been certified within the last year.

  • Administrative Controls: These are the procedures and training that inform safe work practices. This includes developing a Standard Operating Procedure (SOP) for handling this specific chemical, ensuring all personnel are trained on the SOP, and clearly labeling all containers and work areas.[5][6]

  • Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure. The remainder of this guide will focus on the correct selection and use of PPE.

Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.

Eye and Face Protection

Given that 4-(2-Methoxyphenyl)piperidine can cause serious eye irritation, robust eye and face protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are required at all times when handling the chemical. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[7][8][9][10][11]

  • Recommended for Splash Hazard: When there is a significant risk of splashing (e.g., when transferring solutions or during spill cleanup), a face shield must be worn in addition to chemical splash goggles . The face shield provides a broader barrier of protection for the entire face.

Hand Protection: Selecting the Right Glove

Choosing the correct gloves is critical, as skin irritation is a primary hazard. The choice of glove material depends on its resistance to both degradation and permeation by the chemical.[12][13]

Glove Material Recommendation for 4-(2-Methoxyphenyl)piperidine Rationale
Nitrile Good for incidental contact (solids handling, splash protection). Offers good general chemical resistance and is a suitable choice for handling the solid chemical and for protection against accidental splashes of solutions.[14][15]
Neoprene Good for incidental contact. Provides good resistance to acids, bases, and alcohols.[16]
Butyl Rubber Excellent for prolonged contact or immersion. Highly resistant to a wide range of chemicals, including bases and polar organic compounds.[15][16] Consider for tasks with a higher risk of prolonged exposure, such as large-scale transfers or spill cleanup.
Latex Not Recommended. Offers poor resistance to many chemicals and can cause allergic reactions.[13][16]

Operational Directive for Glove Use:

  • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before donning.

  • Double Gloving: When handling the solid powder or concentrated solutions, wearing two pairs of nitrile gloves is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Proper Removal: Remove gloves by peeling them off from the cuff towards the fingers, turning them inside out to trap any contaminants. Dispose of them immediately in the designated chemical waste container.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing gloves.

Body Protection

A clean, flame-resistant laboratory coat is required. Ensure it is fully buttoned with the sleeves rolled down. For larger scale operations or when there is a significant risk of splashing, consider a chemical-resistant apron worn over the lab coat.

Respiratory Protection

Respiratory protection is generally not required when handling small quantities of 4-(2-Methoxyphenyl)piperidine within a certified chemical fume hood. However, it becomes necessary under certain conditions.

  • When Required: If you are handling large quantities of the powder outside of a fume hood, or if ventilation is inadequate, a respirator is necessary to prevent respiratory irritation.[17][18][19][20][21]

  • Type of Respirator: A NIOSH-approved air-purifying respirator with an N95 (for particulates) or organic vapor cartridge would be appropriate.

  • Fit Testing: As per OSHA standard 29 CFR 1910.134, any personnel required to wear a tight-fitting respirator must be medically evaluated and fit-tested annually.[17][18]

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including cleanup and disposal.

Step-by-Step Handling Protocol (in a Fume Hood)
  • Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh paper, glassware, waste container) is also inside the hood. This minimizes movement in and out of the containment area.

  • Don PPE: Put on your lab coat, chemical splash goggles, and appropriate gloves.

  • Weighing the Solid: When weighing the solid powder, do so on weigh paper or in a container within the fume hood. Handle the container with care to avoid creating airborne dust.

  • Transfers: If transferring the powder, do so slowly and carefully. If making a solution, add the solid to the solvent slowly.

  • Immediate Cleanup: Clean any minor spills within the fume hood immediately using a damp paper towel (water is acceptable for small amounts of this compound) to avoid dust generation. Dispose of the towel in the chemical waste container.

  • Container Sealing: Securely cap the primary container of 4-(2-Methoxyphenyl)piperidine and any prepared solutions before removing them from the fume hood.

  • Doffing PPE: Remove PPE in the correct order: outer gloves (if double-gloved), lab coat, face shield, goggles, and finally inner gloves.

Spill Response

In the event of a spill, your immediate actions are critical.

  • Alert Personnel: Immediately alert others in the lab.

  • Assess the Spill:

    • Minor Spill (inside fume hood): If you are trained and have the correct PPE and spill kit materials, you can clean it up.

    • Major Spill (outside fume hood, or a large volume): Evacuate the immediate area. Close the lab door and notify your institution's Environmental Health and Safety (EHS) department.

  • Cleanup of a Minor Spill:

    • Ensure you are wearing your full PPE (double gloves, goggles, face shield, lab coat).

    • Cover the spill with an inert absorbent material like vermiculite or sand, working from the outside in to prevent spreading.[22][23]

    • Carefully scoop the absorbed material into a designated chemical waste container.

    • Decontaminate the spill area with a suitable laboratory detergent and water.

    • Wipe the area dry with paper towels.

    • Dispose of all cleanup materials as hazardous waste.

Disposal Plan

All materials contaminated with 4-(2-Methoxyphenyl)piperidine, including unused chemical, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste.

  • Waste Collection: Use a clearly labeled, sealable waste container. Do not mix with incompatible waste streams.

  • Disposal Method: The recommended disposal method is incineration by a licensed waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

First Aid: Immediate Actions for Exposure

Should an exposure occur despite all precautions, immediate and correct first aid is vital.

Exposure Route Immediate First Aid Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

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